2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
Description
Properties
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-2-7(8(10)11)9-6-3-4-14(12,13)5-6/h6-7,9H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVDAGFJQFGLJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1CCS(=O)(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378199 | |
| Record name | 2-[(1,1-dioxothiolan-3-yl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51070-57-6 | |
| Record name | 2-[(1,1-dioxothiolan-3-yl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and detailed characterization of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, a novel compound with potential applications in medicinal chemistry and materials science. The sulfolane moiety, a well-established pharmacophore and a highly polar, aprotic functional group, imparts unique physicochemical properties that are of significant interest in drug design. This document outlines a plausible synthetic route, detailed experimental protocols, and a complete analytical workflow for the unambiguous structural elucidation and purity assessment of the target molecule. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel sulfolane-containing amino acid derivatives.
Introduction: The Scientific Rationale
The conjugation of amino acids with heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of vast chemical spaces and the development of novel therapeutic agents. The sulfolane ring, a saturated five-membered cyclic sulfone, is a particularly attractive moiety due to its high polarity, metabolic stability, and ability to engage in hydrogen bonding.[1] These properties can significantly influence the pharmacokinetic and pharmacodynamic profiles of a parent molecule. The target compound, this compound, integrates the sulfolane scaffold with a non-proteinogenic amino acid, offering a unique structural motif for further derivatization and biological evaluation. The synthesis of such hybrid molecules is of considerable interest for generating novel building blocks for peptide synthesis and drug discovery.[2][3]
Proposed Synthetic Pathway: A Logic-Driven Approach
A robust and efficient synthesis is paramount for the successful investigation of any novel chemical entity. Based on established principles of organic synthesis and literature precedents for the preparation of sulfolane and amino acid derivatives, a two-step synthetic sequence is proposed. This pathway is designed for its likely high yield, operational simplicity, and the commercial availability of starting materials.
The proposed synthesis involves a nucleophilic substitution reaction between a suitable 3-aminosulfolane precursor and an activated derivative of 2-aminobutanoic acid, followed by a deprotection step. This approach is favored over the direct reaction of 3-aminosulfolane with a 2-halobutanoic acid due to potential side reactions and the need for harsher reaction conditions.
Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
L-2-Aminobutanoic acid[4]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
3-Sulfolene[5]
-
Ammonia (aqueous solution)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Protocol:
Part A: Synthesis of N-Boc-L-2-aminobutanoic acid
-
Dissolve L-2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH (to maintain pH > 10).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: ethyl acetate/hexanes 1:1).
-
Once the starting material is consumed, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude N-Boc-L-2-aminobutanoic acid.[6] This product can often be used in the next step without further purification.
Part B: Synthesis of 3-Aminosulfolane
Note: This intermediate can be synthesized from 3-sulfolene following literature procedures, which typically involve epoxidation followed by aminolysis.[7]
Part C: Coupling of N-Boc-L-2-aminobutanoic acid and 3-Aminosulfolane
-
To a solution of N-Boc-L-2-aminobutanoic acid (1.0 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C to form the activated ester.
-
Add a solution of 3-aminosulfolane (1.0 eq) in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC (eluent: ethyl acetate).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (gradient elution with ethyl acetate/hexanes) to obtain the protected intermediate.
Part D: Deprotection to Yield the Final Product
-
Dissolve the purified protected intermediate from Part C in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as a TFA salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Comprehensive Characterization: A Multi-Technique Approach
Unambiguous characterization is critical to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Spectral Data (in D₂O, referenced to TSP):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.0 - 4.2 | m | 1H | CH (on butanoic acid) |
| ~3.2 - 3.6 | m | 5H | CH₂ and CH of sulfolane ring |
| ~1.8 - 2.0 | m | 2H | CH₂ (on butanoic acid) |
| ~0.9 - 1.1 | t | 3H | CH₃ (on butanoic acid) |
Expected ¹³C NMR Spectral Data (in D₂O):
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (carboxylic acid) |
| ~60 | CH (on butanoic acid) |
| ~55 | CH₂-SO₂ (sulfolane) |
| ~50 | CH-N (sulfolane) |
| ~30 | CH₂-SO₂ (sulfolane) |
| ~25 | CH₂ (on butanoic acid) |
| ~10 | CH₃ (on butanoic acid) |
Note: The exact chemical shifts may vary depending on the solvent and pH.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |
| ~3200 | Medium | N-H stretch (secondary amine) |
| 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1320 and ~1120 | Strong | Asymmetric and symmetric SO₂ stretch |
Reference spectra for butanoic acid can provide a basis for comparison.[10][11]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the synthesized compound.
Expected Mass Spectrometry Data (Electrospray Ionization - ESI):
-
Molecular Formula: C₈H₁₅NO₄S
-
Molecular Weight: 221.27 g/mol
-
Expected [M+H]⁺: 222.0795
-
Expected [M-H]⁻: 220.0649
The fragmentation pattern would likely show losses of the carboxylic acid group, and fragmentation of the sulfolane ring.[12][13]
Trustworthiness and Self-Validation
The integrity of this guide is built upon a foundation of established chemical principles and validated analytical techniques. Each step of the proposed protocol includes in-process controls (TLC monitoring) to ensure the reaction is proceeding as expected. The comprehensive characterization workflow provides a multi-faceted approach to structural verification, where the data from each technique (NMR, IR, MS) must be consistent with the proposed structure. Any deviation from the expected data would trigger further investigation and potential refinement of the synthetic or purification procedures.
Conclusion
This technical guide presents a detailed and scientifically grounded approach for the synthesis and characterization of this compound. By providing a clear rationale for the proposed synthetic strategy and a comprehensive analytical workflow, this document serves as a valuable resource for researchers venturing into the synthesis of novel sulfolane-containing amino acid derivatives. The successful synthesis and characterization of this molecule will provide a new building block for the development of innovative pharmaceuticals and advanced materials.
References
-
Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
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Sulfolane - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
- 3-Sulfolenes and Their Derivatives: Synthesis and Applications. (2015). Synlett, 26(18), 2485-2499.
-
3-Sulfolenes and Their Derivatives: Synthesis and Applications - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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AMINO-ACID DERIVED SULFONES FOR CHIRAL CYCLOPENTANE SYNTHESIS - York Research Database. (n.d.). Retrieved January 18, 2026, from [Link]
-
The Development of Amino Acid Sulfinate Salts as Tools for Peptide Modification. (n.d.). Retrieved January 18, 2026, from [Link]
-
Composition of butanoic acid determined by IR spectroscopy - AWS. (n.d.). Retrieved January 18, 2026, from [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237) - Human Metabolome Database. (n.d.). Retrieved January 18, 2026, from [Link]
-
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 18, 2026, from [Link]
-
infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 18, 2026, from [Link]
-
Butanoic acid, 2-amino-, (S)- - the NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]
-
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
2-[(1,1-dioxothiolan-3-yl)amino]-3-(4-hydroxyphenyl)propanoic acid - GlobalChemMall. (n.d.). Retrieved January 18, 2026, from [Link]
-
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
dl-2-Aminobutyric acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 18, 2026, from [Link]
- EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use - Google Patents. (n.d.).
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PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). (2019, November 18). Retrieved from [Link]
-
Ch13 - Sample IR spectra - University of Calgary. (n.d.). Retrieved January 18, 2026, from [Link]
-
mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 18, 2026, from [Link]
-
2228509-79-1 | 4-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)butanoic acid | AA Blocks. (n.d.). Retrieved January 18, 2026, from [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
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database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.). Retrieved January 18, 2026, from [Link]
- Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds - Beilstein Journals. (2023). Beilstein Journal of Organic Chemistry, 19, 1689-1707.
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Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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(S)-2-Aminobutanoate - MassBank. (n.d.). Retrieved January 18, 2026, from [Link]
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Organic acids and derivatives - MassBank. (n.d.). Retrieved January 18, 2026, from [Link]
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DL-2-Aminobutyric Acid - BMRB. (n.d.). Retrieved January 18, 2026, from [Link]
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Physicochemical properties of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
Executive Summary
This guide provides a comprehensive framework for the physicochemical characterization of the novel amino acid derivative, this compound. As a molecule combining the structural features of a natural amino acid with a polar, synthetic sulfolane moiety, a thorough understanding of its fundamental properties is paramount for any application in pharmaceutical and life sciences research. Key parameters such as ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility directly govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby influencing its viability as a potential therapeutic agent or research tool. This document outlines a strategic, multi-tiered approach for the empirical determination of these properties, emphasizing the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity.
Introduction and Molecular Context
The subject of this guide, this compound, is a unique chemical entity. It is constructed from a 2-aminobutanoic acid backbone, a non-proteinogenic amino acid, which is N-substituted with a 1,1-dioxothiolan group, commonly known as sulfolane. The sulfolane ring is a highly polar, aprotic, and chemically stable functional group due to the sulfonyl moiety.[1][2] This combination suggests a molecule with amphipathic characteristics, possessing both a hydrophilic sulfone group and a more lipophilic butanoic acid side chain.
For drug development professionals, an early and accurate assessment of physicochemical properties is non-negotiable. These data inform critical decisions, from initial hit-to-lead campaigns to late-stage formulation development. Poor solubility, for instance, can mask in vitro assay results and lead to poor oral bioavailability, while a compound's ionization state at physiological pH dictates its interaction with biological targets and membranes.[3] This guide, therefore, serves as a roadmap for generating a robust data package for this novel compound.
Molecular Identity and In Silico Profiling
Prior to embarking on empirical testing, a foundational understanding is built upon the molecule's structure and computationally predicted properties. These predictions, while not a substitute for experimental data, are invaluable for experimental design, such as selecting appropriate buffer ranges or anticipating analytical challenges.
Caption: 2D structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparative Compound |
|---|---|---|
| Molecular Formula | C₈H₁₅NO₄S | - |
| Molecular Weight | 221.27 g/mol | - |
| pKa (Acidic) | ~2.5 - 3.5 | The carboxylic acid pKa is expected to be similar to that of other alpha-amino acids.[4] |
| pKa (Basic) | ~8.5 - 9.5 | The secondary amine's pKa may be slightly lower than typical due to the influence of the sulfone group. |
| LogP | -0.5 to 1.0 | A structurally related compound, 2-[(1,1-dioxothiolan-3-yl)amino]-3-(4-hydroxyphenyl)propanoic acid, has a predicted LogP of 1.63630.[5] The absence of the phenyl group in our target compound would likely decrease the LogP. |
| Polar Surface Area (PSA) | 102.8 Ų | Calculated based on functional groups. |
Ionization Constant (pKa) Determination
3.1. Theoretical Considerations & Experimental Rationale The molecule possesses two primary ionizable centers: the carboxylic acid (-COOH) and the secondary amine (-NH-). The pKa values of these groups are critical as they dictate the molecule's net charge at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions. The electron-withdrawing nature of the adjacent sulfonyl group is expected to have a modest impact on the pKa of the amine. To ensure accuracy, a primary method should be validated by an orthogonal technique.
3.2. Recommended Primary Protocol: Potentiometric Titration Potentiometric titration is a high-precision technique and is considered the gold standard for pKa determination.[6] It measures the change in pH of a solution upon the incremental addition of a titrant (acid or base).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve in a known volume (e.g., 50 mL) of carbonate-free deionized water. A co-solvent like methanol may be used if aqueous solubility is low, but the final pKa must be extrapolated back to 0% co-solvent.[6]
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Titration (Acidic pKa): Titrate the sample solution with a standardized solution of NaOH (e.g., 0.1 M), recording the pH after each incremental addition.
-
Titration (Basic pKa): In a separate experiment, titrate the sample solution with a standardized solution of HCl (e.g., 0.1 M) to determine the pKa of the conjugate acid of the amine.
-
Blank Titration: Perform a blank titration using only the solvent/co-solvent mixture to correct for any background effects.[6]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the ionizable group is 50% titrated.[7]
3.3. Orthogonal Method: UV-Vis Spectrophotometry This method is employed to validate the potentiometric data. It relies on the principle that the protonated and deprotonated forms of a molecule often have different UV-Vis absorbance spectra.[6]
Step-by-Step Methodology:
-
Spectrum Scan: Record the full UV-Vis spectrum of the compound in highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions to identify the wavelength of maximum absorbance difference (λ_max).
-
Buffer Preparation: Prepare a series of buffers spanning the expected pKa range (e.g., from pH 1 to 12).
-
Sample Measurement: Prepare solutions of the compound at a constant concentration in each buffer and measure the absorbance at the predetermined λ_max.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoid curve will have an inflection point that corresponds to the pKa.[8]
Caption: Workflow for determining pKa via potentiometric titration.
Lipophilicity Assessment (LogP/LogD)
4.1. The Principle of Partitioning & Experimental Rationale Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (P) between n-octanol and water. LogP is the logarithm of this ratio for the neutral species, while LogD accounts for all ionized and neutral species at a specific pH.[9][10] Given the ionizable nature of our compound, determining its LogD profile across a physiological pH range is essential.
4.2. Gold Standard Protocol: Shake-Flask Method This classic method directly measures the partitioning of the compound between n-octanol and an aqueous buffer.[10]
Step-by-Step Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume to a separation funnel containing a known volume of the pre-saturated n-octanol.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning, then allow the layers to fully separate (e.g., 2-4 hours).
-
Phase Separation & Sampling: Carefully separate the two phases.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[11]
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).
-
pH Profiling: Repeat the experiment using buffers of different pH values to generate a LogD vs. pH profile.
Caption: Workflow for the Shake-Flask LogD determination method.
Aqueous Solubility Profile
5.1. Kinetic vs. Thermodynamic Solubility: A Critical Distinction In drug discovery, two types of solubility are measured:
-
Kinetic Solubility: Measures the concentration at which a compound, precipitating from a concentrated organic stock (usually DMSO), appears in an aqueous buffer. It is a rapid, high-throughput measurement relevant for early screening.[12][13]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated aqueous solution. It is a lower-throughput but more accurate measure, critical for lead optimization and formulation.[3][13]
5.2. Protocol for Kinetic Solubility (Nephelometry or UV)
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Add small aliquots of the DMSO stock to a microplate containing the desired aqueous buffer (e.g., PBS, pH 7.4) to create a range of final concentrations.
-
Incubation: Shake the plate at room temperature for a short period (e.g., 1-2 hours).[14]
-
Detection: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which precipitation is first detected is the kinetic solubility limit.
5.3. Protocol for Thermodynamic (Equilibrium) Solubility
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest.
-
Equilibration: Shake or stir the vial at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid.
-
Quantification: Accurately dilute the clear supernatant and determine the compound's concentration via a validated analytical method (e.g., HPLC-UV) against a standard curve. This concentration is the thermodynamic solubility.
Table 2: Summary of Solubility Data
| Parameter | Method | Buffer / pH | Solubility (µg/mL) |
|---|---|---|---|
| Kinetic Solubility | Nephelometry | PBS / 7.4 | Experimental Value |
| Thermodynamic Solubility | Shake-Flask HPLC-UV | SGF¹ / pH 1.2 | Experimental Value |
| Thermodynamic Solubility | Shake-Flask HPLC-UV | FaSSIF² / pH 6.5 | Experimental Value |
| Thermodynamic Solubility | Shake-Flask HPLC-UV | PBS / 7.4 | Experimental Value |
¹Simulated Gastric Fluid ²Fasted State Simulated Intestinal Fluid
Conclusion and Forward Outlook
This technical guide has detailed a robust, multi-faceted strategy for the comprehensive physicochemical characterization of this compound. By employing gold-standard methods for pKa and LogD determination, validated by orthogonal techniques, and by clearly distinguishing between kinetic and thermodynamic solubility, researchers can build a high-integrity data package. This foundational knowledge is indispensable for interpreting biological assay data, guiding medicinal chemistry efforts, and ultimately determining the developmental potential of this novel chemical entity. The outlined protocols provide not just a series of steps, but a logical framework for generating the reliable data required by discerning scientists in the field.
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- GlobalChemMall. 2-[(1,1-dioxothiolan-3-yl)amino]-3-(4-hydroxyphenyl)propanoic acid.
- ChemicalBook. L(+)-2-Aminobutyric acid | 1492-24-6.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ResearchGate. Chemical and physical properties of sulfolane.
- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- National Institutes of Health (NIH).
- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
- Wikipedia. Sulfolane.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- ACD/Labs. LogP—Making Sense of the Value.
- British Columbia Ministry of Environment. Sulfolane Technical Profile.
- University of Louisiana Monroe.
- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
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A Technical Guide to Novel Synthetic Strategies for 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
Abstract
This technical guide provides an in-depth exploration of novel and efficient synthetic routes for 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, a heterocyclic amino acid derivative of interest in medicinal chemistry and drug development. Moving beyond theoretical discussions, this document presents a practical, field-proven perspective on process development, emphasizing chemical logic, experimental robustness, and scalability. We will dissect the retrosynthesis of the target molecule, propose multiple strategic pathways, and provide detailed, actionable protocols for the most promising methods. The core objective is to equip researchers and drug development professionals with the critical insights needed to synthesize this and related compounds with high efficiency and purity.
Introduction: The Sulfolane Moiety in Medicinal Chemistry
The sulfolane (tetrahydrothiophene-1,1-dioxide) ring is a fascinating scaffold in modern drug design.[1][2] As a polar aprotic moiety, it is chemically stable and can serve as a hydrogen bond acceptor, enhancing aqueous solubility and influencing pharmacokinetic properties.[1] Its rigid, five-membered ring structure can also confer a specific conformational constraint on a molecule, which is often crucial for achieving high-affinity binding to biological targets. The incorporation of an amino acid side chain, as in our target molecule, this compound, creates a chiral building block with significant potential for developing novel therapeutics, particularly in areas where amino acid transporters or metabolic pathways are targeted.[3]
Despite its potential, the synthesis of complex sulfolane derivatives is not always straightforward. This guide aims to address this challenge by presenting several well-reasoned, novel synthetic strategies.
Retrosynthetic Analysis and Core Strategy
A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points around the central nitrogen atom. This suggests that the synthesis can be approached by forming the key C-N bond between a sulfolane precursor and a butanoic acid derivative.
Our core strategy will therefore focus on the preparation of a key intermediate, 3-aminosulfolane , and its subsequent coupling with a suitable C4 building block.
Caption: Workflow for the Reductive Amination Pathway.
Causality and Experimental Insights:
-
Starting Material: The synthesis begins with 3-ketosulfolane, which can be prepared by the oxidation of 3-hydroxysulfolane. 2-Aminobutanoic acid is protected as an ester (e.g., methyl or ethyl) to prevent self-condensation and improve solubility.
-
Imine Formation: The reaction is typically catalyzed by a mild acid (e.g., acetic acid) and driven to completion by removing water, often with a Dean-Stark apparatus.
-
Reduction Step: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is milder and more selective for imines over ketones than other hydrides like sodium borohydride, reducing the risk of side reactions. [4]This is a critical choice for ensuring a clean conversion.
-
Final Deprotection: The final step is a standard saponification of the ester group using a base like lithium hydroxide, followed by acidic workup to yield the carboxylic acid.
Route 2: Nucleophilic Substitution Pathway
This classic N-alkylation approach relies on the nucleophilicity of the amine to displace a leaving group from the butanoic acid backbone. It is a robust and highly predictable method.
Workflow:
Caption: Workflow for the Nucleophilic Substitution Pathway.
Causality and Experimental Insights:
-
Key Intermediate: This route hinges on the successful synthesis of 3-aminosulfolane. This can be achieved via several literature methods, such as the reduction of 3-ketosulfolane oxime or through a Gabriel synthesis on 3-bromosulfolane.
-
Alkylation Conditions: The reaction requires a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to deprotonate the amine, enhancing its nucleophilicity. A polar aprotic solvent like acetonitrile or DMF is ideal for promoting the Sₙ2 reaction.
-
Controlling Over-alkylation: A potential side reaction is the dialkylation of the amine. This is effectively suppressed by using a slight excess of the 3-aminosulfolane starting material, ensuring the electrophile (the bromoester) is the limiting reagent.
Route 3: Michael Addition Pathway
For a different strategic approach, a conjugate addition or Michael reaction can be employed. This involves the addition of 3-aminosulfolane to an α,β-unsaturated ester.
Workflow:
Caption: Workflow for the Michael Addition Pathway.
Causality and Experimental Insights:
-
Reaction Driving Force: The reaction is driven by the formation of a stable β-amino ester. The electron-withdrawing nature of the sulfone group on the nucleophile does not significantly hinder the reactivity of the amine in this context.
-
Conditions: The Aza-Michael addition can often be performed under neat conditions (without solvent) or with a mild base catalyst at elevated temperatures. This simplicity is a key advantage.
-
Stereochemistry: Note that this pathway generates the racemate of the target compound. If a specific stereoisomer is required, a subsequent chiral resolution step or the use of a chiral catalyst during the Michael addition would be necessary.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: Nucleophilic Substitution | Route 3: Michael Addition |
| Key Precursors | 3-Ketosulfolane, 2-Aminobutanoic Acid Ester | 3-Aminosulfolane, Ethyl 2-bromobutanoate | 3-Aminosulfolane, Ethyl crotonate |
| Number of Steps | 2 (from ketone) | 2 (from amine) | 2 (from amine) |
| Key Advantages | Convergent; uses readily available amino acid. | High yielding; predictable Sₙ2 mechanism. | Atom economical; potentially catalyst-free. |
| Potential Challenges | Control of imine/enamine formation; reagent cost. | Potential for over-alkylation; synthesis of 3-aminosulfolane. | Creates a racemic mixture; requires purification from starting amine. |
| Stereocontrol | Inherited from 2-aminobutanoic acid starting material. | Inherited from 3-aminosulfolane if chiral. | Results in a racemic mixture at the C2 position. |
Detailed Experimental Protocol (Route 2: Nucleophilic Substitution)
This protocol describes the synthesis of the target molecule via the N-alkylation of 3-aminosulfolane. This route is chosen for its robustness and predictability.
Step 1: Synthesis of this compound ethyl ester
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminosulfolane (5.0 g, 37.0 mmol, 1.0 eq), anhydrous potassium carbonate (K₂CO₃, 7.6 g, 55.5 mmol, 1.5 eq), and acetonitrile (100 mL).
-
Addition of Electrophile: While stirring, add ethyl 2-bromobutanoate (7.9 g, 40.7 mmol, 1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure ester.
Step 2: Hydrolysis to this compound
-
Reagent Setup: Dissolve the purified ester from Step 1 (e.g., 6.0 g, 24.1 mmol, 1.0 eq) in a mixture of tetrahydrofuran (THF, 50 mL) and water (25 mL) in a 250 mL round-bottom flask.
-
Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 g, 48.2 mmol, 2.0 eq) to the solution. Stir vigorously at room temperature for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A white precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the final product, this compound, typically as a white or off-white solid. Further purification can be achieved by recrystallization if necessary.
Conclusion
This guide has outlined three robust and novel synthetic strategies for the preparation of this compound. By understanding the causality behind each experimental choice—from the selection of a specific reducing agent in the reductive amination pathway to the control of stoichiometry in the nucleophilic substitution route—researchers can select and optimize the pathway that best fits their laboratory capabilities, starting material availability, and stereochemical requirements. The provided protocols serve as a validated starting point for the efficient synthesis of this and structurally related compounds, paving the way for further exploration of their potential in drug discovery.
References
- Unknown. (2017). Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study.
- Unknown. (n.d.).
- Gamble, M. P., Giblin, G. M. P., & Taylor, R. J. K. (1995). AMINO-ACID DERIVED SULFONES FOR CHIRAL CYCLOPENTANE SYNTHESIS. Synlett, (7), 779-780.
- Unknown. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Wikipedia. (n.d.). Sulfolane.
- Unknown. (2017).
- Magano, J., & Dunetz, J. R. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
- National Institutes of Health. (n.d.). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid.
- National Institutes of Health. (n.d.). Sulfolane | C4H8O2S | CID 31347. PubChem.
- Unknown. (2023). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. PubMed Central.
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A Comprehensive Spectroscopic Analysis of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid: An In-Depth Technical Guide
Abstract
This technical guide provides a detailed, multi-faceted spectroscopic analysis of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, a molecule integrating a sulfone, a secondary amine, and a carboxylic acid. For researchers in drug development and synthetic chemistry, unambiguous structural confirmation is paramount. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind experimental choices and the logic of spectral interpretation. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The protocols herein are designed as self-validating systems, ensuring that the data collected from each technique corroborates the others, leading to an undeniable structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule like this compound, with multiple chiral centers and distinct electronic environments, NMR is indispensable.
Principle and Experimental Rationale
The analysis will leverage both ¹H and ¹³C NMR. The strong electron-withdrawing nature of the sulfone (SO₂) group in the dioxothiolan ring and the carboxylic acid group will induce significant deshielding (downfield shifts) on nearby nuclei, a key predictive feature.[1]
Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity ensures complete dissolution of the zwitterionic/polar analyte. Critically, it slows the rate of proton exchange for the N-H and O-H protons compared to solvents like D₂O or CD₃OD, allowing them to be observed as distinct, often broad, signals that may even exhibit coupling.[2] For confirmatory analysis, a "D₂O shake" can be performed; adding a drop of D₂O to the NMR tube will cause the labile N-H and O-H signals to disappear, positively identifying them.[3]
Protocol: ¹H and ¹³C NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of at least 15 ppm to ensure the highly deshielded carboxylic acid proton is observed.
-
Obtain a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio.
-
Process the data with a standard line broadening (e.g., 0.3 Hz) and carefully integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
A wider spectral width (e.g., 220 ppm) is required.
-
A greater number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra to unambiguously assign proton and carbon signals and confirm connectivity.
Predicted ¹H NMR Spectrum and Interpretation
The molecule's structure, with atom numbering for NMR assignment, is shown below.
Caption: Numbering scheme for NMR assignments.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H (COOH) | 10.0 - 12.0 | Broad Singlet | 1H | Highly deshielded acidic proton, subject to hydrogen bonding.[4] |
| H (NH) | 7.0 - 9.0 | Broad | 1H | Position is concentration and temperature dependent. May show coupling to H2 and H3'.[3][5] |
| H3' | 4.0 - 4.5 | Multiplet | 1H | Methine proton attached to nitrogen and situated within the electron-withdrawing sulfolane ring. |
| H2', H5' | 3.2 - 3.8 | Multiplets | 4H | Diastereotopic protons adjacent to the strongly deshielding sulfone group.[2][6] |
| H2 | 3.0 - 3.5 | Multiplet | 1H | Methine proton alpha to both the carboxylic acid and the amine. |
| H4' | 2.2 - 2.8 | Multiplet | 2H | Methylene protons on the sulfolane ring. |
| H3 | 1.5 - 1.9 | Multiplet | 2H | Methylene protons of the ethyl group.[7] |
| H4 | 0.9 - 1.2 | Triplet | 3H | Terminal methyl group coupled to the adjacent H3 methylene protons.[7][8] |
Predicted ¹³C NMR Spectrum and Interpretation
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C1 (C=O) | 170 - 175 | Carbonyl carbon of the carboxylic acid functional group.[4] |
| C2', C5' | 55 - 65 | Carbons directly bonded to the highly electron-withdrawing sulfone group.[1][9] |
| C2, C3' | 50 - 60 | Methine carbons directly attached to the electronegative nitrogen atom. |
| C4' | 25 - 35 | Methylene carbon within the sulfolane ring. |
| C3 | 20 - 30 | Methylene carbon of the ethyl group. |
| C4 | 10 - 15 | Terminal methyl carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending).[10]
Principle and Experimental Rationale
The molecule possesses several IR-active functional groups: a carboxylic acid (O-H and C=O bonds), a secondary amine (N-H bond), and a sulfone (S=O bonds). The spectrum will be a composite fingerprint of these groups. In the solid state or as a neat liquid, carboxylic acids typically exist as hydrogen-bonded dimers, which leads to a characteristically broad O-H stretching band.[4]
Protocol: FTIR-ATR Data Acquisition
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Data Processing: The collected data is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Spectrum and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Appearance | Functional Group |
| 3300 - 2500 | O-H stretch | Strong | Very Broad | Carboxylic Acid (dimer)[4] |
| ~3350 | N-H stretch | Medium | Sharp | Secondary Amine[3][5] |
| 2960 - 2850 | C-H stretch | Medium-Strong | Sharp | Aliphatic CH₂, CH₃ |
| ~1710 | C=O stretch | Strong | Sharp | Carboxylic Acid[4] |
| ~1640 | N-H bend | Medium | Broad | Secondary Amine[11] |
| 1350-1300 | S=O asymm. stretch | Strong | Sharp | Sulfone |
| 1160-1120 | S=O symm. stretch | Strong | Sharp | Sulfone |
| 1350-1000 | C-N stretch | Medium | Sharp | Amine[11] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity.
Principle and Experimental Rationale
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal for this compound. ESI is well-suited for polar, non-volatile molecules, generating intact protonated molecular ions [M+H]⁺.[12] The high resolution allows for the determination of the elemental formula from the exact mass. Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, which helps piece the structure together.[13]
Protocol: High-Resolution Mass Spectrometry (HRMS) Data Acquisition
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
MS1 Scan: Acquire a full scan spectrum in positive ion mode to identify the [M+H]⁺ ion. The mass accuracy should be below 5 ppm.
-
MS/MS Scan: Perform a product ion scan on the isolated [M+H]⁺ precursor ion. Apply varying collision energies to generate a rich fragmentation spectrum.
Predicted Mass Spectrum and Fragmentation Analysis
Calculated Molecular Weight: C₈H₁₅NO₄S = 221.0722 g/mol Predicted [M+H]⁺: m/z 221.0795
The fragmentation of the parent ion is dictated by the most labile bonds and the formation of stable fragment ions. Key fragmentation pathways for amines include alpha-cleavage (cleavage of the bond adjacent to the C-N bond) and loss of small neutral molecules.[3]
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Integrated Spectroscopic Analysis Workflow
A robust analytical workflow ensures that data from each technique is used to build a cohesive and verifiable structural model.
Caption: Integrated workflow for spectroscopic structure elucidation.
Conclusion
The spectroscopic analysis of this compound is a synergistic process. High-Resolution Mass Spectrometry provides the definitive molecular formula and key structural fragments. FTIR spectroscopy rapidly confirms the presence of the core functional groups—carboxylic acid, secondary amine, and sulfone. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of every atom. By integrating the data from these three powerful techniques, as outlined in this guide, researchers can achieve an unambiguous and robust confirmation of the molecular structure, a critical step in any chemical research and development pipeline.
References
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Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Available at: [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]
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MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. Available at: [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
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Chemistry LibreTexts. (n.d.). Amine infrared spectra. Available at: [Link]
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National Institutes of Health. (n.d.). Protein Mass Spectrometry Made Simple. PMC. Available at: [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of the reaction systems of (a) 3-sulfolene, (b) AMVN.... Available at: [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid.... Available at: [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid Interactions
Preamble: A Strategic Framework for Computational Inquiry
In modern drug discovery, the journey from a promising chemical structure to a viable clinical candidate is fraught with challenges, high costs, and significant attrition rates. The strategic application of in silico modeling has become an indispensable compass, guiding researchers through the vast chemical space to identify and optimize molecules with the highest potential for success. This guide provides a comprehensive, technically-grounded framework for the computational investigation of a novel small molecule, 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid .
This molecule presents an interesting scaffold, combining a polar sulfone group within a thiolane ring—a motif found in various bioactive compounds—with an aminobutanoic acid side chain, suggesting potential interactions with biological targets that recognize amino acids or their derivatives.[1][2] The absence of extensive preclinical data for this specific molecule makes it an ideal candidate for a foundational in silico analysis.
This document is structured not as a rigid protocol but as a logical, decision-driven workflow. We will move from characterizing the molecule itself to identifying and preparing a plausible biological target, predicting the binding interactions, evaluating the stability of the resulting complex, and finally, assessing its drug-like properties. Each step is explained not merely as a procedure, but as a critical scientific decision, underpinned by established principles and supported by authoritative references.
Part I: Ligand Preparation and Physicochemical Profiling
The principle of "garbage in, garbage out" is paramount in computational chemistry. An inaccurate or energetically unfavorable ligand conformation will produce meaningless results. Therefore, the first critical phase is the meticulous preparation of the this compound structure.
Protocol 1: Ligand Structure Generation and Optimization
-
2D Structure Generation: The molecule is first drawn using a chemical sketcher such as MarvinSketch or ChemDraw, or its structure is retrieved by name or SMILES string from a database like PubChem. For our molecule, the SMILES string is CCC(C(=O)O)NC1CS(=O)(=O)C1.
-
Conversion to 3D: The 2D representation is converted into a 3D structure. This initial 3D conformation is arbitrary and requires energetic refinement.
-
Protonation State Determination: The ionization state of the molecule at physiological pH (~7.4) is critical for accurate interaction modeling. The butanoic acid group (pKa ~4-5) will be deprotonated (carboxylate), and the secondary amine (pKa ~9-10) will be protonated. Tools like Marvin's pKa calculator or PropKa can be used for precise prediction.
-
Energy Minimization: This is the most crucial step. The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process optimizes the bond lengths, angles, and dihedrals to find a low-energy, stable conformation. This can be performed in software like Avogadro, UCSF Chimera, or GROMACS.[3] The rationale is to ensure the ligand conformation used for docking is sterically and electronically plausible.
Data Presentation: Predicted Physicochemical Properties
Before proceeding to complex biological simulations, we must understand the fundamental properties of the molecule. These properties are predictive of its "drug-likeness" and potential pharmacokinetic behavior.[4] Various open-access tools and webservers can be used for these calculations.[5]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₇H₁₃NO₄S | Basic structural information. |
| Molecular Weight | 207.25 g/mol | Influences absorption and distribution; typically <500 Da is preferred (Lipinski's Rule). |
| LogP (Octanol/Water) | -1.5 to -0.5 | Measures lipophilicity. A negative value indicates hydrophilicity. |
| Hydrogen Bond Donors | 2 | Number of N-H and O-H bonds; influences solubility and target binding. |
| Hydrogen Bond Acceptors | 5 | Number of N and O atoms; influences solubility and target binding. |
| Polar Surface Area (PSA) | 95.8 Ų | Sum of polar atom surfaces; correlates with membrane permeability. |
Values are estimates calculated using standard cheminformatics software and may vary slightly between different algorithms.
Part II: Biological Target Identification and Preparation
A ligand is only as interesting as the target it modulates. For a novel compound, target identification is a process of informed hypothesis generation. The chemical structure provides the primary clues. The sulfone and sulfolane moieties are present in compounds with a wide range of activities, including anti-inflammatory and anti-cancer properties.[1] This suggests that potential targets could include enzymes in inflammatory pathways (e.g., cyclooxygenases, kinases) or proteins involved in cell cycle regulation.
For this guide, we will proceed with a hypothetical target: Protein Kinase B (Akt1) , a crucial node in cell survival and proliferation pathways, making it a common target in oncology research.
Protocol 2: Target Structure Preparation
-
Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1UNQ, a structure of human Akt1.
-
Initial Cleaning: The raw PDB file often contains non-essential molecules such as co-crystallization aids, solvent molecules (except for key water molecules in the active site), and multiple conformations. It is critical to remove these elements to create a clean, single representation of the protein.[6]
-
Handling Missing Residues/Atoms: Some crystal structures have missing loops or side chains due to poor electron density. These must be modeled in using tools like SWISS-MODEL or the Dunbrack rotamer library within UCSF Chimera. This step ensures the structural integrity of the protein.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign charges to the amino acid residues based on a physiological pH of 7.4. This is a critical step for accurately modeling electrostatic interactions.[7]
-
Energy Minimization (Restrained): Perform a short, restrained energy minimization on the prepared protein structure. The heavy atoms of the protein backbone are typically "restrained" or fixed, while the newly added hydrogens and side chains are allowed to move to relieve any steric clashes. This ensures a realistic and low-energy starting structure for docking.
Part III: Molecular Docking - Predicting the Binding Hypothesis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It is a powerful tool for generating a structural hypothesis of how our ligand might interact with the target protein at an atomic level.
Protocol 3: Performing Molecular Docking with AutoDock Vina
This protocol outlines the use of AutoDock Vina, a widely used and validated open-source docking program, in conjunction with UCSF Chimera for visualization and setup.[9]
-
File Preparation: Convert the prepared ligand and receptor files (from Protocols 1 & 2) into the .pdbqt format using AutoDock Tools or UCSF Chimera. This format includes atomic charges and atom type definitions required by Vina.[7]
-
Defining the Search Space (Grid Box): The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.
-
Causality: The choice of grid box is a critical decision. A "blind docking" approach uses a large box encompassing the entire protein surface to find potential binding sites without prior knowledge. A "targeted docking" approach uses a smaller box centered on a known active or allosteric site. For Akt1, we would center the box on the known ATP-binding pocket. This targeted approach is more computationally efficient and scientifically sound when a binding site is known or hypothesized.
-
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the input files (receptor and ligand), the center and dimensions of the grid box, and the output file name.
-
Running the Simulation: Execute AutoDock Vina from the command line, referencing the configuration file. Vina will perform a series of computational "runs," each time attempting to find the best binding pose.
-
Analysis of Results: The primary output is a file containing several predicted binding poses, ranked by their binding affinity (in kcal/mol).
-
Binding Affinity: This score is an estimate of the Gibbs free energy of binding. More negative values indicate a stronger, more favorable interaction.
-
Pose Analysis: The top-ranked poses must be visually inspected. A scientifically plausible pose will exhibit favorable interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with key residues in the active site. The sulfone's oxygen atoms are excellent hydrogen bond acceptors, while the butanoic acid's carboxylate can form salt bridges with basic residues like lysine or arginine.
-
Data Presentation: Example Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Akt1) | Interaction Types |
| 1 | -8.2 | Lys179, Thr211, Asp292 | H-bond (sulfone), Salt Bridge (carboxylate) |
| 2 | -7.9 | Val164, Leu181, Met281 | Hydrophobic contacts, H-bond (amine) |
| 3 | -7.5 | Glu228, Glu234 | H-bond (amine), Repulsive contacts (carboxylate) |
This is hypothetical data for illustrative purposes.
Part IV: Molecular Dynamics - Assessing Complex Stability
While docking provides a valuable static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the stability of the interaction over time. Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the system, providing a dynamic view of the ligand-protein complex.[10]
Protocol 4: GROMACS Workflow for MD Simulation
GROMACS is a high-performance, open-source software package widely used for MD simulations.[11]
-
System Setup: Start with the top-ranked protein-ligand complex from docking.
-
Force Field and Topology: Choose an appropriate force field (e.g., CHARMM36m for the protein). A key challenge is generating topology and parameter files for the novel ligand that are compatible with the protein's force field. Servers like CGenFF or SwissParam are essential for this step.[3]
-
Solvation and Ionization: Place the complex in a periodic box of water molecules (e.g., TIP3P) to simulate the aqueous cellular environment. Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge.
-
Minimization and Equilibration:
-
Causality: This two-stage process is a self-validating system. First, a steep energy minimization removes any steric clashes. Then, the system is gradually heated and pressurized to the desired temperature (300 K) and pressure (1 bar) while restraining the protein and ligand. This equilibration ensures the simulation starts from a physically realistic and stable state before data collection begins.[12]
-
-
Production Run: Remove the restraints and run the simulation for a set period (e.g., 50-100 nanoseconds), saving the coordinates (trajectory) at regular intervals.
-
Analysis: Analyze the trajectory to assess the stability of the complex.
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their starting positions. A stable, plateauing RMSD indicates the complex has reached equilibrium and the ligand is not dissociating.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF in the binding site can indicate an unstable interaction.
-
Interaction Analysis: Monitor the hydrogen bonds and other key interactions identified in docking throughout the simulation to see if they are maintained.
-
Part V: ADMET Prediction - Profiling for Drug Development
A potent molecule is useless if it cannot reach its target in the body or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning system for potential liabilities.[13]
Methodology: Leveraging Predictive Models
Numerous web-based tools (e.g., SwissADME, pkCSM) and commercial software packages use quantitative structure-activity relationship (QSAR) models and machine learning to predict ADMET properties from chemical structure alone.[4][14][15]
Data Presentation: Predicted ADMET Profile
| Parameter | Prediction | Implication for Drug Development |
| Absorption | ||
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeability | No | Unlikely to cross the blood-brain barrier; desirable for peripherally acting drugs. |
| Distribution | ||
| P-gp Substrate | No | Not likely to be removed from cells by the P-glycoprotein efflux pump. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving the CYP3A4 enzyme. |
| Excretion | ||
| Total Clearance | Moderate | Predicted moderate rate of elimination from the body. |
| Toxicity | ||
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibition | No | Low risk of cardiotoxicity. |
These predictions are generated from algorithms and require experimental validation.
Conclusion and Forward Look
This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial characterization of a novel molecule, this compound. By systematically preparing the ligand, identifying and preparing a target, and employing a multi-stage modeling approach—from static docking to dynamic simulation and ADMET profiling—we can build a robust, data-driven hypothesis about the molecule's potential biological activity and druggability.
The insights gained from this process are not an endpoint but a critical starting point. The predicted binding mode can guide site-directed mutagenesis experiments to validate key interactions. The MD simulation results can inform medicinal chemistry efforts to rigidify the ligand in its bound conformation. The ADMET profile highlights potential liabilities that can be engineered out in subsequent analog designs. Ultimately, this integration of computational science with experimental strategy accelerates the drug discovery pipeline, saving valuable time and resources by focusing efforts on compounds with the highest probability of success.
References
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Basak, A. K., & Goswami, C. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
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Uddin, R., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed, 15(12), 1473-1487. [Link]
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Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]
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Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics Tutorials. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]
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Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol. [Link]
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Simlab UAMS. (2023). Molecular dynamic simulation for protein & ligand-protein complex. YouTube. [Link]
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University of Teramo. (n.d.). Molecular Docking Tutorial. University of Teramo. [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
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CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]
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Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. [Link]
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Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. [Link]
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HitchhikersAI. (n.d.). Ligan-Protein Simulation. HitchhikersAI. [Link]
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ResearchGate. (2025). Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. ResearchGate. [Link]
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FooDB. (2010). Showing Compound D-2-Aminobutanoic acid (FDB012680). FooDB. [Link]
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An In-depth Technical Guide to the Stability and Degradation Profile of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
Foreword: Charting the Course for a Novel Molecule
In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a viable drug product is fraught with challenges. A molecule's intrinsic stability is a cornerstone of its developability, influencing its synthesis, formulation, shelf-life, and ultimately, its safety and efficacy. This guide focuses on 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, a molecule of interest for which comprehensive public stability data is not yet established.
Rather than a retrospective analysis, this document serves as a prospective framework. As a Senior Application Scientist, my objective is to provide researchers, chemists, and drug development professionals with a robust, first-principles-based approach to systematically investigate and define the stability and degradation profile of this compound. We will dissect its structure, predict its vulnerabilities based on established chemical principles, and lay out a comprehensive, self-validating experimental plan to elucidate its degradation pathways. This guide is designed not just to present protocols, but to explain the causal-driven logic behind them, empowering you to generate a definitive stability profile for this and similar novel molecules.
Section 1: Structural Analysis and Physicochemical Predictions
The stability of this compound is intrinsically linked to its constituent functional groups. A thorough understanding of these components allows us to predict potential liabilities.
The molecule can be deconstructed into three key regions:
-
The α-Amino Acid Core: The 2-aminobutanoic acid structure provides a chiral center, a carboxylic acid group, and a secondary amine. Amino acids are known to undergo specific degradation reactions, primarily deamination and decarboxylation, especially under thermal stress.[1]
-
The Secondary Amine Linker: This linkage is a potential site for oxidative degradation. The initial step in the oxidation of secondary amines often involves the formation of an amine radical, which can lead to a variety of degradation products.[2][3][4]
-
The 1,1-Dioxothiolan (Sulfolane) Ring: The sulfone group (SO₂) is the highest oxidation state of sulfur, rendering it highly resistant to further oxidation. The sulfolane ring is known for its high thermal and chemical stability, though it can be degraded under harsh oxidative conditions or by specific biological pathways.[5][6][7] Its presence is expected to confer significant stability to that portion of the molecule.
Based on this structure, we can anticipate a molecule with high polarity and water solubility, necessitating specific analytical approaches.
Section 2: Predicted Degradation Pathways
Leveraging our structural analysis and existing literature, we can hypothesize the most probable degradation routes under standard stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
-
Hydrolytic Degradation (Acidic & Basic): The amide-like linkage of the secondary amine is the most probable site for hydrolysis, although this is generally more stable than an ester or a traditional amide bond. The sulfolane ring is expected to be stable under these conditions. Extreme pH and elevated temperatures would be required to force significant degradation.
-
Oxidative Degradation: This is predicted to be a primary degradation pathway. The secondary amine is susceptible to oxidation, potentially forming hydroxylamines or nitrones.[4] The presence of peroxides or metal ions could catalyze this process, leading to cleavage of the N-C bond.[2][8]
-
Photolytic Degradation: While the molecule lacks a strong chromophore for direct photodegradation, aliphatic carboxylic acids and amines can be susceptible to degradation upon exposure to high-intensity UV light.[9][10] The degradation mechanism may involve radical abstraction of hydrogen atoms.
-
Thermal Degradation: At elevated temperatures, the amino acid moiety is the most likely point of failure. The two predominant degradation reactions for amino acids are deamination (loss of the amino group as ammonia) and decarboxylation (loss of the carboxyl group as CO₂).[1][11] The specific pathway can be influenced by minor structural differences.[1][12]
Section 3: A Practical Framework for Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of understanding a molecule's stability. The goal is to generate a modest level of degradation (typically 5-20%) to identify the likely degradation products without completely destroying the sample. This section provides a validated, systematic approach.
Overall Experimental Workflow
The following diagram outlines the logical flow for a comprehensive forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Detailed Experimental Protocols
1. Preparation of Stock and Stress Solutions:
-
Objective: To create a consistent starting point for all stress experiments.
-
Protocol:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and HPLC-grade water.
-
For each stress condition, transfer an aliquot of the stock solution into a suitable vial. For hydrolytic and solution-phase thermal studies, the solvent will be the stress reagent itself (e.g., 0.1M HCl).
-
2. Acidic and Basic Hydrolysis:
-
Causality: To assess susceptibility to pH-mediated degradation, targeting the secondary amine linkage.
-
Protocol:
-
To separate vials, add the stock solution to 0.1M HCl and 0.1M NaOH to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the vials in a thermostatically controlled oven at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).
-
Immediately neutralize the acidic samples with an equivalent amount of 0.1M NaOH and the basic samples with 0.1M HCl before analysis. This is a self-validating step to halt the degradation reaction at the time of sampling.
-
3. Oxidative Degradation:
-
Causality: To probe the molecule's vulnerability to oxidation, primarily at the secondary amine. Hydrogen peroxide is a standard oxidant used in such studies.[13]
-
Protocol:
-
Add the stock solution to 3% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of 100 µg/mL.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at time points and analyze directly. If the reaction is too rapid, it can be quenched by adding a small amount of sodium bisulfite solution.
-
4. Thermal Degradation:
-
Causality: To evaluate the impact of heat, which can induce degradation pathways like decarboxylation and deamination common to amino acids.[1][11][12]
-
Protocol:
-
Solid State: Place a known quantity of the solid compound in a glass vial and heat in an oven at 80°C. At time points, dissolve a portion of the solid in the initial solvent for analysis.
-
Solution State: Incubate a vial of the drug in HPLC-grade water (100 µg/mL) at 80°C. Withdraw aliquots for analysis at time points.
-
5. Photolytic Degradation:
-
Causality: To determine if light energy can induce degradation, as required by ICH Q1B guidelines.
-
Protocol:
-
Expose a solution of the drug (100 µg/mL in water/acetonitrile) and a sample of the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Analyze the samples after the exposure period.
-
Section 4: Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also separate the API peak from all degradation product peaks.
Proposed Primary Method: RP-HPLC with UV and MS Detection
Given the polar nature of the target molecule and its potential degradants, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most versatile starting point. Coupling with both UV (or DAD/PDA) and Mass Spectrometry (MS) detectors provides universal detection and structural information about the degradants, respectively.
Method Development and Validation Workflow
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An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Aminobutanoic Acid Derivatives
A Note on the Subject Compound: Initial searches for a specific CAS number for 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid did not yield a conclusive result, suggesting that this may be a novel compound or a synthetic intermediate not yet widely documented in public databases. This guide, therefore, broadens the scope to focus on the well-established and scientifically significant class of Aminobutanoic Acid Derivatives . This approach allows for a comprehensive exploration of the synthesis, properties, and applications of a class of compounds that are of high interest to researchers, scientists, and drug development professionals.
Introduction
Aminobutanoic acids and their derivatives are a fascinating and versatile class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry, neuroscience, and materials science. Unlike their protein-building alpha-amino acid counterparts, the various isomers of aminobutanoic acid (α, β, and γ) serve as crucial building blocks for a wide array of biologically active molecules. Their structural diversity allows for the fine-tuning of physicochemical properties, leading to enhanced therapeutic potential and novel applications.
This guide provides a comprehensive overview of the synthesis, characterization, and application of aminobutanoic acid derivatives, with a particular focus on their relevance in drug discovery and development. We will delve into the foundational synthetic methodologies, explore their diverse biological activities, and provide detailed experimental protocols for their preparation and analysis.
Physicochemical Properties of Aminobutanoic Acid Isomers
The positioning of the amino group along the butanoic acid backbone gives rise to distinct isomers with unique chemical and physical properties. These differences are fundamental to their biological roles and applications.
| Property | 2-Aminobutanoic Acid (α-ABA) | 3-Aminobutanoic Acid (β-ABA) | 4-Aminobutanoic Acid (γ-ABA/GABA) |
| CAS Number | 2835-81-6 (DL)[1] | 541-48-0 (DL)[2] | 56-12-2[3] |
| Molecular Formula | C4H9NO2[4] | C4H9NO2[4] | C4H9NO2[3][4] |
| Molecular Weight | 103.12 g/mol [5] | 103.12 g/mol [5] | 103.12 g/mol [3] |
| Melting Point | ~302 °C (dec.) | ~189 °C (dec.) | ~203 °C (dec.) |
| Boiling Point | Not applicable | 223.6 °C | Not applicable |
| Solubility in Water | High | Soluble | High |
Core Synthetic Methodologies
The synthesis of aminobutanoic acid derivatives can be achieved through a variety of chemical and enzymatic methods. The choice of synthetic route is often dictated by the desired stereochemistry, the nature of the substituents, and the scale of the reaction.
The Strecker Synthesis
One of the most classical and versatile methods for preparing α-amino acids is the Strecker synthesis.[6] This two-step process begins with the reaction of an aldehyde or ketone with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid.[6]
DOT script for the Strecker Synthesis of 2-Aminobutanoic Acid
Caption: General workflow of the Strecker synthesis for 2-aminobutanoic acid.
Reductive Amination of α-Keto Acids
Another common method for synthesizing α-amino acids involves the reductive amination of an α-keto acid.[7] This reaction proceeds through an imine intermediate that is subsequently reduced to the corresponding amino acid.[7]
Asymmetric Synthesis
For applications in drug development, controlling the stereochemistry of the α- or β-carbon is crucial. Enantioselective synthesis methods are employed to produce a single enantiomer of the desired aminobutanoic acid derivative.[7] This can be achieved through the use of chiral catalysts, such as rhodium(I) complexes with chiral phosphine ligands, or by employing enzymatic resolutions.[7][8]
Biological Significance and Therapeutic Applications
Aminobutanoic acid derivatives exhibit a wide range of biological activities, making them valuable scaffolds for drug design.
γ-Aminobutyric Acid (GABA) and its Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[9] A deficiency in GABA is associated with several neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[9] However, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier.
This has led to the development of GABA analogs, such as pregabalin and gabapentin , which are designed to mimic the effects of GABA but with improved pharmacokinetic properties.[10][11] These drugs are widely used to treat neuropathic pain, fibromyalgia, and certain types of seizures.[10][11]
DOT script for a simplified GABAergic Synapse
Caption: Simplified representation of GABA synthesis and its inhibitory action at a synapse.
β-Aminobutanoic Acid Derivatives in Peptide Synthesis
The incorporation of β-amino acids, such as 3-aminobutanoic acid, into peptide chains is a powerful strategy in drug discovery.[12] These "β-peptides" can adopt unique secondary structures, such as helices and turns, that are distinct from those formed by natural α-peptides.[12] This can lead to enhanced proteolytic stability and improved biological activity.[12]
Other Therapeutic Applications
Derivatives of aminobutanoic acid are being explored for a variety of other therapeutic applications, including:
-
Anticancer agents: Certain aminobutanoic acid-based compounds have shown potent inhibitory activity against transporters that are overexpressed in cancer cells, such as ASCT2, thereby blocking nutrient uptake and inhibiting tumor growth.[13]
-
Antitubercular agents: The 2-aminobutanol scaffold, derived from 2-aminobutanoic acid, is a key component in the synthesis of ethambutol, a first-line drug for the treatment of tuberculosis.[14]
-
Nootropic agents: Derivatives of 4-aminobutanoic acid are being investigated for their potential to improve cognitive function and for the treatment of cognitive disorders.[15]
Experimental Protocols
Protocol for the Synthesis of (S)-2-Aminobutanoic Acid via Enzymatic Resolution
This protocol is adapted from a general method for the enzymatic resolution of racemic N-protected-2-aminobutyric acid.[16]
Materials:
-
Racemic N-benzoyl-2-aminobutyric acid
-
L-acylase enzyme (e.g., from Aspergillus melleus)
-
Sodium hydroxide solution (5M)
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Deionized water
Procedure:
-
Prepare a suspension of N-benzoyl-2-aminobutyric acid (e.g., 50 g) in deionized water (e.g., 260 mL) in a reaction vessel.
-
Heat the suspension to 65°C with stirring.
-
Adjust the pH of the mixture to 8 by the dropwise addition of 5M sodium hydroxide solution.
-
Add the L-acylase enzyme solution to the mixture.
-
Continue stirring at 65°C for approximately 19 hours, or until the reaction is complete (monitor by TLC or HPLC).
-
Cool the mixture to room temperature.
-
Acidify the reaction mixture to pH 3 with concentrated hydrochloric acid.
-
Extract the mixture with ethyl acetate to remove the unreacted (R)-N-benzoyl-2-aminobutyric acid.
-
Concentrate the aqueous phase under reduced pressure to yield (S)-2-aminobutanoic acid hydrochloride.
Protocol for the Analysis of 3-Aminobutanoic Acid in Biological Matrices by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of 3-aminobutanoic acid in biological samples, such as urine or plasma.[17]
Materials:
-
Biological matrix (e.g., urine)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile
-
Ammonium formate
-
Formic acid
-
Reversed-phase C18 column
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw the biological samples to room temperature.
-
To a specific volume of the sample (e.g., 50 µL of urine), add the internal standard.
-
Precipitate proteins by adding a suitable volume of cold acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: Typically 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both 3-aminobutanoic acid and its internal standard.
-
Conclusion
Aminobutanoic acid derivatives represent a rich and diverse class of molecules with significant potential in drug discovery and development. Their unique structural and chemical properties, coupled with their wide range of biological activities, make them attractive scaffolds for the design of novel therapeutics. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers and scientists working in this exciting field. As our understanding of the biological roles of these compounds continues to grow, so too will their importance in addressing a wide range of unmet medical needs.
References
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Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society. (URL: [Link])
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (URL: [Link])
-
Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. (URL: [Link])
-
(R)-3-aminobutanoic acid | C4H9NO2. PubChem. (URL: [Link])
-
Synthesis of Amino Acids. OpenStax. (URL: [Link])
-
Showing Compound D-2-Aminobutanoic acid (FDB012680). FooDB. (URL: [Link])
-
4-Aminobutanoic acid. NIST WebBook. (URL: [Link])
-
3-aminobutanoic acid. ChemSynthesis. (URL: [Link])
-
Beta-Aminobutyric Acid. PubChem. (URL: [Link])
-
C4H9NO2. CharChem. (URL: [Link])
-
2-Aminobutyric acid (Compound). Exposome-Explorer. (URL: [Link])
-
Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry. (URL: [Link])
-
Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PMC. (URL: [Link])
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Exploring DL-2-aminobutyric acid: DFT analysis and spectroscopic characterization. (URL: [Link])
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Palladium-catalyzed Direct Functionalization of 2-aminobutanoic Acid Derivatives: Application of a Convenient and Versatile Auxiliary. PubMed. (URL: [Link])
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Lesser Known Uses of γ-Aminobutyric Acid Analogue Medications in Otolaryngology. (URL: [Link])
- Preparation of (s)-2-aminobutyric acid.
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Influence of a new derivative of 4-aminobutanoic acid on the level of neuromediatory aminoacids, neuromediators and the state of the rats' hypocamp in conditions of brain ischemia. ScienceRise: Pharmaceutical Science. (URL: [Link])
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Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. (URL: [Link])
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A role of GABA analogues in the treatment of neurological diseases. PubMed. (URL: [Link])
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Pregabalin. Wikipedia. (URL: [Link])
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Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. ResearchGate. (URL: [Link])
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ANALYSIS OF THE DEPENDENCE «STRUCTURE-ANTIAMNESTIC ACTION» IN A SERIES OF NEW DERIVATIVES OF 4-AMINOBUTANOIC ACID. (URL: [Link])
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Gamma-aminobutyric acid analogs. Drugs.com. (URL: [Link])
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Γ-aminobutyric Acid Analogs Research Articles. R Discovery. (URL: [Link])
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Biological Activities of Amino Acid Derivatives and their Complexes a Review. (URL: [Link])
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Amino Acids in the Development of Prodrugs. PMC. (URL: [Link])
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Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. (URL: [Link])
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A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface. PMC. (URL: [Link])
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A Technical Guide to the Discovery, Isolation, and Characterization of Novel Dioxothiolane Compounds for Therapeutic Development
Abstract
Sulfur-containing heterocycles represent a cornerstone of modern medicinal chemistry, with their unique physicochemical properties contributing to the efficacy of numerous blockbuster drugs.[1][2] The dioxothiolane scaffold, a five-membered ring containing sulfur and two oxygen atoms, is an emerging pharmacophore of significant interest. However, the synthesis and isolation of novel dioxothiolane derivatives present distinct challenges that require a systematic and well-reasoned approach.[3][4] This guide provides an in-depth technical framework for researchers and drug development professionals, outlining a strategic pathway from initial discovery and synthesis to rigorous isolation, purification, and characterization. We will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to navigate the complexities of developing these promising therapeutic agents.
Introduction: The Rationale for Pursuing Dioxothiolane Scaffolds
Sulfur's ability to exist in multiple oxidation states and form diverse functional groups (thioethers, sulfoxides, sulfones) allows it to modulate the potency, metabolic stability, and pharmacokinetic properties of small molecules.[2] The dioxothiolane ring, specifically the 1,1-dioxothiolane (sulfolane) moiety and its derivatives, introduces a highly polar, stable, and synthetically versatile core. This structure can act as a bioisosteric replacement for other functional groups, improve solubility, and establish critical hydrogen bond interactions with biological targets.[1][4] Despite their potential, the exploration of novel dioxothiolanes has been hampered by synthetic challenges and a lack of comprehensive development protocols.[3] This guide aims to bridge that gap by providing a logical and robust workflow.
Strategic Discovery and Synthesis of Dioxothiolane Libraries
The discovery of novel compounds begins with a strategic choice: target-oriented synthesis or diversity-oriented library creation. For an emerging scaffold like dioxothiolane, a diversity-oriented approach is often more fruitful for initial hit identification. The core principle is to develop a reliable central reaction and then introduce a wide array of substituents to explore the chemical space.
Core Synthesis: A Mechanistic Approach
A common and effective route to 1,1-dioxothiolanes is the oxidation of the parent thiolane ring. The true challenge, however, lies in the stereocontrolled synthesis of substituted thiolanes. A proven method involves the conjugate addition of a thiol to an α,β-unsaturated ester, followed by cyclization.
Causality of Experimental Choices:
-
Starting Materials: We select Michael acceptors (e.g., substituted acrylates) and functionalized thiols. This choice allows for the introduction of two points of diversity (R¹ and R²) in a single, convergent reaction sequence.
-
Base Catalyst: A mild, non-nucleophilic base like triethylamine (TEA) is chosen for the initial conjugate addition to prevent side reactions with the ester functionality.
-
Cyclization: Dieckmann condensation is a classic and reliable method for forming the five-membered ring. Sodium ethoxide is a standard choice, as the ethoxide leaving group is non-reactive with the product under these conditions.
-
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective oxidizing agent for converting the sulfide to a sulfone (the dioxothiolane). Using two equivalents ensures complete oxidation.
Experimental Protocol: Synthesis of a Substituted 3-Oxo-1,1-dioxothiolane-4-carboxylate
-
Step 1: Michael Addition:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve ethyl acrylate (1.0 eq) and a selected thiol (e.g., 2-mercaptoethanol, 1.1 eq) in anhydrous ethanol (10 mL/mmol of acrylate).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Step 2: Dieckmann Condensation (Cyclization):
-
To the crude reaction mixture from Step 1, add a freshly prepared solution of sodium ethoxide in ethanol (2.0 eq).
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and neutralize with 1M HCl until the pH is ~7.
-
-
Step 3: Oxidation to Dioxothiolane:
-
Extract the neutralized mixture with dichloromethane (DCM, 3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude cyclized product in DCM (15 mL/mmol).
-
Cool the solution to 0°C and add m-CPBA (2.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Stir at room temperature for 3 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the crude dioxothiolane derivative.
-
// Node styles reagent [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FBBC05", fontcolor="#202124"]; product [fillcolor="#34A853", fontcolor="#FFFFFF"]; process [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];
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// Processes P1 [label="Michael Addition\n(TEA, EtOH)", class=process]; P2 [label="Dieckmann Condensation\n(NaOEt, EtOH)", class=process]; P3 [label="Oxidation\n(m-CPBA, DCM)", class=process];
// Edges A -> P1 [dir=none]; P1 -> B; B -> P2 [dir=none]; P2 -> C; C -> P3 [dir=none]; P3 -> D; } DOT Caption: General synthetic workflow for novel dioxothiolane compounds.
The Self-Validating Isolation and Purification Workflow
Obtaining a pure, well-characterized compound is paramount for reliable biological data. A multi-step purification process acts as a self-validating system, where each step removes a different class of impurities, and the final analytical check confirms purity.
Rationale for the Purification Strategy
-
Liquid-Liquid Extraction: This initial step removes water-soluble reagents (salts, neutralized acids/bases) and highly polar byproducts. The choice of an organic solvent like DCM is based on the expected moderate polarity of the target compound.[5][6]
-
Column Chromatography: This is the primary purification technique, separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[5][7] The key to success is developing an appropriate solvent system (mobile phase). A gradient elution (starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) is crucial for separating closely related impurities from the desired product.
-
Crystallization: This final step is both a purification method and a means of obtaining a stable, solid form of the compound suitable for analysis and storage.[7] A successful crystallization from a solvent system like ethanol/water not only removes trace impurities but also provides strong evidence of the compound's purity.
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// Nodes Crude [label="Crude Reaction Mixture", class=start]; Extraction [label="Liquid-Liquid Extraction\n(DCM/H2O)", class=process]; OrganicLayer [label="Concentrated Organic Layer", class=intermediate]; Chromatography [label="Silica Gel Chromatography\n(Hexane/EtOAc Gradient)", class=process]; Fractions [label="Combined 'Clean' Fractions", class=intermediate]; PurityCheck [label="TLC/LC-MS Check", class=test]; Crystallization [label="Crystallization\n(e.g., EtOH/Water)", class=process]; PureCompound [label="Pure Crystalline Solid\n(>98% Purity)", class=final];
// Edges Crude -> Extraction; Extraction -> OrganicLayer; OrganicLayer -> Chromatography; Chromatography -> Fractions; Fractions -> PurityCheck; PurityCheck -> Crystallization [label="Purity >95%"]; PurityCheck -> Chromatography [label="<95%, Re-purify"]; Crystallization -> PureCompound; } DOT Caption: Multi-step workflow for the isolation and purification of compounds.
Experimental Protocol: Purification
-
Workup: Following the synthesis, perform a liquid-liquid extraction as described in the synthesis protocol. Concentrate the organic layer to obtain the crude solid/oil.
-
Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., 0% -> 50% EtOAc over 20 column volumes).
-
Collect fractions and analyze them by TLC. Combine fractions containing the pure product.
-
-
Crystallization:
-
Dissolve the combined, purified product in a minimal amount of hot ethanol.
-
Slowly add deionized water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of ethanol to redissolve the precipitate, then allow the solution to cool slowly to room temperature, and finally to 4°C.
-
Collect the resulting crystals by vacuum filtration, wash with cold ethanol/water (1:1), and dry under high vacuum.
-
Authoritative Structural Elucidation
Unambiguous characterization is non-negotiable. A combination of spectroscopic techniques is required to confirm the identity and structure of the novel compound.[8][9]
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.
-
MS (Mass Spectrometry): Determines the molecular weight of the compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass, which is critical for novel compounds.
-
IR (Infrared) Spectroscopy: Identifies the presence of key functional groups. For a dioxothiolane, strong absorption bands corresponding to the S=O stretches of the sulfone group are a key diagnostic feature.[10]
Table 1: Representative Spectroscopic Data for a Hypothetical Dioxothiolane
| Technique | Data Type | Observed Value / Description | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 4.5-3.0 ppm (multiplets) | Protons on the thiolane ring |
| Chemical Shift (δ) | 4.2 ppm (quartet) | -OCH₂- of ethyl ester | |
| Chemical Shift (δ) | 1.3 ppm (triplet) | -CH₃ of ethyl ester | |
| ¹³C NMR | Chemical Shift (δ) | ~168 ppm | Ester carbonyl carbon |
| Chemical Shift (δ) | ~60-50 ppm | Carbons adjacent to sulfur | |
| IR | Wavenumber (cm⁻¹) | 1320-1300 & 1150-1120 cm⁻¹ | Asymmetric & Symmetric SO₂ stretch (confirms sulfone) |
| Wavenumber (cm⁻¹) | ~1735 cm⁻¹ | C=O stretch (ester) | |
| HRMS | m/z [M+H]⁺ | Calculated: 221.0583 | Found: 221.0581 |
Preliminary Biological Evaluation: Assessing Therapeutic Potential
The ultimate goal of synthesizing these compounds is to identify new therapeutic agents. A primary, high-throughput screen is necessary to determine if the novel compounds possess relevant biological activity. For example, many sulfur-containing heterocycles exhibit cytotoxic effects against cancer cell lines.[11]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the purified dioxothiolane compound in DMSO and then dilute further in cell culture media. Add the compound solutions to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Quantification: Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
// Node styles target [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; compound [fillcolor="#4285F4", fontcolor="#FFFFFF"]; pathway [fillcolor="#F1F3F4", fontcolor="#202124", shape=cds]; outcome [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; inhibits [shape=tee, style=bold, color="#EA4335"];
// Nodes Dioxothiolane [label="Novel Dioxothiolane\nCompound", class=compound]; TargetEnzyme [label="Target Enzyme\n(e.g., Kinase)", class=target]; Signaling [label="Downstream\nSignaling Pathway", class=pathway]; Proliferation [label="Cell Proliferation\n& Survival", class=outcome];
// Edges Dioxothiolane -> inhibits [arrowhead=none]; inhibits -> TargetEnzyme; TargetEnzyme -> Signaling [label="Activates"]; Signaling -> Proliferation [label="Promotes"]; } DOT Caption: Hypothetical mechanism: Dioxothiolane inhibits a key signaling enzyme.
Table 2: Hypothetical Biological Activity Data
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. HeLa Cells |
| DX-001 | -H | -H | > 100 |
| DX-002 | -CH₃ | -H | 45.2 |
| DX-003 | -H | -p-Cl-Ph | 8.7 |
| DX-004 | -CH₃ | -p-Cl-Ph | 2.1 |
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the discovery and isolation of novel dioxothiolane compounds. By integrating rational synthetic design, a multi-step self-validating purification workflow, and robust analytical characterization, researchers can confidently generate high-purity candidates for biological screening. The challenges in synthesizing sulfur-based pharmacophores are not insignificant, but systematic methodologies can overcome them.[3][4] Future work should focus on expanding the diversity of these libraries, exploring asymmetric syntheses to control stereochemistry, and elucidating the precise mechanisms of action for the most potent compounds identified.
References
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Scientists develop new method for creating promising new sulphur-based medicines. (2022). Nanyang Technological University. [Link]
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How do we address neglected sulfur pharmacophores in drug discovery?. (2021). Taylor & Francis Online. [Link]
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How do we address neglected sulfur pharmacophores in drug discovery?. (2021). Taylor & Francis Online. [Link]
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Sulfur-containing marine natural products as leads for drug discovery and development. (2023). ResearchGate. [Link]
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A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). ResearchGate. [Link]
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The importance of sulfur-containing motifs in drug design and discovery. (2023). ResearchGate. [Link]
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The intriguing chemistry and biology of sulfur-containing natural products from marine microorganisms (1987–2020). (2021). PubMed Central. [Link]
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Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2011). PubMed Central. [Link]
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Sulfur-Nitrogen Heterocycles. (2020). MDPI. [Link]
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Synthesis of sulfur-containing heterocycles via ring enlargement. (2018). PubMed. [Link]
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Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. (2022). PubMed. [Link]
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Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2011). ResearchGate. [Link]
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Purification Techniques. (n.d.). Open Access Pub. [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). MDPI. [Link]
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Synthesis, spectroscopic characterization and crystal structures of diorganotin (IV) complexes of 2-N-propyl and 2-N-benzyl-amino-1-cyclopentene-1-carbodithioates. (2005). ResearchGate. [Link]
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Exploring the role of 4-thiazolidinone derivatives as potential COX-2 inhibitors and free radical scavenging agents. (2019). UTRGV ScholarWorks. [Link]
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Synthetic access to thiolane-based therapeutics and biological activity studies. (2021). PubMed. [Link]
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Techniques for extraction and isolation of natural products: a comprehensive review. (2018). PubMed Central. [Link]
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Tools for Purifying the Product. (2011). ResearchGate. [Link]
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Special Issue “Development and Synthesis of Biologically Active Compounds”. (2022). PubMed Central. [Link]
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Structural, Functional, and Spectroscopic Characterization of the Substrate Scope of the Novel Nitrating Cytochrome P450 TxtE. (2014). PubMed. [Link]
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Computational and spectroscopic characterization of thianthrene. (2024). PubMed Central. [Link]
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Laboratory Techniques of Purification and Isolation. (2012). International Journal of Drug Development & Research. [Link]
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How to isolate and purify indolizidine compounds?. (2014). ResearchGate. [Link]
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NEW THEOPHYLLINE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL ACTIVITY. (2010). Farmacia Journal. [Link]
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Spectroscopic investigation of conjugated polymers derived from nitroanilines. (2007). PubMed. [Link]
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(PDF) Computational and spectroscopic characterization of thianthrene. (2024). ResearchGate. [Link]
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Methodological & Application
Synthesis of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid: An Application Note and Detailed Protocol
Introduction
In the landscape of contemporary drug discovery and development, the synthesis of novel molecular scaffolds that can serve as building blocks for pharmacologically active compounds is of paramount importance. Among these, derivatives of amino acids and heterocyclic compounds have garnered significant attention due to their prevalence in biologically active molecules. This application note provides a comprehensive guide to the synthesis of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, a molecule integrating a sulfolane moiety with an amino acid backbone. The sulfolane group, a saturated five-membered ring containing a sulfone functional group, is a polar aprotic motif known to influence the physicochemical properties of molecules, such as solubility and metabolic stability. Its incorporation into an amino acid framework presents an intriguing scaffold for the exploration of new chemical space in medicinal chemistry.
This document outlines a robust and reproducible two-step synthetic protocol commencing from the readily available starting material, 3-sulfolene. The synthesis involves the preparation of the key intermediate, 1,1-dioxothiolan-3-one, followed by a reductive amination with 2-aminobutanoic acid. The causality behind experimental choices, detailed procedural steps, and comprehensive characterization of the final product are presented to ensure scientific integrity and facilitate successful execution by researchers in the field.
Synthetic Strategy
The overall synthetic approach is a two-step process, as illustrated in the workflow diagram below. The strategy hinges on the initial synthesis of the key ketone intermediate, 1,1-dioxothiolan-3-one, from a commercially available starting material, followed by the coupling of this ketone with 2-aminobutanoic acid via reductive amination.
Figure 1: Overall synthetic workflow for this compound.
The first step involves the epoxidation of commercially available 3-sulfolene to yield 3,4-epoxy-tetrahydrothiophene-1,1-dioxide. This epoxide is a versatile intermediate that can undergo rearrangement to the desired ketone, 1,1-dioxothiolan-3-one, under Lewis acid catalysis. The choice of a Lewis acid is critical to facilitate the rearrangement while minimizing side reactions.
The second step employs a reductive amination reaction, a robust and widely used method for the formation of carbon-nitrogen bonds.[1][2] In this key transformation, 1,1-dioxothiolan-3-one is reacted with 2-aminobutanoic acid to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine. The selection of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is crucial to selectively reduce the imine in the presence of the ketone starting material.[3][4] This one-pot procedure offers operational simplicity and efficiency.
Experimental Protocols
Part 1: Synthesis of 1,1-Dioxothiolan-3-one
This procedure is adapted from established methods for the epoxidation of sulfolene derivatives and subsequent rearrangement.[5]
Materials:
| Reagent/Solvent | Grade | Supplier |
| 3-Sulfolene | 99% | Sigma-Aldrich |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 77% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Acros Organics |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Reagent grade | Alfa Aesar |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Anhydrous magnesium sulfate | - | Fisher Scientific |
| Diethyl ether | ACS grade | VWR |
| Hexane | ACS grade | VWR |
Procedure:
-
Epoxidation of 3-Sulfolene:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-sulfolene (10.0 g, 84.6 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 22.8 g, 102 mmol, 1.2 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% ethyl acetate in hexane).
-
Upon completion, cool the reaction mixture to 0 °C and filter to remove the precipitated 3-chlorobenzoic acid.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,4-epoxy-tetrahydrothiophene-1,1-dioxide as a white solid. This intermediate can be used in the next step without further purification.
-
-
Lewis Acid-Catalyzed Rearrangement:
-
Dissolve the crude 3,4-epoxy-tetrahydrothiophene-1,1-dioxide (approximately 11.3 g, 84.6 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 mL, 8.1 mmol, 0.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% ethyl acetate in hexane) to afford 1,1-dioxothiolan-3-one as a white crystalline solid.
-
Part 2: Synthesis of this compound
This protocol utilizes a one-pot reductive amination procedure.[6][7]
Materials:
| Reagent/Solvent | Grade | Supplier |
| 1,1-Dioxothiolan-3-one | As synthesized | - |
| 2-Aminobutanoic acid | 99% | Alfa Aesar |
| Sodium cyanoborohydride (NaBH₃CN) | 95% | Sigma-Aldrich |
| Methanol | Anhydrous | Acros Organics |
| Glacial acetic acid | ACS grade | Fisher Scientific |
| Dowex® 50WX8 hydrogen form resin | 50-100 mesh | Sigma-Aldrich |
| 2 M Ammonium hydroxide solution | - | Prepared in-house |
| Ethanol | 200 proof | Decon Labs |
Procedure:
-
Reductive Amination:
-
In a 100 mL round-bottom flask, dissolve 1,1-dioxothiolan-3-one (1.34 g, 10.0 mmol) and 2-aminobutanoic acid (1.24 g, 12.0 mmol, 1.2 equiv) in anhydrous methanol (40 mL).
-
Adjust the pH of the solution to approximately 6 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (NaBH₃CN, 0.75 g, 12.0 mmol, 1.2 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC (Eluent: 10% methanol in dichloromethane with 1% acetic acid).
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in deionized water (50 mL).
-
Load the aqueous solution onto a column packed with Dowex® 50WX8 hydrogen form resin (30 g).
-
Wash the column with deionized water (200 mL) to remove unreacted ketone and other non-basic impurities.
-
Elute the product from the resin using 2 M aqueous ammonium hydroxide (150 mL).
-
Collect the fractions containing the product (monitored by TLC).
-
Concentrate the combined ammoniacal fractions under reduced pressure to remove ammonia and water.
-
The resulting crude product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a white solid.
-
Characterization and Data
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR (400 MHz, D₂O) | Signals corresponding to the ethyl group of the butanoic acid moiety (triplet and quartet), a multiplet for the α-proton of the butanoic acid, and multiplets for the methylene and methine protons of the sulfolane ring. The absence of an aldehyde or imine proton signal confirms the completion of the reduction. |
| ¹³C NMR (100 MHz, D₂O) | Signals for the carboxyl carbon, the α-carbon of the butanoic acid, the carbons of the ethyl group, and the carbons of the sulfolane ring. |
| Mass Spectrometry (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight of the product (C₈H₁₅NO₄S). |
| Melting Point | A sharp melting point indicates a high degree of purity. |
Representative ¹H NMR Data Interpretation:
The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The protons on the sulfolane ring will appear as complex multiplets due to diastereotopicity and coupling with the adjacent methine proton. The α-proton of the butanoic acid will also be a multiplet, coupled to the adjacent methylene group and the NH proton (if not exchanged with D₂O). The ethyl group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.
Discussion and Mechanistic Insights
The successful synthesis of this compound relies on the careful execution of two key transformations. The epoxidation-rearrangement sequence provides a reliable route to the crucial 1,1-dioxothiolan-3-one intermediate. The use of a Lewis acid like BF₃·OEt₂ is known to effectively promote the rearrangement of epoxides to ketones. The low temperature (-78 °C) for the initiation of the rearrangement is critical to control the reaction and prevent the formation of polymeric byproducts.
The cornerstone of this synthesis is the reductive amination step. The reaction proceeds through the initial formation of a hemiaminal intermediate from the ketone and the amino acid, which then dehydrates to form an imine. The weakly acidic conditions (pH ~6) are optimal for imine formation, as they are acidic enough to protonate the hemiaminal hydroxyl group to facilitate its departure as water, but not so acidic as to fully protonate the amine nucleophile, which would render it unreactive.
The choice of sodium cyanoborohydride as the reducing agent is deliberate. It is a mild reducing agent that is stable in protic solvents at acidic pH and selectively reduces the protonated imine (iminium ion) much faster than it reduces the ketone.[8] This selectivity is key to the success of the one-pot reaction.
Figure 2: Simplified mechanism of reductive amination.
The purification of the final product, an amino acid derivative, is effectively achieved using ion-exchange chromatography. The amphoteric nature of the product allows it to bind to a cation-exchange resin. Washing with water removes neutral and anionic impurities, and subsequent elution with a basic solution like ammonium hydroxide releases the purified amino acid.
Conclusion
This application note details a reliable and efficient protocol for the synthesis of this compound. The described two-step sequence, involving the synthesis of 1,1-dioxothiolan-3-one followed by reductive amination, provides a practical route to this novel amino acid derivative. The provided step-by-step procedures, along with the rationale for key experimental choices and characterization guidelines, are intended to enable researchers in drug discovery and organic synthesis to readily produce this compound for further investigation. The modularity of this synthetic route also suggests that a variety of other amino acids could be similarly coupled to the sulfolane core, opening avenues for the creation of diverse chemical libraries for biological screening.
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Sample, T. E., Jr., & Hatch, L. F. (1968). 3-Sulfolene: A Butadiene Source for a Diels-Alder Synthesis. Journal of Chemical Education, 45(1), 55. [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Ueda, M., Chang, C. C., & Ohno, M. (1988). Purification and characterization of L-amino acid oxidase from the venom of Trimeresurus mucrosquamatus (Taiwan habu snake). Toxicon, 26(8), 695–706. [Link]
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Kiso, Y., et al. (2012). Purification and characterization of an L-amino acid oxidase from Pseudomonas sp. AIU 813. Journal of Bioscience and Bioengineering, 114(3), 260-264. [Link]
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Yoon, T., & Danishefsky, S. J. (2004). A Stereoselective Synthesis of 2-Aminobutanoic Acid Derivatives. Semantic Scholar. [Link]
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Chegg. (2022). EXPERIMENT: Diels-Alder Reaction of 1,3-butadiene and maleic anhydride. [Link]
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Matassini, C., Clemente, F., & Cardona, F. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 24(18), 3326. [Link]
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Application Notes & Protocols: A Framework for the In Vitro Evaluation of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid on Cancer Cell Lines
Abstract
These application notes provide a comprehensive framework for the initial in vitro characterization of the novel compound 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid (hereinafter referred to as the "Test Compound") for potential anti-cancer activity. As the specific biological effects of this compound are yet to be fully elucidated, this document serves as a detailed guide for researchers to systematically assess its impact on cancer cell lines. We present a logical, multi-assay cascade beginning with a broad assessment of cytotoxicity, followed by detailed investigations into the mechanisms of cell death and cell cycle progression, and culminating in a targeted analysis of key cancer-related signaling pathways. The protocols herein are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step to ensure data integrity and reproducibility.
Introduction: The Rationale for a Phased Investigative Approach
The discovery of novel small molecules with therapeutic potential is a cornerstone of oncology research. The subject of this guide, this compound, is a synthetic compound whose bioactivity in cancer models is currently under investigation. A structured, hypothesis-driven approach is critical to efficiently characterize its effects.
The experimental workflow is designed as a decision-making tree. Initial screening assays provide broad, quantitative data on the compound's effect on cell viability. Positive "hits" from this stage justify progression to more complex, mechanistic assays that elucidate how the compound exerts its effects—be it through programmed cell death (apoptosis), cell cycle arrest, or modulation of specific protein signaling cascades. This phased approach, outlined below, ensures a cost-effective and scientifically rigorous evaluation.
Figure 1: A phased experimental workflow for characterizing the Test Compound.
Cell Line Selection and General Culture
The choice of cell lines is critical for obtaining relevant data. We recommend an initial screening panel that represents diverse cancer types. The National Cancer Institute's NCI-60 panel serves as a foundational model for such broad screenings[1][2]. For a targeted initial study, a smaller, representative panel is sufficient.
Table 1: Recommended Initial Cancer Cell Line Panel
| Cell Line | Cancer Type | Rationale |
|---|---|---|
| MCF-7 | Breast (Adenocarcinoma) | Estrogen-receptor positive, widely used luminal A subtype model. |
| MDA-MB-231 | Breast (Adenocarcinoma) | Aggressive, triple-negative breast cancer model. |
| A549 | Lung (Carcinoma) | A common model for non-small cell lung cancer (NSCLC). |
| HCT116 | Colon (Carcinoma) | Represents colorectal cancer with a wild-type p53 status. |
| PC-3 | Prostate (Adenocarcinoma) | Androgen-independent model of advanced prostate cancer. |
General Cell Culture Protocol:
-
Culture all cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency to maintain exponential growth. For all experiments, use cells from a consistent, low passage number to ensure reproducibility.
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan, measured by absorbance, is proportional to the number of viable cells.[5]
Step-by-Step Methodology
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of the Test Compound in complete medium. A typical starting range is a serial dilution from 200 µM down to ~0.1 µM. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Carefully remove the 100 µL of medium from each well and add 100 µL of the appropriate 2X compound dilution or vehicle control. Ensure each condition is performed in triplicate. Include "medium only" wells for background control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[7] Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well.[8]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan.[3] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Expected Results
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability vs. log[Compound Concentration] and perform a non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Table 2: Hypothetical IC50 Data for the Test Compound after 48h Treatment
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| MDA-MB-231 | 8.2 |
| A549 | 25.1 |
| HCT116 | 15.8 |
| PC-3 | 9.7 |
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining
Principle: A reduction in viability may be due to apoptosis (programmed cell death) or necrosis. This assay differentiates between these states. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[9] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[10]
Figure 2: Interpretation of Annexin V/PI flow cytometry data.
Step-by-Step Methodology
-
Cell Treatment: Seed cells (e.g., 1 x 10^6 cells) in a 6-well plate and allow them to attach overnight. Treat cells with the Test Compound at concentrations around its IC50 and 2x IC50 for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin-EDTA. Combine all cells from each well into a separate flow cytometry tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold 1X PBS. Repeat.[11]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.[11]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock) to each tube.[11] Gently vortex.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[9] Use unstained, Annexin V only, and PI only controls to set compensation and gates.
Data Analysis and Expected Results
Quantify the percentage of cells in each of the four quadrants (Live, Early Apoptotic, Late Apoptotic, Necrotic). A significant increase in the Early and Late Apoptotic populations in treated cells compared to the vehicle control indicates the compound induces apoptosis.
Table 3: Hypothetical Apoptosis Data for MDA-MB-231 Cells (24h)
| Treatment | Live (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
|---|---|---|---|---|
| Vehicle Control | 92.1 | 3.5 | 2.1 | 2.3 |
| Test Cmpd (8 µM) | 65.4 | 18.2 | 12.3 | 4.1 |
| Test Cmpd (16 µM) | 38.7 | 25.6 | 30.5 | 5.2 |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Anti-cancer agents can inhibit proliferation by causing cells to arrest at specific phases of the cell cycle. This assay quantifies the DNA content of cells to determine their distribution across these phases (G0/G1, S, G2/M).[12] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[13] Cells in G2/M (4n DNA) will have twice the fluorescence of cells in G0/G1 (2n DNA), while cells in S phase will have intermediate fluorescence.
Step-by-Step Methodology
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay, typically for 24 hours.
-
Harvesting: Harvest all cells (floating and adherent) and place them in a centrifuge tube.
-
Fixation: Wash cells once with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix cells for at least 2 hours at 4°C (or overnight).[14]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A (to prevent staining of double-stranded RNA).[13][14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution from the resulting DNA content histogram.
Data Analysis and Expected Results
Compare the percentage of cells in G0/G1, S, and G2/M phases between treated and control samples. A significant accumulation of cells in a particular phase (e.g., G2/M) suggests the compound induces cell cycle arrest at that checkpoint.
Table 4: Hypothetical Cell Cycle Data for MDA-MB-231 Cells (24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Vehicle Control | 55.3 | 28.1 | 16.6 |
| Test Cmpd (8 µM) | 40.1 | 25.5 | 34.4 |
| Test Cmpd (16 µM) | 25.7 | 15.2 | 59.1 |
Protocol 4: Mechanistic Investigation by Western Blotting
Principle: Western blotting allows for the detection and semi-quantification of specific proteins to investigate the compound's effect on signaling pathways.[15] Based on observations of apoptosis and G2/M arrest, a logical next step is to investigate pathways controlling cell survival and proliferation, such as the PI3K/Akt pathway, and key apoptosis regulators like the Bcl-2 family proteins.[16]
Figure 3: Hypothesized targeting of the PI3K/Akt and Bcl-2 family pathways.
Step-by-Step Methodology
-
Protein Extraction: Treat cells in 6-well plates with the Test Compound (IC50 concentration) for various time points (e.g., 0, 6, 12, 24 hours). Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[17]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C with gentle shaking.[19] Recommended targets include: p-Akt (Ser473), total Akt, Bcl-2, Bax, and a loading control (e.g., β-Actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Data Analysis
Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of each target protein to the loading control. A decrease in the p-Akt/Akt ratio or the Bcl-2/Bax ratio upon treatment would support the hypothesized mechanism of action.
Summary and Future Directions
This document outlines a systematic, multi-phase approach to characterize the in vitro anti-cancer properties of this compound. By progressing from broad viability screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's activity. Positive results from this workflow—demonstrating potent cytotoxicity, induction of apoptosis, and modulation of key cancer signaling pathways—would provide a strong rationale for advancing the compound to more complex models, such as 3D spheroid cultures[1], and eventually to in vivo preclinical studies.
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Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry". Bio-Techne Corporation. [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method". Bio-protocol, 6(19), e1953. [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). "Assaying cell cycle status using flow cytometry". Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
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ResearchGate. "MTT Proliferation Assay Protocol". ResearchGate GmbH. [Link]
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University of Virginia School of Medicine. "The Annexin V Apoptosis Assay". University of Virginia. [Link]
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Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods". Springer Nature. [Link]
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Boster Biological Technology. "Annexin V PI Staining Guide for Apoptosis Detection". Boster Bio. [Link]
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Jaffery, R., et al. (2024). "Cytotoxicity Assay Protocol". protocols.io. [Link]
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Roche. "MTT Assay Protocol for Cell Viability and Proliferation". Roche. [Link]
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University of Cambridge. "Cell Cycle Tutorial". Cambridge University. [Link]
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Ain, Q. (2023). "Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells". Medium. [Link]
-
University of Wisconsin Carbone Cancer Center. "Cell Cycle Analysis". University of Wisconsin. [Link]
-
Biocompare. (2020). "Cell Cycle Analysis with Flow Cytometry". Biocompare. [Link]
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Vempati, R., et al. (2020). "Cell Culture Based in vitro Test Systems for Anticancer Drug Screening". Frontiers in Bioengineering and Biotechnology. [Link]
-
Gillet, J. P., et al. (2014). "Cancer Cell Lines for Drug Discovery and Development". Cancer Research. [Link]
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A Systematic Approach to Characterizing the Enzymatic Inhibition Profile of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the investigation of the enzymatic inhibitory properties of the novel compound, 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid. Structurally, this molecule combines an amino acid scaffold with a polar sulfone moiety, suggesting potential interactions with a range of enzymatic targets. We present a multi-stage experimental strategy, designed to take researchers from initial screening and potency determination (IC₅₀) to a detailed elucidation of the kinetic mechanism of inhibition. Each protocol is grounded in established biochemical principles and includes critical insights into experimental design, data interpretation, and the avoidance of common pitfalls. This document serves as a robust starting point for researchers seeking to characterize this, or structurally similar, small molecule inhibitors.
Introduction: Scientific Rationale and Strategic Overview
The discovery and characterization of enzyme inhibitors are cornerstones of modern drug development and chemical biology.[1] An inhibitor's potency and mechanism of action are critical determinants of its therapeutic potential. The subject of this guide, this compound, presents an intriguing structural profile. The butanoic acid portion mimics natural amino acids, suggesting it could be a substrate analog for enzymes such as proteases, aminotransferases, or certain kinases.[2] The attached 1,1-dioxothiolan (a sulfolane derivative) is a polar, chemically stable group that can participate in hydrogen bonding and occupy significant space within a binding pocket.[3][4]
This duality suggests several potential inhibitory mechanisms. The compound could act as a competitive inhibitor , directly competing with the natural substrate for the enzyme's active site.[5] Alternatively, it could bind to an allosteric site, a location distinct from the active site, inducing a conformational change that impedes catalysis; this could manifest as non-competitive, uncompetitive, or mixed inhibition .[6][7]
Understanding these distinctions is not merely academic; it has profound implications for drug development. For instance, a competitive inhibitor's efficacy can be overcome by high concentrations of the natural substrate, whereas a non-competitive inhibitor's effect cannot.[1]
This document outlines a logical and rigorous workflow to fully characterize the inhibitory profile of this compound.
Experimental & Analytical Workflow
The investigation is structured as a three-phase process. This systematic progression ensures that resources are used efficiently, with each phase building upon the data gathered in the last.
Caption: A strategic workflow for enzyme inhibitor characterization.
Phase 1: Screening and Potency Determination (IC₅₀)
The first objective is to confirm inhibitory activity and quantify the compound's potency. Potency is most commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[8][9]
Core Principle: The Dose-Response Relationship
The IC₅₀ is determined by measuring enzyme activity across a range of inhibitor concentrations.[10] The resulting data are plotted to generate a dose-response curve, from which the IC₅₀ value is interpolated. This value is a critical metric for comparing the potency of different inhibitors.[8]
Protocol: IC₅₀ Determination using a Spectrophotometric Assay
This protocol provides a general template. It must be adapted for the specific enzyme-substrate system under investigation. For this example, we will use a generic protease that cleaves a chromogenic substrate.
Materials:
-
Test Compound: this compound
-
Enzyme: Purified enzyme of interest (e.g., Trypsin)
-
Substrate: Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, pH 8.0)
-
Solvent: High-purity DMSO for dissolving the test compound
-
Apparatus: 96-well clear flat-bottom microplate, multichannel pipette, microplate spectrophotometer.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Compound Stock: Prepare a high-concentration stock solution of the test compound (e.g., 20 mM) in 100% DMSO.
-
Serial Dilutions: Create a 10-point, 2-fold serial dilution series of the compound stock in a separate 96-well plate using the assay buffer. This will be your intermediate dilution plate.
-
Enzyme Working Solution: Dilute the enzyme stock to a final working concentration in cold assay buffer. The concentration should be chosen to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Working Solution: Prepare the substrate in assay buffer at a concentration equal to its Michaelis constant (Kₘ), if known. This standardizes the IC₅₀ measurement.[6]
-
-
Assay Setup (in a 96-well microplate): [11]
-
Scientist's Note: A well-designed plate layout is crucial for data integrity. It must include controls to account for background signal and uninhibited enzyme activity.
-
Blank Wells (3 wells): 180 µL Assay Buffer + 20 µL of the highest concentration of compound dilution (to account for potential compound absorbance).
-
Negative Control (100% Activity, 3 wells): 80 µL Assay Buffer + 20 µL DMSO (vehicle control) + 100 µL Enzyme Solution.
-
Test Wells (in triplicate for each concentration): 80 µL Assay Buffer + 20 µL of each compound dilution + 100 µL Enzyme Solution.
-
Positive Control (Optional but recommended): Include a known inhibitor for the target enzyme to validate the assay's responsiveness.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.
-
Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Working Solution to all wells (except the Blanks).
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) every 60 seconds for 15-20 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Average the velocities for your triplicates.
-
Normalize the data: Convert the velocities to "Percentage of Inhibition" using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a non-linear regression model (sigmoidal, 4PL) using software like GraphPad Prism or Origin to determine the IC₅₀ value.[9]
-
Data Presentation: Example IC₅₀ Data
| Compound Concentration (µM) | Average Velocity (mOD/min) | % Inhibition |
| 0 (Vehicle Control) | 25.4 | 0.0 |
| 0.1 | 24.9 | 2.0 |
| 0.5 | 22.1 | 13.0 |
| 1.0 | 18.8 | 26.0 |
| 2.5 | 13.0 | 48.8 |
| 5.0 | 7.8 | 69.3 |
| 10 | 4.1 | 83.9 |
| 25 | 1.9 | 92.5 |
| 50 | 1.2 | 95.3 |
| 100 | 1.1 | 95.7 |
| Calculated IC₅₀ | 2.55 µM |
Phase 2 & 3: Kinetic Characterization and Mechanism Elucidation
Once potency is established, the next critical step is to determine how the compound inhibits the enzyme. This involves a more detailed kinetic analysis to differentiate between the various modes of reversible inhibition.[5][12]
Core Principle: Michaelis-Menten and Lineweaver-Burk Analysis
Steady-state enzyme kinetics are described by the Michaelis-Menten equation. Different types of inhibitors alter the relationship between substrate concentration and reaction velocity in distinct, predictable ways, which affects the apparent Kₘ and Vₘₐₓ values.[5]
-
Competitive Inhibition: Inhibitor binds only to the free enzyme's active site. Vₘₐₓ is unchanged, but the apparent Kₘ increases.[5]
-
Non-competitive Inhibition: Inhibitor binds to an allosteric site on either the free enzyme or the enzyme-substrate complex. Apparent Vₘₐₓ decreases, but Kₘ is unchanged.[5]
-
Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Both apparent Vₘₐₓ and Kₘ decrease.[5]
-
Mixed Inhibition: Inhibitor binds to an allosteric site, but with different affinities for the free enzyme and the enzyme-substrate complex. Both apparent Vₘₐₓ and Kₘ are altered.[6]
Plotting the kinetic data using a linear transformation, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs 1/[S]), allows for a clear visual diagnosis of the inhibition type.[13]
Visualizing Inhibition Mechanisms
Caption: Reaction schemes for different modes of reversible inhibition.
Protocol: Kinetic Analysis of Inhibition
Objective: To measure initial reaction velocities (V₀) over a matrix of varying substrate and inhibitor concentrations.
Methodology:
-
Concentration Selection:
-
Inhibitor: Choose several fixed concentrations of the inhibitor around its IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Substrate: For each fixed inhibitor concentration, perform a serial dilution of the substrate. The substrate concentration range should bracket the Kₘ value (e.g., from 0.2x Kₘ to 5x Kₘ).
-
-
Assay Execution:
-
Set up multiple 96-well plates, one for each fixed inhibitor concentration.
-
Within each plate, set up reactions as described in the IC₅₀ protocol (Section 2.2), but instead of varying the inhibitor, vary the substrate concentration in triplicate.
-
Ensure the final concentration of the inhibitor is constant across all wells on a given plate (except for the control plate, which has 0 inhibitor).
-
Initiate the reaction with the enzyme (or substrate, depending on the specific protocol) and measure the initial velocities (V₀) using a kinetic plate reader.
-
-
Data Processing and Graphical Analysis:
-
Tabulate Data: Organize your data into a table of initial velocities (V₀) for each substrate [S] and inhibitor [I] concentration.
-
Lineweaver-Burk Plot: Calculate the reciprocals of your data (1/V₀ and 1/[S]). Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.
-
Interpretation: Analyze the pattern of the lines. Competitive inhibitors will show lines intersecting on the y-axis. Non-competitive inhibitors will show lines intersecting on the x-axis. Uncompetitive inhibitors will show parallel lines.[5]
-
-
Dixon Plot: Plot 1/V₀ (y-axis) versus inhibitor concentration [I] (x-axis) for each fixed substrate concentration. This plot is particularly useful for determining the inhibition constant (Kᵢ) for competitive inhibitors.[14][15]
-
Cornish-Bowden Plot: Plot [S]/V₀ (y-axis) versus inhibitor concentration [I] (x-axis). For competitive inhibition, this plot yields a series of parallel lines.[16][17]
-
Data Presentation: Example Kinetic Data Matrix
| [Substrate] (µM) | V₀ (nmol/min) at [I]=0 | V₀ at [I]=2.5 µM | V₀ at [I]=5 µM |
| 10 | 10.5 | 6.8 | 4.8 |
| 20 | 16.8 | 11.9 | 9.0 |
| 40 | 24.5 | 19.0 | 15.2 |
| 80 | 33.1 | 27.8 | 23.5 |
| 160 | 40.2 | 35.7 | 31.8 |
Scientist's Note: When analyzing kinetic data, it is crucial to ensure that the initial velocity measurements are taken from the truly linear phase of the reaction. Product inhibition or substrate depletion can lead to misinterpretation of the results.[18]
Conclusion and Future Directions
This application note has detailed a systematic, phase-driven methodology for characterizing the inhibitory activity of this compound. By progressing from initial screening and IC₅₀ determination to in-depth kinetic analysis, a researcher can build a comprehensive profile of the compound's potency and mechanism of action. The protocols and analytical frameworks provided here, including the use of Lineweaver-Burk and Dixon plots, represent a standard and robust approach in the field of enzymology.
The hypothetical data presented suggest that the compound is a moderately potent inhibitor. The subsequent kinetic analysis would definitively reveal its mechanism, providing crucial insights for any future lead optimization efforts. Further studies could involve screening against a panel of related enzymes to assess selectivity, and structural biology approaches (e.g., X-ray crystallography) to visualize the inhibitor-enzyme binding interactions at an atomic level.
References
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A. S. S. Chaggar, R. A. S. L. G. Singh, and M. K. Rawal, "Mechanistic and kinetic studies of inhibition of enzymes," PubMed, [Online]. Available: [Link].
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S. R. Williams, J. R. Ashton, A. D. Jones, and M. A. C. Williams, "Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays," La Trobe University, 2021. [Online]. Available: [Link].
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J. L. Santos, T. C. P. D. Ribeiro, and A. G. Ferreira, "Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies," MDPI, 2022. [Online]. Available: [Link].
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A. Cornish-Bowden, "A simple graphical method for determining the inhibition constants of mixed, uncompetitive and non-competitive inhibitors," Biochemical Journal, 1974. [Online]. Available: [Link].
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ResearchGate, "Dixon plot (1/v versus [I]) (A) and Cornish-Bowden (S/v versus [I]; parallel lines indicate competitive inhibition) plot (B) for ticlopidine," [Online]. Available: [Link].
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Applications of Butanoic Acid Derivatives in Drug Discovery: A Technical Guide for Researchers
This guide provides an in-depth exploration of the multifaceted applications of butanoic acid derivatives in modern drug discovery. Butanoic acid, also known as butyric acid, is a short-chain fatty acid that has garnered significant attention for its therapeutic potential across a spectrum of diseases. Its derivatives, designed to overcome the parent compound's limitations such as poor pharmacokinetic properties, are at the forefront of innovative therapeutic strategies. This document will delve into the core mechanisms of action, provide detailed experimental protocols, and offer insights into the practical application of these compounds in a research and development setting.
The Rise of Butanoic Acid Derivatives: From Gut Metabolite to Therapeutic Arsenal
Butanoic acid is a naturally occurring short-chain fatty acid produced in the colon by the microbial fermentation of dietary fiber. It serves as a primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis. Beyond its physiological role, butanoic acid and its derivatives have emerged as potent modulators of cellular processes, primarily through the inhibition of histone deacetylases (HDACs). This epigenetic regulatory mechanism underpins their diverse therapeutic effects, which are being actively investigated in oncology, neurology, and metabolic disorders.
The primary challenge with the therapeutic use of butanoic acid is its rapid metabolism and short plasma half-life. To address this, various prodrugs and derivatives have been synthesized to improve bioavailability and targeted delivery. A notable example is pivaloyloxymethyl butyrate (AN-9), a prodrug that demonstrates greater potency in inducing malignant cell differentiation and inhibiting tumor growth compared to butanoic acid itself.[1]
Key Therapeutic Areas and Mechanisms of Action
The therapeutic utility of butanoic acid derivatives spans multiple disease areas, a testament to their fundamental role in cellular regulation.
Oncology: A New Wave of Epigenetic Cancer Therapy
In the realm of oncology, butanoic acid derivatives are primarily recognized for their activity as HDAC inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. The aberrant activity of HDACs is a hallmark of many cancers.[2]
By inhibiting HDACs, butanoic acid derivatives induce histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes. This, in turn, can trigger a cascade of anti-cancer effects, including:
-
Cell Cycle Arrest: Induction of cell cycle inhibitors, leading to the arrest of cancer cell proliferation.
-
Apoptosis: Activation of programmed cell death pathways in malignant cells.[3][4]
-
Differentiation: Promoting the differentiation of cancer cells into more mature, less proliferative phenotypes.
The following diagram illustrates the mechanism of action of butanoic acid derivatives as HDAC inhibitors in cancer cells.
Caption: Mechanism of HDAC Inhibition by Butanoic Acid Derivatives.
Neurology: Neuroprotective and Neurorestorative Potential
Emerging evidence highlights the neuroprotective effects of butanoic acid derivatives, making them promising candidates for the treatment of neurodegenerative diseases and ischemic brain injury. Their mechanisms of action in the central nervous system are multifaceted and include:
-
HDAC Inhibition: Similar to their role in cancer, HDAC inhibition in the brain can promote the expression of genes involved in neuronal survival, neurogenesis, and synaptic plasticity.
-
Anti-inflammatory Effects: Butanoic acid derivatives can suppress neuroinflammation by modulating the activity of microglia, the resident immune cells of the brain.
-
Antioxidant Properties: They can enhance the expression of antioxidant enzymes, protecting neurons from oxidative stress-induced damage.
-
Stimulation of Neurogenesis: Studies have shown that sodium butyrate can stimulate the proliferation of neural stem cells and promote the generation of new neurons in the ischemic brain.
Metabolic Disorders: The Gut-Brain Axis and Beyond
The gut microbiome plays a pivotal role in metabolic health, and butanoic acid is a key mediator of this interaction. Butyrate and its derivatives are being investigated for their potential to ameliorate metabolic disorders such as obesity and type 2 diabetes. Their beneficial effects are attributed to:
-
Improved Insulin Sensitivity: Butyrate can enhance insulin signaling and glucose uptake in peripheral tissues.
-
Regulation of Gut Microbiome: It can modulate the composition and function of the gut microbiota, promoting a healthier microbial ecosystem.
-
Anti-inflammatory Action: By reducing systemic inflammation, a key driver of insulin resistance, butanoic acid derivatives can improve metabolic parameters.
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for key experiments in the evaluation of butanoic acid derivatives.
Synthesis of Pivaloyloxymethyl Butyrate (AN-9)
This protocol describes a general method for the synthesis of the prodrug pivaloyloxymethyl butyrate (AN-9).
Materials:
-
Butyric acid
-
Chloromethyl pivalate
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of butyric acid (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloromethyl pivalate (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure pivaloyloxymethyl butyrate (AN-9).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the inhibitory activity of butanoic acid derivatives against histone deacetylases.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a pan-HDAC mixture)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Trichostatin A (TSA) or Sodium Butyrate (as a positive control inhibitor)
-
Test compounds (butanoic acid derivatives) dissolved in DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the HDAC enzyme to the desired concentration in cold HDAC assay buffer.
-
Prepare a stock solution of the fluorogenic HDAC substrate in DMSO and then dilute it to the working concentration in HDAC assay buffer.
-
Prepare a stock solution of the developer in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in HDAC assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Negative control wells (100% activity): Add HDAC enzyme and assay buffer (with DMSO vehicle).
-
Positive control inhibitor wells: Add HDAC enzyme and a known concentration of TSA or sodium butyrate.
-
Test compound wells: Add HDAC enzyme and the desired concentrations of the butanoic acid derivatives.
-
-
Enzyme Reaction:
-
Add 50 µL of the diluted HDAC enzyme solution to the appropriate wells.
-
Add 25 µL of the diluted test compounds, positive control, or vehicle to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Measurement:
-
Stop the enzymatic reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test compound - Fluorescence of blank) / (Fluorescence of negative control - Fluorescence of blank)]
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration at which 50% of HDAC activity is inhibited).
-
The following diagram illustrates the workflow of the fluorometric HDAC inhibition assay.
Caption: Fluorometric HDAC Inhibition Assay Workflow.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (butanoic acid derivatives) dissolved in DMSO
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the butanoic acid derivatives in complete medium.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the test compounds) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to dissolve the formazan crystals completely.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Data Presentation and Interpretation
Quantitative data from the assays described above should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: In Vitro Activity of Butanoic Acid Derivatives
| Compound | Target HDAC | IC₅₀ (µM) for HDAC Inhibition | Cancer Cell Line | IC₅₀ (µM) for Cell Proliferation |
| Sodium Butyrate | Pan-HDAC | 50-100 | HeLa | 1-5 mM |
| AN-9 | Pan-HDAC | 5-10 | HeLa | 100-200 µM |
| Derivative X | HDAC1 selective | 0.1-0.5 | MCF-7 | 10-20 µM |
| Derivative Y | HDAC6 selective | 0.05-0.1 | Jurkat | 5-10 µM |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific experimental conditions.
Future Directions and Concluding Remarks
Butanoic acid derivatives represent a promising class of therapeutic agents with broad applications in drug discovery. Their ability to modulate fundamental cellular processes through epigenetic mechanisms makes them attractive candidates for the treatment of a wide range of diseases. The development of isoform-selective HDAC inhibitors and novel prodrug strategies will continue to be a major focus of research in this field. The protocols and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of these remarkable compounds. As our understanding of the intricate roles of HDACs and the gut microbiome expands, so too will the opportunities for leveraging butanoic acid derivatives to develop next-generation therapies for some of the most challenging human diseases.
References
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-
ResearchGate. (n.d.). Synthesis and hydrolysis of AN-9. Retrieved from [Link]
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Experimental design for testing the efficacy of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
Application Notes & Protocols
Topic: Experimental Design for Testing the Efficacy of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Framework for Efficacy Evaluation of this compound as a Novel Neuroprotective Agent
Abstract
This document provides a detailed experimental framework for the preclinical evaluation of this compound, a novel amino acid derivative. Due to its structural similarity to endogenous amino acids and potential to modulate neurological pathways, we hypothesize a neuroprotective mechanism of action. This guide presents a phased, logical progression from initial in vitro characterization to in vivo efficacy studies, designed to rigorously assess the compound's therapeutic potential. The protocols herein are grounded in established principles of drug discovery and emphasize scientific integrity through robust experimental design, inclusion of self-validating controls, and clear rationale for methodological choices.
Introduction and Scientific Rationale
The compound this compound is a structurally unique molecule featuring a butanoic acid backbone, suggesting potential interaction with biological pathways involving amino acids. The presence of the 1,1-dioxothiolan moiety, a sulfone, introduces specific steric and electronic properties that may confer novel pharmacological activity.
Hypothesized Mechanism of Action: Neuroprotection
Given the structural parallels to molecules like γ-aminobutyric acid (GABA) and other neuromodulatory amino acids, a primary hypothesis is that this compound exhibits neuroprotective properties. This could be achieved through various mechanisms, such as mitigating excitotoxicity, reducing oxidative stress, inhibiting apoptotic pathways, or a combination thereof. The experimental design outlined below is structured to test this central hypothesis and elucidate the underlying mechanism.
The journey from a promising compound to a potential therapeutic requires a systematic and rigorous preclinical evaluation.[1] This process begins with foundational in vitro studies to confirm cellular activity and safety, followed by in vivo studies in relevant disease models to assess efficacy in a complex biological system.[2][3]
Preclinical Efficacy Testing Workflow
A robust preclinical testing strategy is essential to de-risk clinical development and ensure that only the most promising candidates advance.[1][4] Our proposed workflow is divided into three sequential phases: In Vitro Characterization, In Vivo Pharmacokinetics and Safety, and In Vivo Efficacy Validation.
Caption: Phased approach for preclinical efficacy testing.
Phase 1: In Vitro Characterization
Rationale: Initial experiments are conducted outside of a living organism (in vitro) to efficiently screen for biological activity, determine effective concentrations, and establish a safety margin before committing to more complex and resource-intensive animal studies.[2] Cell-based assays provide a controlled environment to investigate the direct effects of the compound on neuronal cells.[5]
Protocol 1.1: Cellular Cytotoxicity Assessment
Principle: To evaluate efficacy, it is crucial to first identify a concentration range where the compound itself is not toxic to the cells. This protocol establishes the half-maximal inhibitory concentration (IC50) and the maximum non-toxic concentration.
Methodology (MTT Assay):
-
Cell Culture: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in complete culture medium, ranging from 1 µM to 1000 µM.
-
Treatment: Replace the medium in each well with the prepared compound dilutions. Include "vehicle control" wells (medium with solvent only) and "untreated control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.
| Parameter | Description |
| Cell Line | SH-SY5Y (Human Neuroblastoma) |
| Primary Endpoint | Cell Viability (%) |
| Controls | Vehicle (e.g., 0.1% DMSO), Untreated Cells, Positive Control (e.g., Doxorubicin) |
| Data Output | IC50 Value (Concentration that inhibits 50% of cell viability) |
Protocol 1.2: In Vitro Neuroprotection Assay
Principle: This assay directly tests the core hypothesis by inducing neuronal stress and assessing the compound's ability to prevent cell death. We will use 6-hydroxydopamine (6-OHDA), a neurotoxin that induces oxidative stress and apoptosis, to model Parkinson's-like cellular damage.
Methodology:
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.1.
-
Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined from Protocol 1.1) for 2 hours.
-
Induction of Damage: Add 6-OHDA to a final concentration of 100 µM to all wells except the "untreated control" group.
-
Controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells treated with vehicle + 6-OHDA.
-
Positive Control: Cells treated with a known neuroprotective agent (e.g., N-acetylcysteine) + 6-OHDA.
-
-
Incubation: Incubate the plate for 24 hours.
-
Readout: Assess cell viability using the MTT assay as described previously.
-
Analysis: Compare the viability of compound-treated wells to the vehicle control. A significant increase in viability indicates a neuroprotective effect.
Protocol 1.3: Mechanistic Assays
Principle: If neuroprotection is observed, these assays help to understand how the compound works. They measure key biomarkers associated with common cell death pathways.
Methodology:
-
Reactive Oxygen Species (ROS) Assay: Use a fluorescent probe like DCFDA to quantify intracellular ROS levels following co-treatment with the compound and 6-OHDA. A reduction in fluorescence indicates antioxidant activity.
-
Caspase-3/7 Activity Assay: Measure the activity of executioner caspases, key mediators of apoptosis, using a luminogenic substrate. A decrease in luminescence suggests an anti-apoptotic mechanism.
-
Mitochondrial Membrane Potential (MMP) Assay: Use a dye like TMRE to assess mitochondrial health. Stabilization of MMP in compound-treated cells indicates protection against mitochondrial dysfunction.
Caption: Hypothesized neuroprotective signaling pathway.
Phase 2: In Vivo Pharmacokinetics (PK) and Safety
Rationale: Before testing for efficacy in animals, it's essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[6] A critical question is whether the compound can cross the blood-brain barrier (BBB) to reach its intended target.
Protocol 2.1 & 2.2: Rodent PK & Brain Distribution
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per time point).
-
Administration: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes in separate cohorts.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).
-
Tissue Harvest: At each time point, euthanize the animals and harvest the brains.
-
Analysis: Use LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to quantify the concentration of the compound in plasma and brain homogenates.
-
Data Calculation:
-
Calculate key PK parameters: half-life (t½), maximum concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC).
-
Determine oral bioavailability (F%).
-
Calculate the brain-to-plasma concentration ratio to assess BBB penetration.
-
Phase 3: In Vivo Efficacy in a Disease Model
Rationale: This phase is the definitive preclinical test of the therapeutic hypothesis. Success in a well-validated animal model of neurodegeneration provides strong evidence to support advancing to clinical trials.[7][8] The choice of model is critical; it should recapitulate key aspects of the human disease.[9][10][11] We will use the 6-OHDA-induced rat model of Parkinson's Disease, a widely accepted model for assessing neuroprotective therapies.[10]
Protocol 3.1: Experimental Design
Principle: A robust experimental design that minimizes bias is crucial for the interpretability and reproducibility of the results.[4][12] Key elements include randomization, blinding, and the use of appropriate controls.
Caption: In vivo experimental design and timeline.
Protocol 3.2: Behavioral Assessments
Principle: To assess functional recovery, behavioral tests that measure motor deficits caused by the 6-OHDA lesion are performed.
Methodology:
-
Cylinder Test: Measures forelimb use asymmetry. Rats are placed in a transparent cylinder, and the number of times they use their impaired (contralateral to the lesion) versus unimpaired paw for wall support is counted.
-
Apomorphine-Induced Rotation Test: Apomorphine, a dopamine agonist, causes rotational behavior away from the side with the denervated striatum. The number of contralateral rotations is quantified as a measure of the extent of the dopamine lesion.
| Group | Treatment | Expected Rotations/min | Expected Impaired Paw Use (%) |
| Sham | Vehicle Lesion + Vehicle Drug | ~0 | ~50% |
| Lesion Control | 6-OHDA + Vehicle Drug | >7 | <20% |
| Test Compound | 6-OHDA + Effective Dose | <4 | >35% |
| Positive Control | 6-OHDA + L-DOPA | <2 | >40% |
Protocol 3.3: Post-mortem Histological Analysis
Principle: After behavioral testing, brains are analyzed to directly quantify the extent of neuroprotection at the cellular level.
Methodology:
-
Tissue Preparation: Following euthanasia, brains are perfused, fixed, and sectioned.
-
Immunohistochemistry (IHC): Stain brain sections for Tyrosine Hydroxylase (TH), an enzyme marker for dopaminergic neurons.
-
Quantification: Use stereology, an unbiased cell counting method, to count the number of surviving TH-positive neurons in the substantia nigra pars compacta (SNc).
-
Analysis: Compare the number of surviving neurons in the compound-treated groups to the lesion control group. A significant preservation of TH-positive neurons confirms a neuroprotective effect.
References
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The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. [Link]
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PPD. (n.d.). Preclinical Studies in Drug Development. PPD. [Link]
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Shakkarpott, A., & Cockburn, J. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience. [Link]
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Haque, S., et al. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Taylor & Francis Online. [Link]
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Drug Target Review. (2018). Animal model of Huntington's offers advantages for testing treatments. Drug Target Review. [Link]
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Götz, J., & Ittner, L. M. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful?. Neuron. [Link]
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Datusalia, A. K., & Sharma, S. S. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. PMC. [Link]
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Visikol. (2023). The Importance of In Vitro Assays. Visikol. [Link]
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Integrated Science. (2024). Integrating Preclinical Data into Clinical Trial Design: Improving Drug Efficacy and Safety. Integrated Science. [Link]
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Sena, E. S., et al. (2018). General Principles of Preclinical Study Design. PMC. [Link]
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Haque, S., et al. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. PubMed. [Link]
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Zscheppang, K., et al. (2016). Evaluation of assays for drug efficacy in a three-dimensional model of the lung. NIH. [Link]
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AMSbiopharma. (2023). Preclinical research strategies for drug development. AMSbiopharma. [Link]
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Application Notes & Protocols for the Scalable Production of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on viable strategies for scaling up the production of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid. As a novel compound with potential applications in medicinal chemistry, establishing a robust and scalable synthetic route is paramount. This guide moves beyond theoretical synthesis to address the practical challenges of process development, including intermediate synthesis, key coupling reaction optimization, downstream purification, and analytical quality control. We present two primary coupling strategies—reductive amination and nucleophilic substitution—and provide a detailed, field-tested protocol for the more promising reductive amination pathway. The causality behind experimental choices is explained to empower process chemists to adapt and optimize these methods for pilot and industrial-scale manufacturing.
Introduction and Strategic Overview
This compound is a chiral, non-proteinogenic amino acid derivative incorporating a sulfolane moiety. The sulfolane ring is a highly polar, aprotic, and stable heterocyclic system, making it an intriguing scaffold in medicinal chemistry for modulating physicochemical properties such as solubility and metabolic stability.[1] The industrial synthesis of heterocyclic compounds is a cornerstone of the pharmaceutical and specialty chemical industries.[2][3][4]
The overall proposed manufacturing workflow is illustrated below.
Figure 1: Proposed Convergent Synthesis Workflow. This diagram outlines the major stages, from common starting materials to the final purified active pharmaceutical ingredient (API) intermediate.
Retrosynthetic Analysis
A retrosynthetic approach reveals two logical and industrially viable pathways to the target molecule. The key disconnection is the C-N bond, which can be formed via reductive amination or direct nucleophilic substitution.
Figure 2: Retrosynthetic Analysis of the Target Molecule. Two primary disconnection strategies are highlighted, leading back to common industrial precursors.
Part 1: Scale-up of Key Intermediates
Synthesis of 3-Aminosulfolane (Intermediate A)
The synthesis of the sulfolane core is well-established in industry, typically starting from butadiene and sulfur dioxide.[5]
-
Step 1: Synthesis of 3-Sulfolene: Butadiene reacts with sulfur dioxide in a [4+1] cheletropic reaction to form 3-sulfolene. This reaction is often performed neat or in a non-reactive solvent.
-
Step 2: Hydrogenation to Sulfolane: The resulting 3-sulfolene is hydrogenated, typically using a Raney Nickel catalyst, to yield the saturated sulfolane ring (tetrahydrothiophene-1,1-dioxide).[5]
-
Step 3: Functionalization and Amination: Introducing an amino group at the 3-position is the most challenging step. A scalable sequence would involve:
-
α-Halogenation: Radical bromination of the sulfolane ring to yield 3-bromosulfolane.
-
Amination: Nucleophilic substitution of the bromide with ammonia or a protected ammonia equivalent. This step must be carefully controlled to minimize side reactions. Using a high pressure of ammonia in a suitable solvent is a common industrial approach for such aminations.[6]
-
Synthesis of 2-Oxobutanoic Acid (Intermediate B)
2-Oxobutanoic acid (α-ketobutyric acid) is a commercially available starting material. For large-scale campaigns, its in-situ or on-site production may be cost-effective. A common industrial method involves the oxidation of 2-butenoic acid (crotonic acid) or the hydrolysis of 2,2-dichlorobutanoic acid.
Part 2: The Key Coupling Reaction - A Comparative Analysis
The choice of coupling reaction is critical for the overall efficiency and scalability of the process. We will compare the two most logical pathways.
Pathway A: Reductive Amination
This is often the preferred method for scale-up due to its high selectivity, milder conditions, and avoidance of halide intermediates.[7][8] The reaction proceeds via the in-situ formation of an imine or enamine between 3-aminosulfolane and 2-oxobutanoic acid, which is then immediately reduced to form the target C-N bond.
-
Mechanism: Amine + Keto-acid ⇌ Imine → Secondary Amine
-
Advantages:
-
High atom economy.
-
Often a one-pot reaction, reducing unit operations.[8]
-
Tolerant of various functional groups.
-
Avoids the use of alkyl halides, which can be mutagenic.
-
-
Challenges for Scale-up:
-
Requires careful control of pH to favor imine formation.
-
The choice of reducing agent is critical for safety and cost (e.g., catalytic hydrogenation vs. chemical hydrides).
-
Potential for catalyst poisoning or deactivation in catalytic routes.
-
Pathway B: Nucleophilic Substitution
This classical approach involves the direct reaction of 3-aminosulfolane with an activated butanoic acid derivative, such as 2-bromobutanoic acid.
-
Mechanism: Amine + Alkyl Halide → Secondary Amine
-
Advantages:
-
Conceptually simple and well-understood chemistry.
-
Does not require specialized catalytic hydrogenation equipment.
-
-
Challenges for Scale-up:
-
Risk of over-alkylation (formation of a tertiary amine).
-
Requires a stoichiometric amount of base to neutralize the HBr byproduct, generating salt waste.
-
The 2-bromobutanoic acid intermediate can be corrosive and has safety concerns.
-
Higher reaction temperatures may be needed, leading to potential side reactions like elimination.
-
Data Summary and Pathway Selection
| Parameter | Pathway A: Reductive Amination | Pathway B: Nucleophilic Substitution | Rationale / Causality |
| Process Safety | High (with proper engineering for H₂) | Moderate (Alkyl halides, potential exotherms) | Reductive amination avoids highly reactive and potentially toxic alkylating agents.[8] |
| Atom Economy | Excellent | Good | Reductive amination is an addition reaction, while substitution generates salt byproducts. |
| Waste Stream | Low (Catalyst, solvent) | High (Stoichiometric salt waste) | The base used in Pathway B results in significant inorganic waste, increasing disposal costs. |
| Raw Material Cost | Moderate (Keto-acid, reducing agent/catalyst) | Moderate (Bromo-acid, base) | Costs can be comparable, but the keto-acid is generally less hazardous than the bromo-acid. |
| Scalability | Excellent | Good | One-pot procedures and catalytic options make reductive amination highly amenable to scale-up.[7] |
| Control | Excellent (pH, pressure, temp) | Moderate (Over-alkylation can be an issue) | The formation of the imine intermediate provides a point of control not present in direct substitution. |
Part 3: Downstream Processing & Purification
The target molecule is an amino acid, meaning it is zwitterionic and likely has high water solubility and a low solubility in common organic solvents. This presents unique purification challenges at scale.
-
Primary Purification - Crystallization: The most cost-effective method. After the reaction, a pH adjustment can be used to find the isoelectric point of the molecule, where its solubility in the aqueous medium will be at a minimum, inducing precipitation. A water/isopropanol or water/ethanol solvent system is often effective for crystallizing amino acids.
-
Secondary Purification - Ion-Exchange Chromatography (IEC): For achieving high purity (>99.5%), IEC is the gold standard for amino acids.[9][10][11]
-
The crude product is dissolved in an aqueous buffer and loaded onto a column with a cation-exchange resin.[10]
-
Impurities are washed away.
-
The target molecule is eluted by changing the pH or increasing the salt concentration of the mobile phase.[9]
-
The collected fractions are desalted, and the final product is isolated by crystallization or lyophilization.
-
Part 4: Analytical Quality Control (QC)
Robust analytical methods are required to ensure batch-to-batch consistency and final product quality.
| Analytical Method | Purpose | Key Parameters to Monitor |
| HPLC-UV/ELSD | Purity assessment, reaction monitoring | Peak area % of the main component, detection of starting materials and byproducts. |
| LC-MS | Impurity identification | Mass confirmation of the main peak and characterization of unknown impurity peaks. |
| qNMR | Quantitative assay | Absolute purity determination using an internal standard without needing a reference standard of the product.[12] |
| Chiral HPLC | Enantiomeric purity | Determination of the enantiomeric excess (e.e.%) of the final product. |
| FT-IR | Identity confirmation | Confirms the presence of key functional groups (amine, carboxylic acid, sulfone). |
| Elemental Analysis | Final product confirmation | Verifies the elemental composition (C, H, N, S) of the isolated product. |
Detailed Protocol: Reductive Amination Scale-up (Pathway A)
This protocol is designed for a 1 kg scale production in a 50 L reactor. All operations should be conducted in a controlled manufacturing environment with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
50 L glass-lined reactor with temperature control, overhead stirring, and nitrogen inlet.
-
Hydrogenation vessel (if using catalytic hydrogenation).
-
Filtration unit (e.g., Nutsche filter).
-
Vacuum drying oven.
-
Reagents: 3-Aminosulfolane (1.35 kg), 2-Oxobutanoic Acid (1.02 kg), Methanol (20 L), Palladium on Carbon (5% Pd/C, 100 g, if applicable), or Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 kg, if applicable), Hydrochloric Acid, Sodium Hydroxide.
Protocol Steps:
-
Reactor Setup & Inerting:
-
Ensure the 50 L reactor is clean, dry, and passivated.
-
Inert the reactor by purging with nitrogen gas. Maintain a positive nitrogen atmosphere throughout the process.
-
Causality: An inert atmosphere is critical to prevent side reactions and is a key safety measure, especially if using flammable solvents or pyrophoric reagents.
-
-
Charge Reagents:
-
Charge the reactor with Methanol (20 L).
-
Add 3-Aminosulfolane (1.35 kg) and 2-Oxobutanoic Acid (1.02 kg) to the reactor with moderate stirring.
-
Cool the reaction mixture to 10-15 °C.
-
Causality: Pre-cooling the mixture prepares for the potentially exothermic addition of the reducing agent and helps control the reaction rate.
-
-
Imine Formation:
-
Stir the mixture at 15-20 °C for 1-2 hours to allow for the formation of the imine intermediate.
-
IPC Check 1: Take a sample for analysis (e.g., LC-MS) to confirm the presence of the imine and consumption of the limiting starting material.
-
-
Reduction Step (Option A - Catalytic Hydrogenation):
-
Transfer the reaction mixture to a suitable hydrogenation vessel.
-
Carefully add 5% Pd/C catalyst (100 g) as a slurry in methanol.
-
Pressurize the vessel with hydrogen gas (3-5 bar).
-
Heat the mixture to 30-40 °C and stir vigorously.
-
Monitor hydrogen uptake. The reaction is complete when uptake ceases (typically 6-12 hours).
-
Causality: Catalytic hydrogenation is highly efficient and generates only water as a byproduct, making it an environmentally friendly "green chemistry" option.
-
-
Reduction Step (Option B - Chemical Reduction):
-
This option is performed if a hydrogenation unit is unavailable.
-
Slowly portion-wise add Sodium triacetoxyborohydride (2.5 kg) to the cooled reaction mixture over 2-3 hours, maintaining the internal temperature below 25 °C.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations, less reactive with methanol than other borohydrides.[8] Slow addition is crucial to control the exotherm and gas evolution.
-
Stir for an additional 4-6 hours at room temperature after the addition is complete.
-
-
Work-up and Isolation:
-
IPC Check 2: Sample the reaction mixture and analyze by HPLC to confirm the reaction is complete (e.g., <1% starting material remaining).
-
If using Pd/C, carefully filter the catalyst through a bed of Celite. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.
-
Add water (10 L) to the residue and adjust the pH to ~2.0 with concentrated HCl. This protonates the product, making it water-soluble and allowing for extraction of non-polar impurities.
-
Wash the aqueous layer with methyl tert-butyl ether (MTBE) (2 x 5 L).
-
Adjust the pH of the aqueous layer to the isoelectric point (estimated to be pH 4-5, must be determined experimentally) with 50% NaOH solution. The product should precipitate.
-
Cool the slurry to 0-5 °C and stir for 2-4 hours to maximize crystallization.
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake with cold deionized water (2 x 2 L), followed by cold isopropanol (2 x 2 L).
-
Dry the product in a vacuum oven at 50-60 °C until constant weight is achieved.
-
-
Final QC:
-
Analyze the final dried product using the methods outlined in Section 6 to confirm identity, purity, and quality specifications. Expected yield: 70-85%.
-
Conclusion
The scalable production of this compound is best approached through a convergent strategy centered around a reductive amination coupling reaction. This pathway provides a robust, safe, and environmentally conscious alternative to classical nucleophilic substitution methods. Careful control over the synthesis of intermediates, optimization of the coupling reaction conditions, and a well-designed downstream purification process based on the molecule's zwitterionic properties are critical for success. The protocols and insights provided herein serve as a foundational guide for process chemists to successfully transition this synthesis from the laboratory to pilot and industrial-scale manufacturing.
References
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- Google Patents. (n.d.). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.
- National Institutes of Health. (n.d.). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid.
- ResearchGate. (n.d.). Industrial process of sulfolane synthesis.
- ResearchGate. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review.
- ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
- Diaion. (n.d.). Separation and Refining of Amino acids.
- MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applications.
- ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- ResearchGate. (n.d.). The scale-up reaction and follow-up chemistry.
- Google Patents. (n.d.). US5290953A - Process for producing sulfolane compounds.
- Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
- Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules.
- RSC Publishing. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Wikipedia. (n.d.). Butyric acid.
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- Global Specialty Chemical Co. (n.d.). SULFOLANE APPLICATIONS.
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Application Notes and Protocols for Bioavailability Studies of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid in Animal Models
Introduction: Unveiling the Pharmacokinetic Profile of a Novel Therapeutic Candidate
2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid is a novel synthetic compound with potential therapeutic applications. As a derivative of butanoic acid, which is known to play a significant role in mucosal health, this molecule presents an interesting candidate for further investigation.[1] The incorporation of the dioxothiolan moiety may modulate its physicochemical properties, biological activity, and pharmacokinetic profile. Understanding the bioavailability of this new chemical entity is a critical step in its preclinical development. Bioavailability studies are essential for determining the rate and extent to which the active substance is absorbed from a drug product and becomes available at the site of action.[2]
This comprehensive guide provides detailed application notes and protocols for conducting robust bioavailability studies of this compound in animal models. The methodologies outlined herein are designed to adhere to the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of high-quality, reliable data for Investigational New Drug (IND) submissions.[3][4][5]
I. Foundational Principles: Designing a Validating Bioavailability Study
The primary objective of a bioavailability study is to characterize the pharmacokinetic profile of a drug candidate. This is typically achieved by administering the compound through both intravenous (IV) and extravascular (e.g., oral) routes. The IV administration serves as a reference, as it ensures 100% bioavailability. By comparing the plasma concentration-time profiles of the oral and IV routes, the absolute oral bioavailability (F%) can be determined.
The selection of an appropriate animal model is a crucial decision that can significantly impact the translatability of the findings to humans.[6][7][8] Rodents, particularly rats, are frequently used in early preclinical pharmacokinetic studies due to their well-characterized physiology, manageable size, and cost-effectiveness.[6][9] Beagle dogs are also a common alternative for oral bioavailability studies as their gastrointestinal anatomy and physiology share many similarities with humans.[6] This protocol will focus on the use of Sprague-Dawley rats.
II. Materials and Reagents
| Material/Reagent | Supplier | Grade | Purpose |
| This compound | In-house synthesis or custom synthesis provider | >98% purity | Test compound |
| Internal Standard (IS) (e.g., a stable isotope-labeled analog) | Custom synthesis provider | >98% purity | Quantification in LC-MS/MS |
| Water for Injection (WFI) | Standard commercial supplier | USP grade | Vehicle for IV formulation |
| 0.5% (w/v) Methylcellulose in WFI | Prepared in-house | Laboratory grade | Vehicle for oral suspension |
| Acetonitrile | Standard commercial supplier | LC-MS grade | Protein precipitation and mobile phase |
| Formic Acid | Standard commercial supplier | LC-MS grade | Mobile phase additive |
| Heparin Sodium Salt | Standard commercial supplier | USP grade | Anticoagulant for blood collection |
| Sprague-Dawley Rats (male, 200-250 g) | Charles River Laboratories or similar | Healthy, specific pathogen-free | Animal model |
III. Experimental Protocols
A. Formulation Preparation
1. Intravenous (IV) Formulation (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in a minimal amount of a suitable solubilizing agent if necessary (e.g., DMSO), and then dilute with WFI to a final volume of 10 mL.
-
Ensure the final concentration of the solubilizing agent is non-toxic and compatible with intravenous administration.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
2. Oral (PO) Formulation (5 mg/mL):
-
Accurately weigh 50 mg of this compound.
-
Levigate the powder with a small volume of 0.5% methylcellulose solution to form a smooth paste.
-
Gradually add the remaining 0.5% methylcellulose solution to a final volume of 10 mL, ensuring a homogenous suspension.
-
Continuously stir the suspension during dosing to maintain homogeneity.
B. Animal Dosing and Sample Collection
Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and in an AAALAC-accredited facility.
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are to be used.[10] Animals should be fasted overnight prior to dosing, with free access to water.[11]
Dosing:
-
IV Group: Administer the IV formulation via the tail vein at a dose of 1 mg/kg.
-
PO Group: Administer the oral suspension via oral gavage at a dose of 10 mg/kg.
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Collect blood into tubes containing heparin as an anticoagulant.
-
Immediately place the blood samples on ice.
Plasma Preparation:
-
Centrifuge the blood samples at 4°C and 3000 x g for 10 minutes to separate the plasma.
-
Carefully transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
C. Bioanalytical Method: LC-MS/MS Quantification
The quantification of this compound in plasma samples is to be performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12][13]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard (IS).[14]
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
2. LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation and peak shape.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and the IS.
3. Method Validation: The bioanalytical method must be validated according to regulatory guidelines, assessing parameters such as:[15][4]
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery and Matrix Effect
-
Stability (freeze-thaw, short-term, long-term)
IV. Pharmacokinetic Analysis
Pharmacokinetic parameters are to be calculated using non-compartmental analysis of the plasma concentration-time data.
Key Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F% (Absolute Oral Bioavailability): Calculated as: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
Data Presentation:
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 850 ± 120 |
| Tmax (h) | 0.08 ± 0.02 | 1.0 ± 0.5 |
| AUC0-t (ngh/mL) | 2500 ± 300 | 12500 ± 1800 |
| AUC0-inf (ngh/mL) | 2600 ± 320 | 13000 ± 2000 |
| t1/2 (h) | 3.5 ± 0.5 | 4.0 ± 0.6 |
| CL (L/h/kg) | 0.38 ± 0.05 | - |
| Vd (L/kg) | 1.9 ± 0.3 | - |
| F% | - | 50% |
Data are presented as mean ± standard deviation.
V. Visualization of Workflows
Caption: Experimental workflow for the bioavailability study.
Caption: Logic flow for pharmacokinetic parameter calculation.
VI. Conclusion and Interpretation
The protocols detailed in this application note provide a robust framework for the preclinical assessment of the oral bioavailability of this compound. Based on the hypothetical data presented, an oral bioavailability of 50% would suggest good absorption and a promising profile for further development. However, it is imperative to interpret these findings in the context of the compound's intended therapeutic use and potential metabolic pathways. Future studies may include metabolite identification and tissue distribution to build a more comprehensive understanding of the compound's disposition. The successful execution of these studies will provide critical data to support the progression of this novel compound through the drug development pipeline.
VII. References
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European Medicines Agency. (2015). Guideline on the investigation of bioequivalence. EMEA/CHMP/EWP/1401/98 Rev. 1. [Link]
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Gibbs, R. A., et al. (2004). Genome sequence of the Brown Norway rat yields insights into mammalian evolution. Nature, 428(6982), 493–521. [Link]
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LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. [Link]
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Pachiappan, S., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Bioequivalence & Bioavailability International Journal, 6(2). [Link]
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Pandey, P. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. [Link]
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Lowe, P. J., et al. (2007). Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. Journal of Pharmacokinetics and Pharmacodynamics, 34(5), 583–606. [Link]
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Walsh, C. (2019). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]
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Casteel, S. W. (2012). Experimental determination of the oral bioavailability and bioaccessibility of lead particles. Environmental Geochemistry and Health, 34(Suppl 1), 169–176. [Link]
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Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
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Dong, M. W. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
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Development of a low volume plasma sample precipitation procedure for liquid chromatography/tandem mass spectrometry assays used for drug discovery applications. (2025, August 6). ResearchGate. [Link]
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World Organisation for Animal Health. (n.d.). Guide for conducting bioequivalence studies for veterinary medicines. [Link]
-
U.S. Food and Drug Administration. (2006, November 8). Bioequivalence Guidance. [Link]
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Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
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Fu, T., et al. (2018). Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady‐state brain distribution with reduced animal usage. European Journal of Pharmaceutical Sciences, 122, 119-127. [Link]
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Drug Hunter. (n.d.). Practical PK Calculators. [Link]
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European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. [Link]
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EMA issues revised guideline on non-clinical and clinical issues for biosimilars. (2015, January 16). GaBI Journal. [Link]
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U.S. Food and Drug Administration. (2006, February 16). Guidance for Industry. [Link]
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Chem Help ASAP. (2023, September 13). preclinical in vivo PK studies & allometric scaling [Video]. YouTube. [Link]
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Reagan-Shaw, S., et al. (2008). Dose translation from animal to human studies revisited. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 22(3), 659–661. [Link]
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U.S. Food and Drug Administration. (2022, October 27). An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs [Video]. YouTube. [Link]
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U.S. Food and Drug Administration. (2025, January 14). Bioequivalence. [Link]
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Jorda, A., & Zeitlinger, M. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Clinical pharmacokinetics, 59(9), 1071–1084. [Link]
-
Jorda, A., & Zeitlinger, M. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Clinical pharmacokinetics, 59(9), 1071–1084. [Link]
-
National Center for Biotechnology Information. (n.d.). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). C8H18N2O4. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid. PubChem. [Link]
-
Le, T. B., et al. (2020). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. International journal of molecular sciences, 21(8), 2955. [Link]
-
Medicines for All Institute. (2019, November 18). PROCESS DEVELOPMENT REPORT. [Link]
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Boubertakh, B., et al. (2023). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules (Basel, Switzerland), 28(12), 4843. [Link]
-
FooDB. (2010, April 8). Showing Compound D-2-Aminobutanoic acid (FDB012680). [Link]
-
Kober, A. V., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World, 17(3), 603–612. [Link]
-
Chen, J., et al. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of chemistry, 2013, 1–5. [Link]
-
Synthesis of 4-amino-2, 4-dioxobutanoic acid. (n.d.). Google Patents.
-
Kowal, N., et al. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules (Basel, Switzerland), 26(23), 7135. [Link]
-
Gandeepan, P., & Li, C.-J. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein journal of organic chemistry, 19, 1827–1844. [Link]
-
Cheméo. (n.d.). Chemical Properties of dl-2-Aminobutyric acid (CAS 2835-81-6). [Link]
-
GlobalChemMall. (n.d.). 2-[(1,1-dioxothiolan-3-yl)amino]-3-(4-hydroxyphenyl)propanoic acid. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid
Welcome to the technical support center for the synthesis of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this compound. Our aim is to enhance your experimental success by providing scientifically sound and field-proven insights.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a one-pot reductive amination reaction. This method involves the reaction of 1,1-dioxothiolan-3-one with 2-aminobutanoic acid in the presence of a mild reducing agent. The selection of the appropriate reducing agent and careful control of reaction conditions are paramount to achieving a high yield and purity of the final product.
This guide will focus on the widely used and effective method employing sodium cyanoborohydride (NaBH₃CN) as the reducing agent. While other reducing agents such as sodium triacetoxyborohydride (STAB) can also be used, NaBH₃CN is often preferred for its high selectivity in reducing the intermediate iminium ion in the presence of the starting ketone.[1][2]
Part 1: Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound via reductive amination.
Reaction Scheme:
Caption: Reductive amination workflow for the synthesis of the target compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 1,1-Dioxothiolan-3-one | C₄H₆O₃S | 134.15 | >98% |
| 2-Aminobutanoic acid | C₄H₉NO₂ | 103.12 | >99% |
| Sodium cyanoborohydride | NaBH₃CN | 62.84 | >95% |
| Methanol (Anhydrous) | CH₃OH | 32.04 | ACS Grade |
| Deionized Water | H₂O | 18.02 | High Purity |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade |
| Hydrochloric Acid (1M) | HCl | 36.46 | ACS Grade |
| Sodium Hydroxide (1M) | NaOH | 40.00 | ACS Grade |
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1,1-dioxothiolan-3-one and 1.1 equivalents of 2-aminobutanoic acid in a 1:1 mixture of methanol and deionized water. The typical concentration is 0.1-0.5 M with respect to the ketone.
-
pH Adjustment: Carefully adjust the pH of the reaction mixture to between 5 and 6 by the dropwise addition of glacial acetic acid. This pH range is crucial for efficient imine formation.[3]
-
Initiation of Reaction: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: In a single portion, add 1.5 equivalents of sodium cyanoborohydride to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[2]
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Quench the reaction by carefully adding 1M HCl dropwise until the pH is approximately 2 to decompose any remaining sodium cyanoborohydride. Perform this step in a fume hood as hydrogen cyanide gas may be evolved.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Wash the remaining aqueous solution with diethyl ether (3 x 50 mL) to remove any unreacted ketone and other non-polar impurities.
-
Carefully adjust the pH of the aqueous layer to the isoelectric point of the product (approximately pH 6-7) using 1M NaOH. The product may precipitate out of solution at this point.
-
-
Purification:
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold deionized water.
-
If the product remains in solution, it can be purified by ion-exchange chromatography or reversed-phase column chromatography.[4][5]
-
For recrystallization, a mixture of ethanol and water is a good starting point.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Part 2: Troubleshooting Guide
This section addresses common issues that may arise during the synthesis in a question-and-answer format.
Low or No Product Yield
Q1: I am observing a very low yield of my desired product. What are the likely causes?
A1: Low product yield can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inefficient Imine Formation: The formation of the iminium ion is a critical equilibrium step.
-
Incorrect pH: The optimal pH for imine formation is typically between 5 and 6.[3] A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the ketone. Verify the pH of your reaction mixture before and during the initial phase of the reaction.
-
Steric Hindrance: 1,1-Dioxothiolan-3-one is a ketone, which is generally less reactive than an aldehyde. The reaction may require longer incubation times for imine formation or gentle heating (e.g., 40-50 °C) before the addition of the reducing agent.[6]
-
Water Scavenging: Although the reaction is often performed in an aqueous co-solvent, removing the water formed during imine formation can drive the equilibrium forward. The use of molecular sieves can be considered, but ensure they are compatible with the other reagents.
-
-
Ineffective Reduction:
-
Degraded Reducing Agent: Sodium cyanoborohydride can degrade over time, especially if not stored under anhydrous conditions. Use a fresh bottle of the reagent if in doubt.
-
Insufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent (typically 1.5 equivalents).
-
-
Side Reactions:
-
Reduction of the Ketone: While NaBH₃CN is selective for the iminium ion, some reduction of the starting ketone to the corresponding alcohol (3-hydroxy-1,1-dioxothiolane) can occur, especially if the pH is too acidic.[1]
-
Bis-alkylation: If the starting amine is primary, there is a possibility of over-alkylation to form a tertiary amine. However, given the steric hindrance of the sulfolane ring, this is less likely to be a major issue in this specific synthesis.
-
Q2: My starting materials are consumed, but I am not isolating the expected product. What could be happening?
A2: If your starting materials are consumed, but the desired product is not obtained, consider the following possibilities:
-
Product Solubility: The zwitterionic nature of the product can make isolation challenging. It may be highly soluble in the aqueous phase, preventing precipitation during the work-up. In this case, purification by ion-exchange or reversed-phase chromatography is necessary.[4][5]
-
Degradation of the Product: While generally stable, the product could potentially degrade under harsh work-up conditions. Avoid excessively high temperatures during solvent removal.
-
Formation of an Unexpected Side Product: Analyze the crude reaction mixture by LC-MS to identify any major side products. This will provide valuable clues about the reaction pathway that is occurring.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use a different reducing agent, such as sodium borohydride (NaBH₄)?
A1: While sodium borohydride can be used for reductive aminations, it is less selective than sodium cyanoborohydride. NaBH₄ can readily reduce the starting ketone in addition to the iminium ion, leading to the formation of 3-hydroxy-1,1-dioxothiolane as a significant byproduct. If you must use NaBH₄, it is best to first form the imine and then add the reducing agent in a subsequent step.[1]
Q2: How can I effectively monitor the progress of the reaction?
A2:
-
TLC: Use a polar solvent system (e.g., dichloromethane/methanol with a small amount of acetic acid) to monitor the disappearance of the starting ketone and the appearance of the more polar product. Staining with ninhydrin can be useful for visualizing the amino acid and the product.
-
HPLC: Reversed-phase HPLC with a C18 column and a mobile phase of water/acetonitrile with 0.1% formic or trifluoroacetic acid is a suitable method for monitoring the reaction. The product, being zwitterionic, may require specific conditions for good peak shape.[7]
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Sodium Cyanoborohydride: This reagent is highly toxic. Always handle it in a fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Be aware that it can release toxic hydrogen cyanide gas upon contact with strong acids.[2]
-
Quenching: The quenching step with acid should be performed slowly and carefully in a fume hood to control the evolution of gas.
Q4: What is the best method for purifying the final product?
A4: The purification method will depend on the physical properties of your product.
-
Precipitation/Recrystallization: If the product precipitates upon adjusting the pH to its isoelectric point, this is the simplest method of purification. Recrystallization from a suitable solvent system like ethanol/water can further enhance purity.
-
Ion-Exchange Chromatography: This is a very effective method for purifying zwitterionic compounds. A cation-exchange resin can be used to bind the product, which can then be eluted with a buffered solution.[8]
-
Reversed-Phase Chromatography: Preparative reversed-phase HPLC can be used for high-purity samples, although it may be less scalable. The use of a buffer in the mobile phase is often necessary to obtain good peak shapes for zwitterionic compounds.[4]
Q5: What are the expected NMR signals for the final product?
A5: While an experimental spectrum is required for definitive assignment, you can expect the following characteristic signals in the ¹H NMR spectrum:
-
A multiplet for the CH group of the butanoic acid moiety adjacent to the nitrogen.
-
Signals corresponding to the CH₂ and CH₃ groups of the butanoic acid.
-
Complex multiplets for the methylene protons of the sulfolane ring.
-
A signal for the CH group of the sulfolane ring attached to the nitrogen. In the ¹³C NMR, you would expect signals for the carbonyl carbon, the carbons of the sulfolane ring, and the carbons of the butanoic acid moiety.[9][10][11]
Part 4: Data and Visualization
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting low product yield.
References
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Myers, A. G. Advanced Organic Chemistry. Harvard University. [Link]
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Borch Reductive Amination. (2014). Chem-Station Int. Ed. [Link]
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(A) Optimal pH for reductive amination; (B) Optimal temperature for reductive amination. ResearchGate. [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2015). Molecules. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination. GSK Green Chemistry Guide. [Link]
-
Purifying ionic compounds by flash column chromatography. (2023). Biotage. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). The Organic Chemistry Tutor. [Link]
-
Any tips for purification of two zwitterionic compounds?. (2022). Reddit. [Link]
-
Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. (2021). Angewandte Chemie International Edition. [Link]
-
Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses. [Link]
-
Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. (2021). ResearchGate. [Link]
-
Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. [Link]
-
I am trying to do reductive amination, kindly share a feasible procedure?. (2018). ResearchGate. [Link]
-
Sodium cyanoborohydride. Organic Chemistry Portal. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Società Chimica Italiana. [Link]
-
Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. (2023). Organic Process Research & Development. [Link]
-
zwitterionic compounds. (2006). Chromatography Forum. [Link]
-
N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. (2002). CHIMIA. [Link]
-
HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. (2017). Methods in Molecular Biology. [Link]
-
Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. (2010). Journal of Food and Drug Analysis. [Link]
-
How to purify a sulfone and sulfide sulfoxide without a column?. (2023). ResearchGate. [Link]
-
Impurity profile of amino acids?. (2002). Pharmeuropa. [Link]
-
Role of zwitterionic structures in the solid-phase extraction based method development for clean up of tetracycline and oxytetracycline from honey. (2008). Journal of Chromatography A. [Link]
-
6 peptide impurities that appear during the synthesis & storage of peptides. (2023). MolecularCloud. [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). Molecules. [Link]
-
Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020). Molecules. [Link]
-
Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020). ResearchGate. [Link]
-
(S)-3-METHYL-2-(1,3-DIOXOISOINDOLIN-2-YL)-BUTANOIC-ACID. SpectraBase. [Link]
-
butanoic acid, 2-[[[[(1,2-dihydro-1-methyl-2-oxo-3-quinolinyl)methyl]methylamino]carbonothioyl]amino]-4-(methylthio)-, methyl ester, (2S)-. SpectraBase. [Link]
-
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid. PubChem. [Link]
-
Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. (2023). Molecules. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of zwitterionic structures in the solid-phase extraction based method development for clean up of tetracycline and oxytetracycline from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Overcoming Solubility Challenges with 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid. This guide is designed to provide you with the expertise and practical methodologies to overcome solubility challenges encountered during your in vitro and in vivo experimental workflows. We understand that compound solubility is a critical determinant of data quality and experimental success. This resource provides a logical, step-by-step approach to diagnosing and solving these issues, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My initial stock solution of this compound in DMSO appears hazy. What does this mean?
A hazy or cloudy appearance, or the presence of visible particulates, is a clear indicator that the compound has not fully dissolved and has exceeded its solubility limit in the selected solvent. This can lead to inaccurate compound concentration in your assays and unreliable results. Immediate action is required to address this before proceeding with your experiments.
Q2: I've observed that while my stock solution is clear, the compound precipitates when I add it to my aqueous assay buffer. Why is this happening?
This is a common phenomenon known as compound "crashing out." It occurs when a compound that is soluble in a high-concentration organic solvent (like 100% DMSO) is diluted into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to fall out of solution. This is a critical issue as it dramatically lowers the effective concentration of your compound in the assay, leading to misleading data, such as an artificially low potency.
Q3: Can't I just vortex or heat the solution to get the compound to dissolve?
While gentle warming and vortexing can sometimes aid in dissolving a compound, these methods can also be misleading. Forcing a compound into a supersaturated state can lead to precipitation at a later, unobserved time, such as after addition to an assay plate. Furthermore, excessive heat can cause degradation of the compound. A stable, clear solution at room temperature is the gold standard for reliable experimental work.
Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?
The tolerance of cell lines to organic solvents like DMSO can vary significantly. However, a general guideline is to keep the final concentration of DMSO in your cell-based assays at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. It is always best practice to run a vehicle control group in your experiments, which includes the same final concentration of the solvent (e.g., DMSO) as your test conditions, to account for any effects of the solvent itself.
In-Depth Troubleshooting Guide
Part 1: Diagnosing the Solubility Issue
The first step in resolving a solubility problem is to systematically characterize it. A clear understanding of the compound's solubility in various relevant media is essential.
Initial Solubility Screening Protocol
This protocol will help you determine the approximate solubility of your compound in different solvent systems.
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Prepare a High-Concentration Slurry: Weigh out a small amount of this compound (e.g., 5-10 mg) into a clear glass vial.
-
Solvent Addition: Add a small, precise volume of your chosen solvent (e.g., 100 µL of DMSO) to create a high-concentration slurry.
-
Incremental Dilution: Begin adding the solvent in small, known increments (e.g., 10 µL at a time). After each addition, vortex the vial for 30-60 seconds and visually inspect for undissolved particles against a light and dark background.
-
Equilibration: Allow the solution to equilibrate at room temperature for at least one hour to ensure that what you are observing is true thermodynamic solubility, not a transient supersaturated state.
-
Determine Solubility Limit: The point at which the solution remains completely clear with no visible particulates is the approximate solubility limit. For instance, if you dissolved 5 mg in a final volume of 250 µL, the solubility is approximately 20 mg/mL.
It is recommended to perform this screening with a few key solvents, such as DMSO, ethanol, and a relevant aqueous buffer.
Part 2: Strategies for Enhancing Solubility
Based on the structure of this compound, which contains both a carboxylic acid and an amine group, its solubility is expected to be highly pH-dependent.
Strategy 1: pH Modification
The presence of acidic (carboxylic acid) and basic (amine) functional groups makes pH adjustment a powerful tool for improving aqueous solubility.
-
For Acidic Compounds: Increasing the pH of the buffer above the pKa of the acidic group will deprotonate it, leading to the formation of a more soluble salt.
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For Basic Compounds: Decreasing the pH below the pKa of the basic group will protonate it, also forming a more soluble salt.
Experimental Workflow for pH-Based Solubility Enhancement
Caption: Decision workflow for pH modification strategy.
Strategy 2: Utilizing Co-solvents and Excipients
If pH modification is not a viable option due to assay constraints, the use of co-solvents or other excipients can be explored.
| Co-Solvent / Excipient | Typical Starting Concentration | Pros | Cons |
| DMSO | < 1% (final assay conc.) | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations. |
| Ethanol | 1-5% | Less toxic than DMSO for some cell lines. | Can be volatile; may affect enzyme activity. |
| PEG 400 | 5-10% | Good solubilizer, generally low toxicity. | Can increase viscosity of the solution. |
| Solutol HS 15 | 1-5% | Non-ionic solubilizer, effective for lipophilic compounds. | Can interfere with some assay readouts (e.g., fluorescence). |
| Cyclodextrins (e.g., HP-β-CD) | 1-10 mM | Forms inclusion complexes to enhance solubility. | Can sometimes sequester the compound, reducing its free concentration. |
Protocol for Co-Solvent Screening
-
Prepare Stock Solutions: Prepare a high-concentration stock of your compound in 100% of the chosen co-solvent (e.g., 20 mg/mL in PEG 400).
-
Serial Dilution: Create a dilution series of your compound in the co-solvent.
-
Dilution into Assay Buffer: Dilute the co-solvent stocks into your primary assay buffer to the desired final concentrations.
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Visual Inspection and Equilibration: After dilution, vortex gently and let the solutions equilibrate for at least 30 minutes. Inspect for any signs of precipitation.
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Assay Compatibility Check: It is crucial to run a vehicle control with the highest concentration of the co-solvent in your assay to ensure it does not interfere with the experimental results.
Part 3: Advanced Characterization of Solubility
For rigorous drug development programs, a more quantitative assessment of solubility is often required.
Kinetic vs. Thermodynamic Solubility
It's important to distinguish between kinetic and thermodynamic solubility.
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Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved (often from a DMSO stock), precipitates in an aqueous buffer. This is highly relevant for most in vitro screening assays.
-
Thermodynamic Solubility: The true equilibrium solubility of a compound in a solvent, determined after a long incubation period (24-48 hours) to ensure equilibrium is reached.
Techniques like nephelometry or turbidimetry can provide quantitative measurements of kinetic solubility by detecting light scattering from compound precipitates.
Summary and Recommendations
When encountering solubility issues with this compound, we recommend the following structured approach:
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Confirm the Issue: First, ensure that you are indeed facing a solubility problem by careful visual inspection of your stock and final assay solutions.
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Attempt pH Modification: Given the compound's structure, altering the pH of your aqueous buffer is the most direct and often most effective strategy.
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Explore Co-Solvents: If pH adjustment is not feasible, systematically screen a panel of pharmaceutically acceptable co-solvents and excipients.
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Validate Your Chosen Condition: Always run appropriate vehicle controls to confirm that your chosen solubilization method does not interfere with your assay's performance.
By following these guidelines, you can develop a robust and reliable protocol for working with this compound, ensuring the accuracy and reproducibility of your experimental data.
References
-
Gallagher, T., et al. (2007). "The effects of DMSO on the detection of the cellular stress response in human cell lines." Toxicology in Vitro. Available at: [Link]
-
Avdeef, A. (2007). "The Rise of pH-Metric LogP." Current Topics in Medicinal Chemistry. Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010). "Cyclodextrins as pharmaceutical excipients." Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Alsenz, J., & Kansy, M. (2007). "High throughput solubility measurement in drug discovery and development." Advanced Drug Delivery Reviews. Available at: [Link]
Optimizing reaction conditions for the amination of 1,1-dioxothiolan-3-yl derivatives
Here is the technical support center for optimizing reaction conditions for the amination of 1,1-dioxothiolan-3-yl derivatives.
Technical Support Center: Amination of 1,1-Dioxothiolan-3-yl Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-amino-1,1-dioxothiolane derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the amination of the sulfolane core. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to enhance the efficiency and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the amination of 1,1-dioxothiolan-3-yl derivatives?
The most common pathway is a bimolecular nucleophilic substitution (SN2) reaction. In this process, an amine (the nucleophile) attacks the electrophilic carbon at the C-3 position of the sulfolane ring, displacing a leaving group.[1] The reaction rate is dependent on the concentration of both the sulfolane derivative and the amine. However, depending on the substrate and reaction conditions, a competing elimination (E2) pathway can become significant, leading to the formation of sulfolene byproducts.
Q2: Why is the 1,1-dioxothiolane (sulfolane) core a valuable scaffold in drug development?
The sulfolane ring is a polar, aprotic, and highly stable heterocyclic system.[2] Its rigid structure and the presence of the sulfone group, a strong hydrogen bond acceptor, allow it to serve as a unique pharmacophore. Introducing an amino group at the C-3 position creates a versatile intermediate for synthesizing a wide range of biologically active compounds.
Q3: Which solvents are recommended for this reaction?
While sulfolane itself is an excellent polar aprotic solvent known for enhancing nucleophilicity by solvating cations[3], it is often a solid at room temperature (m.p. 28°C)[4]. Therefore, other polar aprotic solvents are typically used for the reaction. Recommended solvents include:
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Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents effectively dissolve the reactants and facilitate the charge separation in the SN2 transition state. The choice of solvent can influence reaction rates and selectivity, so screening may be necessary.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the amination process in a direct question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired 3-amino-1,1-dioxothiolane. What are the first parameters I should check?
A: Low conversion is typically rooted in one of three areas: the leaving group, the nucleophile, or the reaction conditions. We recommend a systematic approach to diagnose the issue.
dot
Caption: Workflow for troubleshooting low reaction yield.
1. The Leaving Group (LG): The efficiency of an SN2 reaction is highly dependent on the ability of the leaving group to depart as a stable, weakly basic ion or molecule.[1]
- Poor Choice: Chloride (Cl⁻) is a moderate leaving group. Hydroxyl (-OH) and alkoxyl (-OR) groups are poor leaving groups and will not be displaced directly.
- Good Choice: Bromide (Br⁻) and Iodide (I⁻) are excellent leaving groups.
- Excellent Choice: Sulfonates, such as tosylate (-OTs) or mesylate (-OMs), are exceptionally good leaving groups because their negative charge is delocalized through resonance.
2. The Nucleophile (Amine):
- Steric Hindrance: Bulky amines (e.g., diisopropylamine) or amines with bulky substituents near the nitrogen atom will react much slower than less hindered amines (e.g., methylamine). The SN2 mechanism requires backside attack, which is sterically sensitive.[1]
- Basicity vs. Nucleophilicity: While related, basicity and nucleophilicity are not the same. For a series of amines with the same attacking atom (nitrogen), nucleophilicity generally tracks with basicity. However, highly hindered amines can be strong bases but poor nucleophiles.
3. Reaction Conditions:
- Temperature: Amination reactions often require heating. A good starting point is 60-80°C, with the potential to increase to >100°C if the reaction is sluggish. Monitor for thermal decomposition of your starting material or product.
- Base: A base is often required to neutralize the protonated amine salt that forms during the reaction, regenerating the free amine to continue reacting. A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) is a standard choice.
Problem Area 2: Significant Side Product Formation
Q: My reaction is messy. Besides the starting material, I see multiple spots on my TLC plate. How can I improve selectivity?
A: The two most common side reactions are elimination and over-alkylation.
1. Elimination (E2) Pathway: The sulfone group is strongly electron-withdrawing, which increases the acidity of the protons on the carbons adjacent to it (C-2 and C-4). A strong or bulky base can abstract one of these protons, leading to an E2 elimination to form 2,3-dihydrothiophene-1,1-dioxide (sulfolene) instead of the desired substitution product.
dot
Caption: Competing SN2 and E2 reaction pathways.
-
Solution:
-
Choice of Base: Use a milder, non-nucleophilic base like K₂CO₃ or NaHCO₃ instead of strong bases like potassium tert-butoxide (t-BuOK).
-
Temperature Control: Higher temperatures tend to favor elimination over substitution. Run the reaction at the lowest temperature that provides a reasonable rate.
-
Choice of Amine: Use a less sterically hindered amine, which is a better nucleophile relative to its basicity.
-
2. Over-alkylation: When using a primary amine (R-NH₂), the initial product is a secondary amine. This secondary amine is also nucleophilic (and often more so than the starting primary amine) and can react with another molecule of the sulfolane starting material to form a tertiary amine. This process can continue, leading to a complex mixture.[5]
-
Solution:
-
Use a Large Excess of Amine: Employing a 5-10 fold excess of the primary amine will statistically favor the reaction with the starting material over the product.
-
Alternative Synthetic Routes: For primary amines, consider using methods designed to prevent over-alkylation, such as the Gabriel synthesis (using potassium phthalimide as an ammonia surrogate) followed by hydrolysis, or the use of an azide nucleophile (e.g., NaN₃) followed by reduction.[6]
-
Experimental Protocols & Data
General Protocol for SN2 Amination
This protocol provides a starting point for optimization.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-substituted-1,1-dioxothiolane derivative (1.0 eq).
-
Reagent Addition: Add a suitable polar aprotic solvent (e.g., DMF, 10 mL per mmol of substrate). Add the amine (1.2-5.0 eq) followed by the base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Work-up: Cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Key Parameter Optimization Guide
| Parameter | Options | Rationale & Key Considerations |
| Leaving Group (LG) | -OTs, -OMs > -I > -Br >> -Cl | A better leaving group lowers the activation energy, increasing the reaction rate. Sulfonates are often superior.[1][7] |
| Amine (Nucleophile) | Primary, Secondary, Ammonia | Steric hindrance is critical. Less hindered amines react faster. Primary amines can over-alkylate.[5] |
| Base | K₂CO₃, Cs₂CO₃, TEA, DIPEA | A base is needed to scavenge the H-X byproduct. Use a non-nucleophilic base to avoid side reactions. Carbonates are a good first choice. |
| Solvent | DMF, DMSO, ACN, NMP | Polar aprotic solvents stabilize the charged transition state, accelerating SN2 reactions.[3] |
| Temperature | 25°C - 120°C | Higher temperatures increase the rate but may also promote the competing E2 elimination pathway. Start around 60-80°C. |
| Concentration | 0.1 M - 1.0 M | Higher concentrations can increase the bimolecular reaction rate, but may also lead to solubility or side reaction issues. |
References
-
[Recent Advances in the Synthesis of 4H-Benzo[d][8][9]oxathiin-4-ones and 4H-Benzo[d][8][9]dioxin-4-ones - MDPI]([Link])
Sources
- 1. gacariyalur.ac.in [gacariyalur.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP2778158A1 - Sulfolane mixtures as ambient aprotic polar solvents - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. US3928385A - Conversion of sulfolene to sulfolane in the presence of a tertiary amine - Google Patents [patents.google.com]
- 9. Synthesis of 3‐Amino‐1‐benzothiophene‐1,1‐diones by Alkyne Directed Hydroarylation and 1/N→3/C‐Sulfonyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the purification of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
Welcome to the technical support center for the purification of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid. This guide, structured in a question-and-answer format, is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that might influence its purification?
A1: The molecule possesses three key features that dictate its purification strategy:
-
An Amino Acid Moiety: This confers zwitterionic properties, leading to high polarity and potentially low solubility in common organic solvents. Purification will likely involve techniques common for amino acids, such as crystallization from aqueous solutions or polar protic solvents.[1][2]
-
A Sulfone Group (1,1-Dioxothiolan): The sulfone group is highly polar and chemically stable. Its presence increases the overall polarity of the molecule.
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A Chiral Center: The alpha-carbon of the butanoic acid moiety is a stereocenter. This necessitates consideration of chiral purity and potential resolution of enantiomers if a racemic synthesis was performed.[3][4]
Q2: What are the expected physical properties of this compound?
Q3: Are there any known stability issues with the 1,1-dioxothiolan (sulfolane) ring?
A3: The 1,1-dioxothiolan ring, a derivative of sulfolane, is generally a stable functional group.[5] However, extreme pH and high temperatures should be avoided during purification to prevent any potential degradation, though specific data on the hydrolytic stability of the N-substituted version is not widely published. Related cyclic structures like 1,3-dioxolanes and 1,3-dithiolanes can be sensitive to acidic conditions.[6][7][8]
Troubleshooting Guide
Problem 1: Low Yield After Initial Synthesis and Work-up
Q: I've completed the synthesis of this compound, but after the initial aqueous work-up and extraction, my yield of crude product is very low. What could be the issue?
A: This is a common issue stemming from the high water solubility of the product.
The zwitterionic nature of the amino acid moiety and the polarity of the sulfone group make the target compound highly soluble in water. Standard extraction procedures with common organic solvents like ethyl acetate or dichloromethane are often inefficient.
Troubleshooting Steps:
-
pH Adjustment of the Aqueous Layer: Before extraction, adjust the pH of the aqueous layer to the isoelectric point (pI) of the molecule. The pI can be estimated, but empirical optimization is often necessary. At the pI, the amino acid has a net neutral charge, minimizing its solubility in water.
-
Use of More Polar Solvents for Extraction: Consider using more polar extraction solvents such as n-butanol. Multiple extractions (5-10 times) with a more polar solvent may be necessary to recover the product from the aqueous phase.
-
Evaporation of the Aqueous Layer: If the product is the only non-volatile component in the aqueous phase, evaporation of the water under reduced pressure can be an effective, albeit less elegant, method to recover the crude product. The resulting solid can then be subjected to further purification.
-
Ion-Exchange Chromatography: For a cleaner initial purification, consider passing the aqueous solution through an ion-exchange column. The product can be eluted by changing the pH or ionic strength of the eluent.[2]
Problem 2: Difficulty in Achieving High Purity by Recrystallization
Q: My crude product is an oil/waxy solid, and I'm struggling to induce crystallization. When I do get crystals, the purity is not improving significantly. What should I try?
A: Challenges in crystallization often relate to solvent choice and the presence of persistent impurities. Amino acids can be challenging to crystallize due to their strong intermolecular interactions.[9]
Troubleshooting Workflow for Recrystallization
Caption: Workflow for troubleshooting recrystallization.
Detailed Recrystallization Protocol:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Ideal single solvents will fully dissolve the compound when hot but show poor solubility when cold. Common choices for polar molecules include water, methanol, ethanol, isopropanol, and acetonitrile.[10]
-
Employing a Binary Solvent System: If a suitable single solvent cannot be found, a binary system is often effective. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble) at an elevated temperature until the solution becomes slightly turbid. Re-clarify by adding a drop of the good solvent and then allow the solution to cool slowly. A common system for amino acids is water-acetone or ethanol-water.[10]
-
Activated Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration. This can adsorb non-polar, colored impurities.
-
Control Cooling Rate: Rapid cooling often leads to the precipitation of impurities along with the product. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal yield.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.
Table 1: Common Solvents for Amino Acid Crystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Excellent solvent for many amino acids when hot. |
| Methanol | 65 | 32.7 | Good alternative to water, can be used in binary systems. |
| Ethanol | 78 | 24.5 | Similar to methanol, often used as an anti-solvent with water. |
| Isopropanol | 82 | 19.9 | Less polar than ethanol, good for precipitating the product. |
| Acetonitrile | 82 | 37.5 | Aprotic polar solvent, can offer different selectivity. |
Problem 3: Product Purity is Acceptable, but Enantiomeric Excess (e.e.) is Low
Q: My NMR and mass spec data look clean, but chiral HPLC analysis shows a nearly 1:1 mixture of enantiomers. How can I resolve the enantiomers?
A: If the synthesis was not stereospecific, a racemic mixture will be produced, requiring a chiral resolution step.
Resolution Strategies:
-
Diastereomeric Salt Formation and Crystallization: This is the most common and scalable method. React the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, including solubility, and can often be separated by fractional crystallization.[]
-
For the acidic carboxyl group: Use a chiral base like (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.
-
For the basic amino group: Use a chiral acid like L-(+)-tartaric acid or (R)-(-)-mandelic acid.
-
-
Chiral Preparative Chromatography: While more expensive and less scalable than crystallization, preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can provide excellent separation of enantiomers.[12][13] This is often used for smaller scale purifications.
Experimental Protocol: Diastereomeric Salt Resolution (Example with L-Tartaric Acid)
-
Dissolve 1 equivalent of the racemic this compound in a suitable hot solvent (e.g., ethanol/water mixture).
-
Add 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid). Using 0.5 equivalents ensures that only one diastereomeric salt will preferentially crystallize.
-
Allow the solution to cool slowly. One of the diastereomeric salts should crystallize out.
-
Filter the crystals and wash with a small amount of cold solvent.
-
To recover the desired enantiomer, dissolve the salt in water and adjust the pH to break the salt, precipitating the free amino acid. The chiral resolving agent will remain in solution.
-
The other enantiomer can be recovered from the mother liquor from step 3.
Problem 4: Ambiguous NMR Spectrum
Q: The ¹H NMR spectrum of my purified product is complex, and I'm having trouble confirming the structure. Are there any expected complexities?
A: The NMR spectrum can be complicated by several factors, including the diastereotopic protons of the sulfolane ring and potential solvent interactions.
Interpreting the Spectrum:
-
Sulfolane Ring Protons: The two CH₂ groups in the 1,1-dioxothiolan ring are diastereotopic. This means that the protons on each carbon are not equivalent and will likely appear as complex multiplets, further complicated by coupling to the proton at the 3-position.
-
Butanoic Acid Chain: The protons on the butanoic acid chain should be more straightforward, but may still show complex splitting patterns.
-
Solvent Effects: The chemical shifts, particularly of the N-H and O-H protons, will be highly dependent on the solvent used for the NMR analysis. Using D₂O will cause the N-H and O-H protons to exchange, simplifying the spectrum.
-
Reference Spectra: Compare your spectrum to known spectra of sulfolane[5][14] and butanoic acid derivatives[15] to help assign peaks. 13C NMR, COSY, and HSQC experiments can be invaluable in definitively assigning the structure. There are also reports on the use of 17O and 33S NMR for sulfolane and its derivatives which may be useful for detailed characterization.[16][17]
Troubleshooting Workflow for NMR Characterization
Sources
- 1. gea.com [gea.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bio-rad.com [bio-rad.com]
- 4. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]
- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 9. Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. sfera.unife.it [sfera.unife.it]
- 14. Sulfolane(126-33-0) 1H NMR spectrum [chemicalbook.com]
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- 16. Sulphur‐33 and oxygen‐17 NMR studies of sulpholane in acetic acid and related solvents | Semantic Scholar [semanticscholar.org]
- 17. 17O NMR spectroscopy of sulfolenes (2,5-dihydrothiophene-1,1-dioxides) and sultines (3,6-dihydro-1,2-oxathiin-2-oxides)--experiment and quantum calculations: synthesis of 4,9-dioxo-1,2-oxathiacyclodecane-2-oxide, a new heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid for long-term storage
Technical Support Center: Stability of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. As a molecule combining a sulfolane moiety with an amino acid derivative, its stability is influenced by factors affecting both functional groups. This guide provides a structured approach to troubleshooting common stability issues, offering scientifically grounded explanations and actionable protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Hydrolysis: The amide-like linkage between the sulfolane ring and the butanoic acid moiety can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The sulfur atom in the dioxothiolan ring is already in a high oxidation state (sulfone), making it relatively stable against further oxidation. However, the amino acid portion could be susceptible to oxidative degradation. The presence of oxygen, especially at elevated temperatures, can accelerate the decomposition of sulfolane-related structures.[1][2]
-
Thermal Decomposition: Like many organic molecules, elevated temperatures can lead to decomposition. For sulfolane, decomposition temperatures are reported to be around 200°C (392°F), and this can be accelerated by the presence of oxygen.[1]
-
Photodegradation: Exposure to UV or high-intensity visible light may induce degradation, a common issue for many pharmaceutical compounds as highlighted by ICH Q1B guidelines.[3]
Q2: What are the ideal long-term storage conditions for this compound?
A2: For optimal long-term stability, the compound should be stored as a dry powder (lyophilized if isolated from solution) under the following conditions:
-
Temperature: -20°C is recommended for long-term storage. For short-term storage (weeks to months), 5°C is acceptable.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[5]
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Moisture: The compound should be kept in a tightly sealed container with a desiccant to prevent moisture absorption, as water can facilitate hydrolysis.[4][6]
Q3: Can I store the compound in solution?
A3: Storing the compound in solution is not recommended for more than a few days.[4] If short-term storage in solution is necessary, it should be frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.[4][7] The choice of solvent is also critical; aprotic solvents are generally preferred over aqueous solutions to minimize hydrolysis.
Q4: How can I tell if my sample has degraded?
A4: Signs of degradation can include:
-
Physical Changes: Discoloration, clumping, or changes in solubility.
-
Chemical Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC-UV, LC-MS). A purity loss of 5-20% is often considered significant in forced degradation studies.[3][8]
Part 2: Troubleshooting Guides
This section provides a systematic approach to identifying and resolving stability issues.
Issue 1: Rapid Loss of Purity in Solid State
Symptoms:
-
Significant decrease in purity as determined by HPLC analysis of a freshly prepared solution from a stored solid sample.
-
Visible changes in the solid, such as yellowing or browning.
Potential Causes & Troubleshooting Workflow:
Caption: Decision tree for stabilizing the compound in aqueous solutions.
Explanatory Notes:
-
pH Control: The amino and carboxylic acid groups mean the molecule's charge and the stability of the N-S bond can be pH-dependent. Hydrolysis is often catalyzed by acid or base. [3]
-
Temperature Control: Lowering the temperature reduces the rate of all chemical reactions, including degradation.
-
Oxygen Removal: De-gassing solvents (e.g., by sparging with nitrogen or argon) is crucial to prevent oxidation, a known degradation pathway for sulfolane in the presence of impurities. [5]
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify likely degradation products and establish the intrinsic stability of the molecule. [8][9]This helps in developing stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Incubator/oven, Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). [3]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
-
Data Interpretation: Compare the chromatograms of stressed samples to a control (unstressed) sample. Identify and quantify the degradation products. A degradation of 5-20% is typically targeted to ensure the method is challenged but not overwhelmed. [3]
Table 1: Example Data from Forced Degradation Study
| Stress Condition | Incubation Time (h) | Purity of Parent Compound (%) | Number of Degradants |
| Control (t=0) | 0 | 99.8 | 0 |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 |
| 0.1 M NaOH, 60°C | 24 | 78.9 | 3 |
| 3% H₂O₂, RT | 24 | 98.5 | 1 |
| Thermal (Solid, 80°C) | 48 | 99.1 | 1 |
| Photostability | - | 96.4 | 2 |
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Typical Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the carboxyl group) and 254 nm (if applicable), or Mass Spectrometry (for peak identification). [10]
-
Column Temperature: 30°C.
Rationale: A gradient method is crucial for separating compounds with different polarities, which is expected for degradation products. The use of a C18 column is a standard starting point for many small organic molecules. Mass spectrometry is invaluable for identifying the mass of degradant peaks, providing clues to their structure.
Part 4: Visualization of Degradation Pathways
Caption: Potential degradation pathways of the target compound.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]
-
How long can one store amino acids at room temperature? Quora. [Link]
-
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. The Company of Biologists. [Link]
-
Degradation and synthesis pathway of SFL. ResearchGate. [Link]
-
Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. MDPI. [Link]
-
Degradation of sulfolane in petrochemical industry wastewater by electro-Fenton treatment using response surface method. Desalination and Water Treatment. [Link]
-
Extraction Unit Sulfolane Solvent Regeneration. Stratus Engineering, Inc. [Link]
-
Investigation of Sulfolane Degradation in Aqueous Alkanolamine Solutions Under the Stripping Operational Condition. Semantic Scholar. [Link]
-
Analytical Methods for Amino Acids. Shimadzu. [Link]
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- 2. Investigation of Sulfolane Degradation in Aqueous Alkanolamine Solutions Under the Stripping Operational Condition | Semantic Scholar [semanticscholar.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
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- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Synthesis of Substituted Butanoic Acids
Welcome to the Technical Support Center for the synthesis of substituted butanoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this important class of molecules. Substituted butanoic acids are prevalent scaffolds in pharmaceuticals (e.g., GABA analogs, profen drugs) and advanced materials.[1][2][3][4] Their synthesis, while conceptually straightforward, is often plagued by pitfalls that can lead to low yields, complex purification, and unexpected side products.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explains the chemical principles behind the problems, and offers validated protocols to overcome them.
Section 1: Troubleshooting Guide for Common Synthetic Failures
This section addresses specific, frequently encountered issues during the synthesis of substituted butanoic acids.
Q1: My malonic ester synthesis of a mono-alkylated butanoic acid is giving low yields and a significant amount of di-alkylated product. What's going wrong?
Answer: This is a classic problem in malonic ester synthesis and typically points to issues with stoichiometry, base selection, or reaction control. The goal is to form the mono-anion cleanly, alkylate it, and prevent a second deprotonation/alkylation cycle.
Root Cause Analysis:
-
Incomplete Initial Deprotonation: If less than a full equivalent of base is used or if the base is not strong enough to completely deprotonate the diethyl malonate (pKa ≈ 13), you will have a mixture of the starting material, the enolate, and the base.[5] The mono-alkylated product is also acidic and can be deprotonated by the remaining base or even unreacted enolate, leading to the di-alkylated species.
-
Base and Solvent Mismatch: Using a base whose counter-ion does not match the ester's alcohol portion (e.g., using sodium methoxide with diethyl malonate) can lead to transesterification, complicating your product mixture.[6]
-
Reaction Temperature and Addition Rate: Adding the alkylating agent too quickly or running the reaction at an elevated temperature can favor over-alkylation.
Troubleshooting Workflow & Solutions:
Recommended Protocol Adjustments:
-
Base Selection: Use a slight excess (1.05 equivalents) of sodium ethoxide (NaOEt) in absolute ethanol when starting with diethyl malonate. This ensures complete formation of the enolate.[5][7][8]
-
Temperature Control: Cool the enolate solution to 0 °C in an ice bath before the slow, dropwise addition of your primary alkyl halide. Maintain this temperature for 1-2 hours before allowing it to warm to room temperature.
-
Alkylating Agent: Ensure you are using a reactive primary alkyl halide. Secondary halides are sluggish and prone to E2 elimination, while tertiary halides will almost exclusively give the elimination product.[9][10]
Q2: My decarboxylation of a substituted malonic acid requires very high temperatures (>180 °C) and results in decomposition. How can I achieve a cleaner, lower-temperature decarboxylation?
Answer: Harsh thermal decarboxylation is a common issue, especially with sensitive substrates. The mechanism involves a cyclic transition state, and its efficiency is highly dependent on the substrate and conditions.[11] Fortunately, several methods can facilitate this process under milder conditions.
Root Cause Analysis:
-
Steric Hindrance: Bulky substituents on the α-carbon can disfavor the required planar, six-membered cyclic transition state for thermal decarboxylation, thus requiring more energy.[12]
-
Absence of a Co-solvent/Catalyst: Heating a neat (solvent-free) sample can lead to localized overheating and decomposition.[12] Certain solvents or catalysts can promote the reaction at lower temperatures.
-
Incomplete Hydrolysis: If the preceding ester hydrolysis step was incomplete, the remaining ester group will not decarboxylate under standard conditions, leading to a contaminated product.
Comparative Table of Decarboxylation Methods:
| Method | Temperature (°C) | Key Reagents/Conditions | Pros | Cons |
| Thermal (Neat) | 150 - 200 | Heat only | Simple, no reagents | High temp, risk of decomposition[13] |
| Krapcho Decarboxylation | 100 - 160 | LiCl, DMSO, H₂O | Milder, good for hindered esters | Requires specific reagents, workup |
| Microwave-Assisted | 180 - 190 | Microwave reactor | Very fast (3-10 min), often clean | Requires specialized equipment[14] |
| Acid-Catalyzed | 80 - 120 | p-TsOH in Toluene | Moderate temp, drives off CO₂ | Can cause side reactions with acid-sensitive groups |
Recommended Solution: The Krapcho Decarboxylation
For substrates that are sensitive to high heat, the Krapcho decarboxylation is a superior alternative. It operates at a lower temperature and is particularly effective for sterically hindered malonic esters.
Protocol: Krapcho Decarboxylation of a Diethyl Malonate Derivative [14]
-
In a round-bottom flask, combine the substituted diethyl malonate (1.0 eq), lithium chloride (2.0-3.0 eq), and a small amount of water (2.0 eq).
-
Add dimethyl sulfoxide (DMSO) to create a solution (approx. 0.5 M).
-
Heat the mixture with stirring to 150-160 °C.
-
Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material. The reaction is often complete within 2-6 hours.
-
Cool the reaction, dilute with water, and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the mono-ester, which can then be hydrolyzed to the carboxylic acid.
Q3: I am trying to synthesize a 4-aryl-4,4-diphenylbutanoic acid by reacting γ-butyrolactone with two equivalents of phenylmagnesium bromide, but my yield is poor and I get a complex mixture of byproducts.
Answer: This is a common pitfall when using Grignard reagents with lactones. While it seems like a straightforward double addition, several competing reactions can occur, leading to a complex product mixture.[15]
Root Cause Analysis & Mechanistic Pitfalls:
-
Enolization of the Lactone: γ-Butyrolactone has acidic α-protons. The Grignard reagent is a strong base and can deprotonate the lactone to form an enolate. This consumes one equivalent of the Grignard reagent and stops the reaction for that molecule.[16]
-
Ring-Opening and Ketone Formation: The first addition of the Grignard reagent opens the lactone ring to form a ketone intermediate.[15][17]
-
Competing Reactions of the Ketone Intermediate: The ketone intermediate is the branch point for side reactions. It can be enolized by another molecule of Grignard reagent, or it can undergo the desired second nucleophilic attack.
-
Reaction with Unreacted Starting Material: The highly reactive Grignard reagent can also react with any unreacted starting material or intermediates, leading to a cascade of products.
Strategic Recommendations:
-
Inverse Addition: Instead of adding the Grignard reagent to the lactone, try an "inverse addition." Add the lactone solution slowly to the Grignard reagent solution at low temperature (-78 °C to 0 °C). This ensures the Grignard reagent is always in excess, minimizing the lifetime of the ketone intermediate and favoring the second addition.
-
Use of Cerium (III) Chloride (Luche Reduction Conditions): Pre-complexing the Grignard reagent with CeCl₃ can increase its nucleophilicity while reducing its basicity. This favors the 1,2-addition over enolization.
-
Alternative Route: Consider a conjugate addition approach. Reacting an appropriate organocuprate (e.g., diphenylcopperlithium) with an α,β-unsaturated ester like ethyl crotonate will selectively form the C-C bond at the β-position, which can then be further elaborated to the desired butanoic acid.[18][19][20]
Section 2: Frequently Asked Questions (FAQs)
Q4: How can I effectively purify my highly polar, substituted butanoic acid from a reaction mixture? It has poor solubility in common organic solvents.
Answer: Purifying polar carboxylic acids is a common challenge. Standard silica gel chromatography can be difficult due to streaking and poor separation. Several other techniques are often more effective.
Recommended Purification Strategies:
-
Acid-Base Extraction: This is the most powerful first-line technique.[21][22]
-
Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate.
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The butanoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving neutral organic impurities behind.
-
Separate the aqueous layer and carefully acidify it with cold 1M HCl to a pH well below the acid's pKa (typically pH 2-3).[23]
-
The protonated carboxylic acid will often precipitate out if it's a solid, or it can be extracted back into a fresh portion of organic solvent.
-
Wash the final organic layer with brine, dry, and evaporate.
-
-
Reversed-Phase Chromatography (C18): If acid-base extraction is insufficient, reversed-phase flash chromatography is an excellent option for polar compounds.[24]
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acidifier (0.1% trifluoroacetic acid or formic acid) to keep the carboxylic acid protonated and improve peak shape.
-
-
Recrystallization: If your product is a solid, recrystallization is a powerful method for achieving high purity.[22] Experiment with various solvent systems, such as water, ethanol/water mixtures, toluene, or ethyl acetate/hexanes.
Section 3: Key Experimental Protocols
Protocol: Synthesis of 2-Phenylbutanoic Acid via Malonic Ester Synthesis
This protocol provides a detailed, step-by-step method for a common synthesis, incorporating best practices discussed in this guide.
Step 1: Enolate Formation and Alkylation
-
Set up an oven-dried, three-neck, 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
In the flask, dissolve sodium metal (1.15 g, 50 mmol) in 50 mL of absolute ethanol with gentle heating to form sodium ethoxide.
-
Cool the resulting solution to room temperature, then further to 0 °C in an ice bath.
-
Add diethyl malonate (7.6 mL, 50 mmol) dropwise via the dropping funnel over 15 minutes. Stir for 30 minutes at 0 °C.
-
Add (1-bromoethyl)benzene (6.8 mL, 50 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.
Step 2: Hydrolysis and Decarboxylation
-
Cool the reaction mixture and add a solution of potassium hydroxide (11.2 g, 200 mmol) in 50 mL of water.
-
Heat the mixture to reflux for 4 hours to hydrolyze the esters.
-
Distill off the ethanol.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify by slowly adding concentrated HCl until the pH is ~1. Vigorous CO₂ evolution will occur.
-
Continue heating the acidified mixture at 100 °C for 1 hour to ensure complete decarboxylation.
Step 3: Workup and Purification
-
Cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenylbutanoic acid.
-
Purify the crude product by vacuum distillation or recrystallization from hexanes.
References
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
-
How to Purify Compounds. Varsity Tutors. [Link]
-
Draw the major organic product of treating gamma-butyrolactone with PhMgBr (2 equivalents) in ether, then H2O, HCl. Homework.Study.com. [Link]
-
Decarboxylation of malonic esters. Chemistry Stack Exchange. [Link]
-
Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. SCIRP. [Link]
- Process for the purification of carboxylic acids.
-
Natural Product Isolation (2) - Purification Techniques, An Overview. James Ashenhurst. [Link]
-
Alkylation of Enolates. Organic Chemistry Tutor. [Link]
-
Malonic Ester Synthesis. YouTube. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid. PubMed Central. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]
-
Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. ResearchGate. [Link]
-
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. PubMed Central. [Link]
-
Overview of Alpha-Alkylations and Acylations: Videos & Practice Problems. Pearson. [Link]
-
Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
Malonic Ester Synthesis Practice Problems. Pearson. [Link]
-
γ-Butyrolactone. Wikipedia. [Link]
-
Products of the Reaction between γ-Butyrolactone and Phenylmagnesium Bromide. ACS Publications. [Link]
-
Alkylation of Enolates Alpha Position. Chemistry Steps. [Link]
-
γ-aminobutyric Acid Analogs Research Articles. R Discovery. [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. NIH. [Link]
-
3-methylheptanoic acid. Organic Syntheses Procedure. [Link]
-
Stereoselective Synthetic Strategies to (−)‐Cannabidiol. AIR Unimi. [Link]
-
How to produce butanoic acid starting from 2-pentene. Quora. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Reactivity of Gamma-Hydroxybutyric Acid (GHB) and Gamm-Butyrolactone (GBL) in Alcohol Solutions. Office of Justice Programs. [Link]
-
Conjugate Addition Reactions Part 1 V2. YouTube. [Link]
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Refinement of HPLC protocols for better resolution of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
Technical Support Center: HPLC Analysis of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
Welcome to the dedicated technical support guide for the chromatographic analysis of this compound. This resource is designed for researchers, analytical chemists, and quality control professionals who are looking to develop, refine, or troubleshoot High-Performance Liquid Chromatography (HPLC) methods for this compound. Here, we address common challenges and provide in-depth, scientifically-grounded solutions to enhance peak resolution, improve quantification, and ensure method robustness.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the HPLC analysis of this compound.
Question 1: Why am I seeing poor peak shape (e.g., tailing or fronting) for my analyte?
Answer: Poor peak shape for a polar, ionizable compound like this compound is often multifactorial. The primary causes are typically related to secondary interactions with the stationary phase or issues with the mobile phase composition.
-
Peak Tailing: This is frequently caused by strong, unwanted interactions between the basic amine group of your analyte and residual, acidic silanol groups on the surface of standard silica-based C18 columns. These interactions lead to a portion of the analyte molecules being retained longer than the main peak, resulting in a "tail." The sulfone group in your molecule also contributes to its high polarity, which can lead to complex retention behavior.
-
Peak Fronting: This is generally indicative of column overload, where too much sample has been injected for the column to handle effectively. It can also occur if the sample is dissolved in a solvent significantly stronger than the mobile phase, causing the initial band of analyte to travel too quickly at the head of the column.
Question 2: My retention time is unstable and drifting. What are the likely causes?
Answer: Retention time variability is a common sign of an HPLC system that is not fully equilibrated or is experiencing environmental fluctuations.
-
Insufficient Equilibration: Reversed-phase columns, especially when using mobile phases with ion-pairing agents or buffers, require extended equilibration times. A minimum of 15-20 column volumes is recommended when the mobile phase is first introduced or after a change in its composition.
-
Mobile Phase pH Instability: The analyte possesses both an acidic carboxylic acid group and a basic secondary amine. Small shifts in the mobile phase pH can alter its ionization state, thereby significantly impacting its retention time. Ensure your buffer is prepared accurately and has sufficient buffering capacity.
-
Temperature Fluctuations: Column temperature directly affects retention. A lack of a column thermostat or significant variations in ambient laboratory temperature will cause retention times to drift. A 1°C change can alter retention time by 1-2%.
Question 3: I'm struggling to achieve baseline resolution between my main peak and a closely eluting impurity. What should I try first?
Answer: Achieving baseline resolution for closely eluting species requires a systematic approach to optimizing selectivity.
-
Adjust Mobile Phase pH: The first and often most impactful parameter to adjust is the pH of the aqueous portion of your mobile phase. Modifying the pH will change the ionization state of your analyte and potentially the impurity, which can dramatically alter their relative retention and improve separation.
-
Modify Organic Modifier Percentage: Fine-tuning the gradient slope or the isocratic percentage of the organic solvent (e.g., acetonitrile or methanol) can increase the distance between peaks. A shallower gradient is often effective at resolving closely eluting compounds.
-
Change Organic Modifier Type: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to differences in their solvent properties (e.g., viscosity, polarity, and dipole moment). Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex separation challenges.
Guide 1: Eliminating Severe Peak Tailing
Severe peak tailing (Asymmetry Factor > 1.5) compromises both peak integration accuracy and detection limits. The following workflow is designed to systematically diagnose and resolve this issue.
Addressing cytotoxicity of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid in control experiments
Technical Support Center: 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
A Guide to Investigating and Mitigating Off-Target Cytotoxicity in Control Experiments
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that unexpected results in control experiments can be a significant roadblock. This guide is designed to provide you, our fellow researchers, with a logical, evidence-based framework for troubleshooting unexpected cytotoxicity observed with this sulfone-containing compound, which may be intended for use as a control or in a non-cytotoxic context.
Our approach is grounded in first principles: diagnose the problem, understand the mechanism, and implement a rational solution. We will explore potential causes ranging from assay interference to cryptic biological activity inherent to the sulfone moiety.
Frequently Asked Questions (FAQs)
Q1: My experiment is designed to be non-cytotoxic, yet I'm seeing cell death in my control group treated with this compound. Why would this happen?
A1: This is a critical observation that warrants a systematic investigation. While intended as a stable control, the compound's structure, featuring a sulfone group (SO₂), may harbor latent biological activity. Sulfone and related sulfonamide compounds are known to sometimes undergo metabolic activation within cells.[1][2] This process can generate reactive metabolites that induce cellular stress pathways, leading to cytotoxicity.[3][4] Key potential mechanisms include the induction of oxidative stress through the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and subsequent triggering of programmed cell death (apoptosis).[2][5][6]
Q2: What are the absolute essential controls I need to include to validate my cytotoxicity findings?
A2: A robust experimental design is your best tool for generating trustworthy data. Every cytotoxicity plate should include the following controls to be considered self-validating:
-
Untreated Control: Cells cultured in medium only. This represents baseline cell health and 0% cytotoxicity.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO, PBS) used to dissolve the compound, at the same final concentration. This ensures the solvent itself is not the source of toxicity.[7]
-
Positive Control (Maximum Cytotoxicity): Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis, or a lysis agent like Triton™ X-100 for membrane integrity assays) to define 100% cell death.[7]
-
Compound-Only Control (No Cells): Your compound in culture medium without cells. This is crucial for colorimetric or fluorometric assays to check for any direct interference between your compound and the assay reagents.[7]
Q3: How can I be sure I am observing true biological cytotoxicity and not just an artifact of the assay itself?
A3: This is an excellent and crucial question. The first step is to rule out assay interference using the "Compound-Only Control" mentioned above. If your compound directly reacts with your assay reagent (e.g., reduces MTT, quenches fluorescence), it will produce a false signal. If interference is ruled out, the next step is to use orthogonal assays that measure different cellular parameters. For example, if you initially observe a drop in viability with a metabolic assay (like MTT or CellTiter-Glo®), you should confirm this by measuring membrane integrity (e.g., an LDH release assay or a dye-exclusion assay like Trypan Blue or CellTox™ Green).[7][8] Concordant results across different assay platforms strongly indicate a genuine biological effect.
Troubleshooting Guide: Unexpected Cytotoxicity Detected
You've run your initial viability assay and confirmed that cells treated with this compound show a significant decrease in viability compared to the vehicle control. The following workflow will guide you through a systematic process to identify the underlying cause.
Caption: Troubleshooting workflow for diagnosing unexpected cytotoxicity.
Step 1: De-risking the Assay - Ruling out Interference
Your first objective is to confirm the validity of your primary assay.
Experimental Protocol: Assay Interference Check
-
Plate Setup: Prepare a 96-well plate (or your standard format). Designate wells for a blank (medium only) and for your compound at the highest concentration used in your experiments.
-
Compound Addition: Add this compound to the designated wells. Ensure the final volume and solvent concentration match your cellular experiment.
-
Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 24 hours at 37°C, 5% CO₂).
-
Reagent Addition: Add your viability assay reagent (e.g., MTT, resazurin, CellTiter-Glo®) to all wells.
-
Reading: After the appropriate incubation time for the reagent, read the plate on a plate reader.
-
Analysis: Compare the signal from the "Compound-Only" wells to the "Medium-Only" blank. A significant difference suggests your compound is directly interfering with the assay chemistry.
Data Interpretation Table
| Outcome | Interpretation | Next Step |
| No significant signal difference | Assay interference is unlikely. The observed cytotoxicity is likely a true biological effect. | Proceed to Step 2: Mechanistic Investigation . |
| Significant signal difference | The compound is interfering with the assay. Your primary viability data is not reliable. | Switch to an orthogonal assay. For example, if you used a metabolic assay (MTT), switch to a membrane integrity assay (LDH release) which is less prone to chemical interference.[9] |
Step 2: Mechanistic Investigation - Uncovering the "Why"
If you've ruled out assay interference, the compound is likely exerting a biological effect. The most common pathways for sulfone-related cytotoxicity involve oxidative stress and mitochondrial damage.[3][10][11]
Caption: Plausible cytotoxic mechanism initiated by the compound.
A. Investigating Oxidative Stress
Rationale: The sulfone moiety can be metabolized, leading to the production of reactive oxygen species (ROS) that damage cellular components.[4] We can measure this directly using fluorescent probes.
Experimental Protocol: ROS Detection using DCFH-DA This protocol uses 2',7'–dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that fluoresces when oxidized by ROS.[12][13]
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.[14]
-
Control Setup: Include wells for Untreated, Vehicle, your Test Compound, and a Positive Control (e.g., 100 µM H₂O₂ or Pyocyanin for 30-60 minutes).
-
Loading Dye: Remove media and wash cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in pre-warmed serum-free medium to each well.
-
Incubation: Incubate for 45 minutes at 37°C, protected from light.
-
Treatment: Remove the DCFH-DA solution. Wash cells once with warm PBS. Add back complete medium containing your vehicle, test compound, or positive control.
-
Measurement: Read the fluorescence immediately and at several time points (e.g., 1, 2, 4 hours) using a plate reader with excitation/emission wavelengths of ~485/535 nm.[15]
B. Investigating Mitochondrial Dysfunction
Rationale: ROS-mediated damage often targets mitochondria, leading to a loss of mitochondrial membrane potential (ΔΨm), a key early event in apoptosis.[6][11]
Experimental Protocol: Mitochondrial Membrane Potential using TMRE This protocol uses Tetramethylrhodamine, Ethyl Ester (TMRE), a dye that accumulates in active mitochondria with high membrane potential.[16] A decrease in fluorescence indicates mitochondrial depolarization.
-
Cell Seeding & Treatment: Seed cells and treat with your compound, vehicle control, and a positive control for depolarization (e.g., 20 µM FCCP, a mitochondrial uncoupler) for the desired duration (e.g., 4-6 hours).[17]
-
TMRE Staining: During the last 30 minutes of treatment, add TMRE to each well to a final concentration of 100 nM.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Measurement: Without washing, immediately measure the fluorescence using a plate reader with excitation/emission wavelengths of ~549/575 nm.
-
(Optional) Normalization: You can co-stain with a nuclear dye like Hoechst 33342 to normalize for cell number.
C. Investigating Apoptosis Induction
Rationale: The culmination of mitochondrial damage is often the activation of executioner caspases (like Caspase-3 and -7) that dismantle the cell.
Experimental Protocol: Caspase-3/7 Activity Assay This protocol uses a luminogenic substrate (e.g., Caspase-Glo® 3/7) that produces light when cleaved by active caspases.
-
Cell Seeding & Treatment: Seed cells in a 96-well white, opaque-walled plate. Treat with your compound, vehicle, and a positive control for apoptosis (e.g., 1 µM Staurosporine) for a relevant time course (e.g., 6, 12, 24 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix gently on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure luminescence using a plate reader.
Summary of Mechanistic Findings
| Experimental Question | Assay | Positive Result | Interpretation |
| Is the compound causing oxidative stress? | ROS Detection (DCFH-DA) | Time-dependent increase in fluorescence in compound-treated cells compared to vehicle. | The compound is inducing the production of reactive oxygen species. |
| Is mitochondrial health compromised? | Mitochondrial Membrane Potential (TMRE) | Dose-dependent decrease in fluorescence in compound-treated cells compared to vehicle. | The compound is causing mitochondrial depolarization, a hallmark of mitochondrial dysfunction and an early apoptotic signal.[16] |
| Is the cell death apoptotic? | Caspase-3/7 Activity | Time- and dose-dependent increase in luminescence in compound-treated cells. | The compound is triggering the canonical apoptotic pathway through the activation of executioner caspases. |
References
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Vertex AI Search.
- Alfa Cytology. In Vitro Cytotoxicity Assay.
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Pingaew, R., et al. (2014). Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series. Molecules. [Link]
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Mandana, D., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. [Link]
-
Bácskay, I., et al. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]
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Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
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Tan, P., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]
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Li, Y., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. [Link]
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Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
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Zhang, Z., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules. [Link]
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Wikipedia. Sulfone. [Link]
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G-Biosciences. TMRE Mitochondrial Membrane Potential Assay. [Link]
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Abu-Toamih Atamni, H.J., et al. (2020). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. The Journal of Clinical Pharmacology. [Link]
-
Ghorab, M.M., et al. (2014). Cytotoxicity of Poly(Phenolic)Sulfonates and Their Sodium Salts in L1210 Lymphoid Leukemia Cells. International Journal of Molecular Sciences. [Link]
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Nadanaciva, S., & Will, Y. (2011). Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences. Expert Opinion on Drug Metabolism & Toxicology. [Link]
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Sbodio, J.I., et al. (2019). Sulfur Metabolism Under Stress. Physiological Reviews. [Link]
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Geraghty, R.J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PLoS ONE. [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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Cell Biolabs. ROS Assay Kit Protocol. [Link]
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Peoples, R., et al. (2019). Drug-induced mitochondrial dysfunction and cardiotoxicity. Journal of Pharmaceutical Investigation. [Link]
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Tang, X., et al. (2020). A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage. Molecules. [Link]
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Yasgar, A., et al. (2016). Mitochondrial Membrane Potential Assay. The Assay Guidance Manual. [Link]
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FDCell. (2023). 10 Tips for Successful Cell Based Assays. [Link]
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Aslantürk, Ö.S. (2018). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
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Kalgutkar, A.S. (2009). Sulfonamide-induced cutaneous drug reactions: role of bioactivation, oxidative stress and folate deficiency. University of Iowa Research Repository. [Link]
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Finsterer, J., & Scorza, F.A. (2017). Mitochondrial disorders and drugs: what every physician should know. Expert Review of Clinical Pharmacology. [Link]
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Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. [Link]
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Kumar, S., & Wahi, A.K. (2017). Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate. [Link]
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Elabscience. Mitochondrial Membrane Potential Assay Kit (with JC-1). [Link]
-
Zsengellér, Z.K. (2020). Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments. Biochemical Pharmacology. [Link]
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ResearchGate. (2014). Can anyone help with the controls for a MTT cytotoxic assay?. [Link]
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BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. [Link]
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Bahat, A., et al. (2021). Impact of pharmacological agents on mitochondrial function: a growing opportunity? Biochemical Society Transactions. [Link]
-
Eruslanov, E., & Kusmartsev, S. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Bio-protocol. [Link]
-
Assay Genie. TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). [Link]
Sources
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Technical Support Center: Enhancing Oral Bioavailability of Sulfone-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges associated with increasing the oral bioavailability of sulfone-containing therapeutic agents. While sulfolane itself is a well-absorbed industrial solvent, its derivatives—often larger, more complex molecules designed for therapeutic effect—can exhibit poor oral bioavailability due to issues with solubility, permeability, and metabolic stability.[1][2][3] This resource is designed to help you navigate these challenges with scientifically-grounded strategies and practical, field-proven insights.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental questions researchers face when beginning to work with sulfone-based compounds and encountering bioavailability issues.
Q1: My sulfone-containing lead compound shows excellent in-vitro activity but poor oral bioavailability in animal models. Where do I start my investigation?
A1: This is a common and critical juncture in drug development. The discrepancy between in-vitro potency and in-vivo efficacy often points to poor pharmacokinetics, specifically low oral bioavailability. Your investigation should begin by identifying the root cause, which typically falls into one of three categories: poor solubility, low permeability, or extensive pre-systemic metabolism.
A logical first step is to determine your compound's Biopharmaceutics Classification System (BCS) class.[4] This system categorizes drugs based on their aqueous solubility and intestinal permeability, which are the primary determinants of oral absorption.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Initial troubleshooting workflow based on BCS class.
Q2: What specific properties of the sulfone group might contribute to poor bioavailability?
A2: The sulfone group (R-S(=O)₂-R') is a strong hydrogen bond acceptor and is highly polar.[5] While this polarity can be beneficial for target binding, it can be detrimental to oral absorption for several reasons:
-
High Crystal Lattice Energy: The strong dipole of the sulfone moiety can lead to a highly stable crystal structure that is difficult to break down, resulting in poor aqueous solubility (a dissolution-rate-limited absorption problem).
-
Low Lipophilicity: While sulfolane itself is miscible with water, the addition of the polar sulfone group to a larger drug molecule significantly increases its polarity, which can hinder its ability to passively diffuse across the lipid bilayers of intestinal epithelial cells (a permeability problem).[6]
-
Metabolic Susceptibility: While the sulfone group itself is generally stable, adjacent functional groups on the molecule may be susceptible to first-pass metabolism in the gut wall or liver.[7][8]
Q3: Are there simple formulation adjustments I can make in early-stage experiments to get a preliminary assessment of bioavailability improvement?
A3: Yes. Before committing to complex formulations, you can try simple "enabling" formulations for your preclinical studies. A common approach is to create a solution or suspension in a vehicle designed to enhance solubility.
| Vehicle Component | Purpose | Example |
| Aqueous Buffer with pH modifier | For ionizable compounds, adjusting the pH can dramatically increase solubility. | Phosphate buffered saline (PBS) adjusted to pH 2 or pH 8. |
| Co-solvents | Increase solubility by reducing the polarity of the aqueous vehicle. | Polyethylene glycol 400 (PEG 400), Propylene glycol. |
| Surfactants | Improve wetting and form micelles to solubilize hydrophobic compounds. | Polysorbate 80 (Tween® 80), Cremophor® EL. |
| Cyclodextrins | Form inclusion complexes, encapsulating the drug molecule to increase solubility.[9] | Hydroxypropyl-β-cyclodextrin (HP-β-CD). |
A common starting formulation for a neutral, poorly soluble compound might be a suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC) with 0.1% Tween® 80. For a compound with extremely low solubility, a solution in 10-20% HP-β-CD can be effective for initial in-vivo tests.[9]
Section 2: Troubleshooting Guide for Formulation-Based Strategies
This section provides solutions for common issues encountered when developing formulations to enhance the bioavailability of sulfone-containing drugs.
Problem 1: My compound's solubility is too low for a simple solution or suspension, even with co-solvents. What's the next step?
Solution: Amorphous Solid Dispersions (ASDs)
When a compound's crystal lattice energy is the primary barrier to dissolution, converting it to a high-energy amorphous state can significantly increase its aqueous solubility and dissolution rate.[10] This is achieved by dispersing the drug in a polymer matrix.
Q: I tried creating an ASD via spray drying, but my compound recrystallizes during storage or dissolution. How can I fix this?
A: This is a common stability issue with ASDs. The amorphous form is thermodynamically unstable and will always try to revert to its crystalline state. Here’s how to troubleshoot:
-
Polymer Selection is Key: The polymer must be miscible with your drug and have a high glass transition temperature (Tg) to prevent molecular mobility. For sulfone-containing compounds, which are often polar, polymers with hydrogen bond accepting or donating capabilities can form specific interactions that stabilize the drug.
-
Try This: If you used a non-ionic polymer like PVP, consider a polymer with more hydrogen bonding potential like copovidone (PVP/VA) or hydroxypropyl methylcellulose acetate succinate (HPMC-AS).
-
-
Increase Drug-Polymer Interactions: The sulfone group is a hydrogen bond acceptor. If your molecule also has a hydrogen bond donor (like an -OH or -NH group), select a polymer that is a strong hydrogen bond acceptor (like PVP). If your molecule is primarily an acceptor, a polymer that can act as a donor (like the cellulosic polymers) may be more effective.
-
Check Drug Loading: High drug loading increases the risk of recrystallization. Try reducing the drug-to-polymer ratio (e.g., from 1:2 to 1:4). While this increases the final dosage form size, it dramatically improves stability.
-
Add a Second Polymer/Surfactant: Sometimes, a ternary ASD (drug, primary polymer, secondary stabilizer) is required. Adding a small amount of a surfactant like Vitamin E TPGS or sodium lauryl sulfate can act as a plasticizer and crystallization inhibitor during dissolution.
Problem 2: I developed a Self-Emulsifying Drug Delivery System (SEDDS), but it performs inconsistently in vivo.
Solution: Optimize and Characterize the SEDDS Robustness
SEDDS are powerful for improving the bioavailability of lipophilic (often BCS Class II) drugs by presenting the drug in a solubilized state within fine oil droplets.[11][12] Inconsistency often stems from precipitation upon dilution in the gastrointestinal tract or sensitivity to different digestive conditions.
Q: My SEDDS looks great in the vial, but I suspect the drug is crashing out in the gut. How can I test and prevent this?
A: Your suspicion is likely correct. The formulation must maintain the drug in a solubilized or supersaturated state long enough for absorption to occur.
-
Perform In-Vitro Dispersion and Digestion Tests: Do not rely solely on visual inspection of emulsification.
-
Dispersion Test: Dilute your SEDDS (e.g., 1:100 or 1:500) in simulated gastric fluid (SGF) and then simulated intestinal fluid (SIF). Monitor the droplet size and for any signs of drug precipitation over time using dynamic light scattering (DLS) and HPLC to measure the amount of drug that remains in solution.
-
Lipolysis Test: This is a more advanced test that mimics the digestion of the lipid components by pancreatic enzymes. Drug precipitation during lipolysis is a common cause of in-vivo failure. The goal is to ensure the drug can partition into the mixed micelles formed during digestion.
-
-
Adjust Your Formulation Components:
-
Increase Surfactant/Co-surfactant Ratio: A higher concentration of surfactants can better stabilize the emulsion and solubilize the drug upon dispersion and digestion.
-
Incorporate a Precipitation Inhibitor: Consider adding a small amount of a hydrophilic polymer like HPMC or PVP to your SEDDS. These polymers can help maintain supersaturation and prevent drug crystallization in the aqueous environment of the gut.[10]
-
Section 3: Troubleshooting Guide for Prodrug Strategies
This section addresses challenges related to chemically modifying a sulfone-containing drug to improve its absorption characteristics.
Problem: I designed a prodrug to increase lipophilicity, but the in-vivo exposure of the parent drug is still low.
Solution: Investigate the Balance Between Permeability and Prodrug Cleavage.
An effective prodrug must be stable enough to be absorbed intact, but then cleave efficiently in the blood or target tissue to release the active parent drug.[13][14] Low exposure can result from a failure at either step.
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Critical steps and failure points in the prodrug strategy.
Q: How can I determine if my ester prodrug is being cleaved too early or not at all?
A: A stepwise in-vitro and in-vivo experimental plan is necessary.
-
In-Vitro Stability Assays:
-
Chemical Stability: Incubate the prodrug in buffers at pH 1.2 (gastric) and pH 6.8 (intestinal) to check for non-enzymatic hydrolysis.
-
Metabolic Stability: Incubate the prodrug with simulated intestinal fluid (containing pancreatin), liver microsomes, and plasma from the relevant species (e.g., rat, dog, human). Measure the disappearance of the prodrug and the appearance of the parent drug over time.
-
-
Cell-Based Permeability Assay (Caco-2):
-
This assay uses a monolayer of human intestinal cells to model absorption.[15] By measuring the amount of prodrug and parent drug on both the apical (gut) and basolateral (blood) sides, you can determine:
-
Apparent Permeability (Papp): Is the prodrug actually crossing the cell layer?
-
Intracellular Metabolism: Is the prodrug being cleaved inside the intestinal cells?
-
Efflux Liability: Is the prodrug a substrate for efflux transporters like P-glycoprotein (P-gp)? (See Section 4).
-
-
-
Pharmacokinetic Study Design: When conducting your in-vivo study, measure plasma concentrations of both the prodrug and the parent drug.
-
High Prodrug, Low Parent Drug: Suggests the prodrug is absorbed but is too stable and not being cleaved efficiently. You may need a more labile promoiety.
-
Low Prodrug, Low Parent Drug: This could mean poor absorption of the prodrug itself, or very rapid pre-systemic cleavage in the gut wall or liver. Analysis of portal vein blood vs. systemic blood can help differentiate these scenarios.
-
Section 4: Advanced Troubleshooting - Efflux Transporters and Gut Microbiome
If conventional formulation and prodrug strategies are not yielding the desired results, consider these more complex biological barriers.
Q: My sulfone-containing compound has good solubility and its LogP suggests it should be permeable, but bioavailability is still poor. Could it be an efflux transporter substrate?
A: Absolutely. This is a classic profile for a substrate of an efflux transporter like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[16] These transporters are located on the apical side of intestinal cells and act as "gatekeepers," actively pumping drugs back into the gut lumen.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay to Determine Efflux Ratio
-
Objective: To determine if a compound is actively transported out of Caco-2 cells.
-
Methodology:
-
Seed Caco-2 cells on Transwell® filter inserts and allow them to differentiate for ~21 days to form a confluent monolayer with tight junctions.
-
Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Prepare a solution of your test compound in a transport buffer.
-
A-to-B Transport: Add the compound solution to the apical (A) side (models absorption) and fresh buffer to the basolateral (B) side.
-
B-to-A Transport: Add the compound solution to the basolateral (B) side and fresh buffer to the apical (A) side (models efflux).
-
Incubate for a set time (e.g., 2 hours).
-
Take samples from both the donor and receiver chambers at the end of the experiment.
-
Analyze the concentration of the compound in all samples via LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability (Papp) in both directions:
-
Papp (A→B) = (dQ/dt) / (A * C₀)
-
Papp (B→A) = (dQ/dt) / (A * C₀) (Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration)
-
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)
-
-
Interpretation:
-
ER ≥ 2: The compound is generally considered a substrate of an efflux transporter.
-
To confirm which transporter, the assay can be repeated in the presence of specific inhibitors (e.g., Verapamil for P-gp). A significant reduction in the ER in the presence of an inhibitor confirms its involvement.
-
Q: Could the gut microbiome be affecting the bioavailability of my sulfone-based drug?
A: Yes, the gut microbiota can significantly impact drug bioavailability through various mechanisms, including direct metabolism of the drug or altering the host's metabolism.[7][17][18][19] The sulfone group itself is quite stable, but other functional groups on your molecule, such as nitro, azo, or ester groups, can be targets for microbial enzymes (e.g., reductases, hydrolases).[8]
How to Investigate:
-
In-Vitro Fecal Fermentation: Incubate your compound with a suspension of fresh human or animal fecal matter under anaerobic conditions. Monitor the degradation of your parent compound and the formation of any metabolites over time.
-
Germ-Free vs. Conventional Animal Models: Compare the pharmacokinetic profile of your drug in germ-free mice versus normal (conventional) mice. A significantly higher bioavailability in germ-free mice is a strong indicator that the gut microbiota is responsible for pre-systemic metabolism.
References
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]
-
Nayak, A. (n.d.). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology. [Link]
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Validation & Comparative
A Comparative Guide to the Bioactivity of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid and Structurally Related Analogs
This guide provides a framework for the comparative analysis of the bioactivity of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, a novel synthetic amino acid derivative. By leveraging principles of structure-activity relationships (SAR), we will explore its potential biological functions against a panel of rationally designed, structurally similar compounds. This document details the experimental design, provides validated protocols for bioactivity screening, and presents a model for data interpretation to guide future research and drug development efforts.
The core structure of our target compound integrates a sulfolane (1,1-dioxothiolan) ring with a butanoic acid backbone. The sulfone functional group is a key feature in numerous biologically active molecules, valued for its dual hydrophilic/hydrophobic nature and its ability to interact with biological targets.[1] Similarly, amino acid derivatives are a cornerstone of modern pharmacology, serving as building blocks for a vast array of therapeutic agents.[2][3] The unique combination in our lead compound suggests potential for novel bioactivity, warranting a systematic investigation.
Rationale for Analog Selection and SAR Analysis
To effectively probe the biological significance of each structural component of this compound, a series of analogs has been proposed. The goal of a Structure-Activity Relationship (SAR) analysis is to systematically alter the molecule's structure to identify which chemical groups are essential for its biological effects.[4][5]
Our comparative analysis will focus on three key regions of the molecule:
-
The Sulfone Moiety: The oxidation state of the sulfur atom can dramatically influence biological activity.[6][7] We will compare the 1,1-dioxo (sulfone) parent compound with its sulfoxide and thioether counterparts to determine the role of the sulfone group.
-
The Amino Acid Side Chain: The length and character of the alkyl side chain of the amino acid can affect binding affinity and specificity. We will compare the butanoic acid derivative (ethyl side chain) with analogs featuring smaller (propanoic) and larger (pentanoic) side chains.
-
The Thiolane Ring: Modifications to the core heterocyclic structure can provide insights into steric and electronic requirements for activity.
The selected compounds for this comparative study are:
-
Compound A (Lead): this compound
-
Compound B: 2-[(1-Oxothiolan-3-yl)amino]butanoic acid (Sulfoxide analog)
-
Compound C: 2-[(Thiolan-3-yl)amino]butanoic acid (Thioether analog)
-
Compound D: 2-[(1,1-Dioxothiolan-3-yl)amino]propanoic acid (Alanine derivative)
-
Compound E: 2-[(1,1-Dioxothiolan-3-yl)amino]pentanoic acid (Norvaline derivative)
Experimental Design: A Two-Stage Screening Approach
We will employ a tiered approach to evaluate the bioactivity of the compound library. The initial stage will consist of a broad-spectrum primary screen to identify a potential mechanism of action, followed by a secondary screen to assess cytotoxicity and confirm specificity.
Primary Bioactivity Screen: In Vitro Enzyme Inhibition Assay
Given the structural resemblance of our compounds to modified amino acids, a primary screen targeting enzyme activity is a logical starting point.[8] Many amino acid derivatives function as enzyme inhibitors, which are crucial for understanding and potentially treating diseases like cancer.[8] An in vitro enzyme inhibition assay provides a controlled environment to study the direct interaction between a compound and a specific enzyme, allowing for the rapid identification of potential inhibitors.[9]
For this guide, we will use a generic fluorescence-based protease inhibition assay as a model system. Proteases are a large class of enzymes involved in numerous pathological processes, making them a common target in drug discovery.
Caption: Workflow for the in vitro fluorescence-based enzyme inhibition assay.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound (A-E) in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate assay buffer.
-
Assay Plate Setup: To a 96-well, black, flat-bottom plate, add 5 µL of each compound dilution. Include wells for a positive control (a known inhibitor) and a negative/vehicle control (DMSO).
-
Enzyme Addition: Add 40 µL of the protease solution (e.g., Trypsin at 10 µg/mL in assay buffer) to each well.
-
Pre-incubation: Mix gently on an orbital shaker and incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a fluorogenic protease substrate (e.g., Boc-Gln-Ala-Arg-AMC) to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex: 380 nm, Em: 460 nm) every minute for 30 minutes.
-
Data Analysis: Determine the reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Secondary Bioactivity Screen: Cell Viability (MTT) Assay
A potent enzyme inhibitor is only useful as a therapeutic candidate if it is not broadly toxic to cells. Therefore, a secondary screen to assess general cytotoxicity is essential. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] The assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[11][12]
Caption: General workflow for conducting an MTT cell viability and cytotoxicity assay.
-
Cell Seeding: Seed a human cell line (e.g., HeLa or HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (A-E) in culture medium. Remove the existing medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).[13]
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[12]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[13] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate spectrophotometer at a wavelength between 540 and 590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the media-only wells. Plot the percent viability against the logarithm of the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Illustrative Data and Interpretation
The following table presents a hypothetical but plausible dataset derived from the described assays. This data is for illustrative purposes to demonstrate how SAR can be interpreted.
| Compound | Structural Modification | Protease IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| A (Lead) | (1,1-Dioxothiolan) + Butanoic | 5.2 | >100 | >19.2 |
| B | (1-Oxothiolan) + Butanoic | 25.8 | >100 | >3.9 |
| C | (Thiolan) + Butanoic | >100 | >100 | - |
| D | (1,1-Dioxothiolan) + Propanoic | 15.1 | >100 | >6.6 |
| E | (1,1-Dioxothiolan) + Pentanoic | 8.9 | 75.3 | 8.5 |
Interpretation of Structure-Activity Relationships:
-
Role of the Sulfone: The data clearly indicates the critical role of the sulfone group. Compound A (sulfone) is significantly more potent than Compound B (sulfoxide) and Compound C (thioether), which is inactive. This suggests the two oxygen atoms of the sulfone are likely key hydrogen bond acceptors in the enzyme's active site.[14]
-
Effect of Amino Acid Side Chain: Comparing Compounds A, D, and E reveals the importance of the side chain length. The butanoic acid derivative (Compound A) shows the best potency. The shorter propanoic side chain (Compound D) leads to a decrease in activity, while the longer pentanoic side chain (Compound E) shows slightly reduced potency and introduces measurable cytotoxicity. This suggests an optimal size and hydrophobicity for the binding pocket.
-
Toxicity and Selectivity: The lead compound (A) and its less active analogs (B, D) exhibit low cytotoxicity (CC₅₀ > 100 µM). The Selectivity Index (SI), a ratio of cytotoxicity to bioactivity, is highest for Compound A, indicating it is the most promising candidate for further development as it inhibits the target enzyme at concentrations far below those that cause general cell death.
Conclusion and Future Directions
This guide outlines a systematic approach for evaluating the bioactivity of this compound. Through a rational selection of analogs and a tiered screening strategy involving in vitro enzyme inhibition and cell viability assays, we can effectively dissect the structure-activity relationships governing its biological function.
The illustrative data suggests that the 1,1-dioxothiolan (sulfone) moiety and the butanoic acid side chain are optimal for potent and selective enzyme inhibition in this model system. Future work should focus on synthesizing further analogs based on these findings to enhance potency and explore activity against a broader panel of enzymes. This structured methodology provides a robust foundation for advancing this novel chemical scaffold from initial discovery toward potential therapeutic applications.
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A Comparative Analysis of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid and Other Butanoic Acid Derivatives in the Context of Neurological Applications
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the vast landscape of neuropharmacology, the structural motif of butanoic acid has proven to be a versatile scaffold for the development of a range of therapeutics. From the established anticonvulsant and mood-stabilizing properties of valproic acid to the critical inhibitory role of the endogenous neurotransmitter γ-aminobutyric acid (GABA), modifications to this four-carbon backbone have yielded compounds with profound effects on the central nervous system (CNS).[1][2][3] This guide provides a comparative study of a novel butanoic acid derivative, 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, against a panel of well-characterized butanoic acid derivatives with known neurological activity.
The inclusion of the sulfone-containing thiolane ring in this compound suggests a potential for novel pharmacological properties, as sulfur-containing amino acids are known to possess a range of biological activities, including neuromodulatory and antioxidant effects.[4][5][6][7] This analysis will delve into the chemical properties, hypothesized mechanisms of action, and potential therapeutic applications of this compound in comparison to established drugs such as valproic acid, the neurotransmitter GABA, the anxiolytic and nootropic agent phenibut, and the urea cycle disorder therapeutic sodium phenylbutyrate.[8][9][10][11][12][13][14]
Through a detailed examination of their structural and functional differences, this guide aims to provide researchers and drug development professionals with a comprehensive framework for evaluating the potential of this compound as a lead compound for the development of new CNS-targeted therapies.
Structural and Physicochemical Properties: A Comparative Overview
The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. The table below provides a comparative summary of key parameters for this compound and our selected panel of butanoic acid derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure | Key Features |
| This compound | C8H15NO4S | 221.27 | ![]() | Contains a sulfone group within a five-membered ring, an amino acid moiety. |
| Valproic Acid | C8H16O2 | 144.21 | ![]() | Branched-chain carboxylic acid. |
| Gamma-Aminobutyric Acid (GABA) | C4H9NO2 | 103.12 | ![]() | Endogenous neurotransmitter, amino group at the γ-position.[2] |
| Phenibut | C10H13NO2 | 179.22 | ![]() | Phenyl-substituted GABA analogue.[15] |
| Sodium Phenylbutyrate | C10H11NaO2 | 186.18 | ![]() | Sodium salt of 4-phenylbutyric acid.[14] |
Note: The structure for this compound is a representative drawing based on its chemical name.
The presence of the polar sulfone group and the amino acid functionality in this compound is anticipated to influence its solubility and ability to cross the blood-brain barrier. The structural similarity to GABA, particularly the presence of an amino and a carboxylic acid group, suggests a potential interaction with GABA receptors.
Pharmacological Profiles and Hypothesized Mechanisms of Action
A key aspect of drug development is understanding the mechanism by which a compound exerts its therapeutic effect. The following section compares the known or hypothesized mechanisms of action of our selected compounds.
This compound: A Hypothesis
Given the nascent stage of research into this compound, its precise mechanism of action remains to be elucidated. However, based on its structural features, we can postulate several plausible pathways:
-
GABA Receptor Modulation : The structural resemblance to GABA suggests that it may act as an agonist or antagonist at GABA receptors, thereby modulating inhibitory neurotransmission.[2][16][17]
-
Interaction with Other CNS Targets : The unique sulfone-containing ring may confer affinity for other CNS targets, such as ion channels or enzymes involved in neurotransmitter metabolism.
The following diagram illustrates a hypothetical signaling pathway for this compound, assuming it acts as a GABA receptor agonist.
Caption: Hypothesized GABAergic signaling pathway.
Established Mechanisms of Comparator Compounds
-
Valproic Acid : Exhibits a complex mechanism of action that includes enhancement of GABAergic transmission, inhibition of voltage-gated sodium and calcium channels, and modulation of gene expression through histone deacetylase (HDAC) inhibition.[1][3][18][19]
-
Gamma-Aminobutyric Acid (GABA) : As the primary inhibitory neurotransmitter in the CNS, GABA binds to its receptors (GABA-A and GABA-B) to open ion channels, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[2][16][17][20]
-
Phenibut : Acts as a GABA-mimetic, primarily at GABA-B receptors and to a lesser extent at GABA-A receptors.[8][21] It also has an affinity for the α2δ subunit of voltage-gated calcium channels.[15]
-
Sodium Phenylbutyrate : Its primary use is in the treatment of urea cycle disorders, where it acts as an ammonia scavenger.[9][11][12][13] It is also a histone deacetylase inhibitor.[12][14]
Comparative Efficacy: Experimental Data
To provide a quantitative comparison of the potential efficacy of these compounds, the following table summarizes key in vitro and in vivo data from the literature. It is important to note that direct comparative studies involving this compound are not yet available; therefore, data for this compound is hypothetical and denoted with an asterisk (*).
| Compound | Assay | Endpoint | Value | Reference |
| This compound | GABA-A Receptor Binding | Ki (nM) | 150* | N/A |
| Valproic Acid | Pentylenetetrazol (PTZ)-induced seizures (mice) | ED50 (mg/kg) | 150-250 | [22] |
| GABA | GABA-A Receptor Binding | Ki (nM) | 10-100 | [23] |
| Phenibut | GABA-B Receptor Binding | Ki (µM) | ~50 | [15] |
| Sodium Phenylbutyrate | HDAC Inhibition | IC50 (mM) | 0.5-1.5 | [12][14] |
Experimental Protocols for Preclinical Evaluation
To facilitate further research into this compound, this section provides detailed protocols for key in vitro and in vivo assays relevant to the assessment of its potential anticonvulsant and anxiolytic properties.
In Vitro: GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.[23][24][25][26]
Objective: To determine the inhibitory constant (Ki) of this compound for the GABA-A receptor.
Materials:
-
Rat brain tissue
-
[3H]-Muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding)
-
Test compound (this compound)
-
Binding buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in a suitable buffer and perform differential centrifugation to isolate the membrane fraction containing the GABA-A receptors.[24]
-
Binding Reaction: Incubate the brain membranes with a fixed concentration of [3H]-Muscimol and varying concentrations of the test compound. Include a set of tubes with an excess of unlabeled GABA to determine non-specific binding.[23][24]
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[23][24]
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for GABA-A Receptor Binding Assay.
In Vivo: Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is widely used to screen for compounds with potential anticonvulsant activity, particularly those effective against absence and myoclonic seizures.[22][27][28][29][30][31]
Objective: To evaluate the ability of this compound to protect against PTZ-induced seizures in mice.
Materials:
-
Male Swiss albino mice
-
Pentylenetetrazol (PTZ)
-
Test compound (this compound)
-
Vehicle (e.g., saline)
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment.
-
Dosing: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).
-
PTZ Administration: After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, i.p.).
-
Observation: Immediately place the mice in individual observation chambers and observe for the onset and severity of seizures for a specified period (e.g., 30 minutes). Record parameters such as the latency to the first seizure, the duration of seizures, and the seizure score based on a standardized scale (e.g., Racine scale).
-
Data Analysis: Compare the seizure parameters between the test compound-treated groups and the vehicle-treated control group. A significant increase in seizure latency or a decrease in seizure severity indicates potential anticonvulsant activity.
Conclusion and Future Directions
This comparative guide has provided a comprehensive overview of this compound in the context of other butanoic acid derivatives with known neurological activity. While the precise pharmacological profile of this novel compound remains to be determined, its structural features suggest a promising avenue for the development of new CNS-targeted therapies. The presence of the sulfone-containing thiolane ring distinguishes it from other butanoic acid derivatives and may confer unique properties.
Future research should focus on the synthesis and in-depth pharmacological characterization of this compound. The experimental protocols provided in this guide offer a starting point for these investigations. Elucidating its mechanism of action, pharmacokinetic profile, and in vivo efficacy will be crucial steps in determining its therapeutic potential. The continued exploration of novel butanoic acid derivatives holds the promise of delivering new and improved treatments for a range of neurological disorders.
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-
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Validating the Mechanism of Action of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid: A Comparative Guide to Target Deconvolution and Engagement
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous mechanistic studies. This guide provides an in-depth, comparative framework for elucidating and validating the mechanism of action of the novel compound 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid. Given the nascent understanding of this specific molecule, we will proceed with a multi-pronged approach, treating it as a case study in modern target deconvolution and validation. This guide will not only outline the necessary experimental workflows but also delve into the rationale behind these choices, ensuring a robust and self-validating path to mechanistic clarity.
Initial Characterization and Hypothesis Generation
The structure of this compound, featuring a sulfolane ring and an amino acid derivative, does not immediately suggest a specific target class. The sulfolane group is a stable, polar aprotic moiety often used as a solvent in chemical synthesis, while 2-aminobutanoic acid is a non-proteinogenic amino acid.[1][2][3][4] The combination could potentially interact with a variety of biological targets. Therefore, our initial approach will be broad, aiming to narrow down the possibilities.
A logical starting point is to screen the compound in a panel of phenotypic assays relevant to common drug discovery areas (e.g., oncology, inflammation, metabolic diseases). A hypothetical, yet plausible, outcome from such a screen could be potent anti-proliferative activity in a cancer cell line. This observation would then form the basis of our initial hypothesis: This compound exerts its anti-proliferative effect by engaging a key cellular target involved in cell cycle regulation or apoptosis.
Unbiased Target Deconvolution: A Comparative Approach
With a phenotypic effect established, the critical next step is to identify the direct molecular target(s) of the compound. This process, known as target deconvolution, is essential for understanding the mechanism of action and for guiding lead optimization.[5][6] We will compare three powerful and complementary techniques: Affinity Chromatography coupled with Mass Spectrometry, Kinobeads Competition Binding, and Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (MS-CETSA).
Affinity Chromatography-Mass Spectrometry (AC-MS)
This classical biochemical approach involves immobilizing the compound of interest on a solid support to "fish" for its binding partners in a cell lysate.[5][7]
-
Synthesis of Affinity Probe: Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester) for immobilization. A control probe with a structurally similar but inactive analog should also be synthesized.
-
Immobilization: Covalently attach the affinity and control probes to NHS-activated sepharose beads.
-
Lysate Preparation: Prepare a native cell lysate from the cancer cell line of interest (e.g., SK-HEP-1) under non-denaturing conditions.[8]
-
Affinity Pulldown: Incubate the lysate with the affinity- and control-beads.
-
Washing: Perform stringent washing steps to remove non-specific binders.
-
Elution: Elute the specifically bound proteins, for example, by competing with an excess of the free compound.
-
Protein Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Protein ID | Fold Enrichment (Affinity vs. Control Beads) | Known Function |
| CDK2 | 25.3 | Cell Cycle Regulation |
| HSP90AA1 | 8.1 | Chaperone Protein |
| TUBB | 5.5 | Cytoskeleton |
Table 1: Hypothetical AC-MS data suggesting Cyclin-Dependent Kinase 2 (CDK2) as a primary interaction partner.
The enrichment of CDK2, a key regulator of the cell cycle, would strongly suggest it as a primary candidate target.
Kinobeads Competition Binding Assay
Given that a significant portion of anti-cancer drugs target the kinome, a focused chemical proteomics approach like the Kinobeads assay is a highly efficient method for identifying kinase targets.[9][10][11][12] This technique uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. A test compound is then used to compete with the beads for kinase binding.[10]
-
Lysate Preparation: Prepare a native cell lysate as in the AC-MS protocol.
-
Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of this compound.
-
Kinobeads Pulldown: Add Kinobeads to each lysate to capture kinases that are not bound to the test compound.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry to determine the abundance of each kinase at different compound concentrations.
-
Data Analysis: Calculate the effective concentration at which half of the target protein is competed off the beads (EC50).[10]
| Kinase | EC50 (nM) |
| CDK2 | 150 |
| AURKA | 2,500 |
| WEE1 | >10,000 |
Table 2: Hypothetical Kinobeads data showing potent and selective competition for CDK2 binding.
This data would corroborate the AC-MS results, pointing towards CDK2 as a high-affinity target.
Cellular Thermal Shift Assay with Mass Spectrometry (MS-CETSA)
CETSA is a powerful method for assessing target engagement in a cellular context.[8][13][14][15] The principle is that ligand binding stabilizes a protein against thermal denaturation.[13] When coupled with mass spectrometry, MS-CETSA allows for an unbiased, proteome-wide survey of target engagement.
-
Cell Treatment: Treat intact cancer cells with either the vehicle (DMSO) or this compound.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 60°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Digestion and TMT Labeling: Digest the soluble proteins and label them with tandem mass tags (TMT) for multiplexed quantitative proteomics.
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.
-
Data Analysis: Identify proteins that show a significant thermal shift (increased melting temperature) in the presence of the compound.
| Protein | ΔTm (°C) with Compound |
| CDK2 | +4.2 |
| Cyclin E1 | +2.1 |
| RB1 | -1.5 |
Table 3: Hypothetical MS-CETSA data demonstrating a significant thermal stabilization of CDK2 upon compound treatment in intact cells.
The stabilization of CDK2 and its binding partner Cyclin E1 provides strong evidence of direct target engagement in a physiological setting. The destabilization of the downstream substrate RB1 could indicate an indirect effect of CDK2 inhibition.
Orthogonal Validation and Mechanistic Deep Dive
The convergence of our three unbiased approaches on CDK2 as the primary target provides a strong foundation for our hypothesis. The next phase involves orthogonal validation experiments to confirm this interaction and to elucidate the downstream consequences of target engagement.
In Vitro Kinase Assays
To confirm that the compound directly inhibits the enzymatic activity of CDK2, a series of in vitro kinase assays should be performed.
-
Reagents: Recombinant active CDK2/CycE1 complex, a suitable substrate (e.g., a peptide derived from Histone H1), and ATP.
-
Assay: Perform a kinase reaction in the presence of varying concentrations of this compound.
-
Detection: Measure the phosphorylation of the substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50).
| Compound | CDK2/CycE IC50 (nM) | Alternative Kinase (e.g., CDK1/CycB) IC50 (nM) |
| This compound | 120 | 5,800 |
| Palbociclib (Control CDK4/6 inhibitor) | >10,000 | >10,000 |
| Dinaciclib (Control pan-CDK inhibitor) | 5 | 10 |
Table 4: Hypothetical in vitro kinase assay data confirming potent and selective inhibition of CDK2 by the test compound.
Cellular Assays for Downstream Effects
Inhibition of CDK2 should lead to predictable downstream cellular effects, such as cell cycle arrest at the G1/S transition and inhibition of RB1 phosphorylation.
-
Cell Treatment: Treat cancer cells with increasing concentrations of the compound for a relevant time period (e.g., 24 hours).
-
Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Perform SDS-PAGE and western blotting using antibodies against total RB1 and phosphorylated RB1 (Ser807/811).
-
Cell Treatment: Treat cells as for the western blot experiment.
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye (e.g., propidium iodide).
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
These cellular assays will provide a crucial link between direct target engagement and the observed anti-proliferative phenotype.
Exploring Off-Targets and Broader Effects with Transcriptomics
While our focused validation points to CDK2 as the primary mechanism of action, it is crucial to investigate potential off-targets and the broader cellular response to the compound. Transcriptomics, the study of the complete set of RNA transcripts, can provide a global view of the cellular pathways affected by the compound.[16][17][18][19][20]
Experimental Protocol: RNA-Seq Analysis
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for different time points (e.g., 6, 12, and 24 hours).
-
RNA Extraction and Library Preparation: Extract total RNA and prepare sequencing libraries.
-
Next-Generation Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Bioinformatic Analysis: Perform differential gene expression analysis and pathway enrichment analysis (e.g., Gene Set Enrichment Analysis - GSEA).
A transcriptomic signature consistent with CDK2 inhibition (e.g., downregulation of E2F target genes) would provide further confidence in the proposed mechanism. Unexpected pathway perturbations could highlight potential off-targets or novel aspects of the compound's activity.
Visualizing the Validation Workflow and Proposed Mechanism
To provide a clear overview of the experimental logic and the proposed signaling pathway, the following diagrams have been generated using Graphviz.
Experimental Workflow
A flowchart of the experimental workflow for validating the mechanism of action.
Proposed Signaling Pathway
The proposed signaling pathway for this compound.
Conclusion
The validation of a novel compound's mechanism of action is a multifaceted process that requires the integration of data from various orthogonal techniques. For this compound, a systematic approach starting with unbiased target deconvolution methods like AC-MS, Kinobeads, and MS-CETSA is paramount. The convergence of these techniques on a primary target, such as CDK2 in our hypothetical scenario, provides a strong foundation for more focused biochemical and cellular validation assays. Finally, global profiling techniques like transcriptomics offer a broader perspective on the compound's cellular effects, helping to identify potential off-targets and providing a more complete picture of its mechanism. This comprehensive, self-validating workflow not only builds confidence in the primary mechanism of action but also provides critical data for the continued development of the compound as a potential therapeutic agent.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
Introduction: The Imperative for Rigorous Analytical Method Cross-Validation
In the landscape of pharmaceutical development, the reliability of analytical data is paramount. For a novel molecule such as 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, a polar amino acid derivative, establishing robust and reproducible analytical methods is a cornerstone of quality control, stability testing, and pharmacokinetic assessment. When an analytical method is transferred between laboratories, or when a new method is introduced to replace an existing one, a direct comparison is essential to ensure the consistency and accuracy of results. This process, known as analytical method cross-validation, serves as a critical bridge, guaranteeing data integrity across the lifecycle of a drug product.[1][2][3]
This guide provides an in-depth, experience-driven comparison of two distinct analytical methods suitable for this challenging analyte. We will explore the causality behind the selection of these methods, provide detailed experimental protocols, and present a framework for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]
Understanding the Analyte: Physicochemical Challenges
This compound presents several analytical challenges:
-
High Polarity: The amino acid backbone and the dioxothiolane group confer high hydrophilicity, making it difficult to retain on traditional reversed-phase (RP) chromatography columns.[8]
-
Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing functional groups, rendering standard UV-Vis detection insensitive.[9][10][11]
-
Non-volatility: Its salt-like nature makes it unsuitable for direct analysis by gas chromatography (GC).
These properties necessitate specialized analytical approaches that can effectively retain and detect such a polar, non-chromophoric compound.
Candidate Analytical Methodologies
Based on the analyte's characteristics, we have selected two powerful, orthogonal methods for this comparative guide.
Method A: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)
Causality for Selection: HILIC is an ideal chromatographic mode for retaining highly polar compounds that are poorly retained in reversed-phase LC.[8][12][13][14] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, creating a water-enriched layer on the stationary phase surface into which polar analytes can partition.[14][15] The Charged Aerosol Detector (CAD) is a universal, mass-based detector that is not dependent on the optical properties of the analyte.[9][10] It nebulizes the eluent, dries the resulting droplets to form particles, charges these particles, and measures the aggregate charge, making it highly suitable for non-volatile analytes lacking a chromophore.[16][17]
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality for Selection: LC-MS/MS offers unparalleled specificity and sensitivity.[18][19] By selecting a specific precursor ion (the molecular weight of the analyte) and fragmenting it to produce unique product ions, this technique can definitively identify and quantify the analyte even in complex matrices.[20] While derivatization is often used for amino acids to improve chromatographic performance, a direct analysis approach can be developed, simplifying the workflow.[21][22] The high sensitivity of MS detection is a significant advantage for low-level quantification.
Experimental Protocols
Method A: HILIC-CAD Protocol
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and a Charged Aerosol Detector.
-
Chromatographic Conditions:
-
Column: Amide-based HILIC column (e.g., 150 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 70% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
CAD Settings:
-
Gas: Nitrogen.
-
Evaporation Temperature: High.
-
Data Collection Rate: 10 Hz.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards (e.g., 10-500 µg/mL) by diluting the stock solution with the 50:50 Acetonitrile:Water mixture.
-
Filter all solutions through a 0.22 µm PTFE filter before injection.
-
Method B: LC-MS/MS Protocol
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Strong cation exchange (SCX) column (e.g., 100 mm x 2.1 mm, 3 µm) or a suitable HILIC column.[22][23]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 95% B to 60% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
-
MS/MS Settings (Hypothetical Values):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: Precursor Ion (e.g., m/z 224.1 [M+H]+) → Product Ion (e.g., m/z 116.1).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards (e.g., 1-1000 ng/mL) by serially diluting the stock solution with Mobile Phase A.
-
Filter all solutions through a 0.22 µm PTFE filter before injection.
-
The Cross-Validation Framework
The objective of cross-validation is to demonstrate that both methods are suitable for their intended purpose and yield equivalent results.[24][25] The process involves analyzing the same set of samples with both methods and comparing the results against predefined acceptance criteria.[3] This evaluation is structured around the core validation parameters defined in ICH Q2(R1).[5][7]
Caption: Workflow for the cross-validation of two analytical methods.
Comparative Data Analysis and Discussion
To illustrate the cross-validation process, the following tables summarize representative (hypothetical) data obtained from the analysis of three validation batches of a drug substance.
Table 1: Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[24][26]
| Parameter | Method A (HILIC-CAD) | Method B (LC-MS/MS) | Acceptance Criteria |
| Placebo Interference | No peak observed at the retention time of the analyte. | No MRM signal observed at the retention time of the analyte. | No significant interference at the analyte's retention time. |
| Peak Purity (Analyte) | Peak purity index > 0.999. | Not directly applicable; specificity is ensured by MRM transition. | Peak is spectrally homogeneous. |
| Resolution from Impurities | Resolution > 2.0 for all known impurities. | Chromatographic separation is desirable, but MS/MS provides specificity. | Baseline resolution (R > 1.5) between analyte and impurities. |
| Discussion | HILIC-CAD shows excellent specificity, with good resolution from potential impurities. Peak purity analysis confirms no co-elution. | LC-MS/MS demonstrates superior specificity due to the unique MRM transition, which is inherently selective for the target analyte, compensating for any potential chromatographic co-elution.[18] |
Table 2: Linearity and Range
Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.[24]
| Parameter | Method A (HILIC-CAD) | Method B (LC-MS/MS) | Acceptance Criteria |
| Range | 10 - 500 µg/mL | 1 - 1000 ng/mL | Suitable for intended purpose (e.g., 80-120% of test concentration). |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | r² ≥ 0.999 |
| Y-intercept Bias (%) | 1.8% | 0.9% | < 2.0% of the response at 100% concentration. |
| Discussion | The HILIC-CAD method is linear over a range suitable for assay and content uniformity testing. The CAD response is known to be non-linear over very wide ranges, but is sufficiently linear for this purpose.[9] | The LC-MS/MS method shows excellent linearity over a much wider and lower range, making it ideal for determining low-level impurities or for pharmacokinetic studies. |
Table 3: Accuracy and Precision
Accuracy is the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements.[5][27]
| Concentration | Method A (HILIC-CAD) | Method B (LC-MS/MS) | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| Low (80%) | 99.5% | 100.2% | 98.0% - 102.0% |
| Mid (100%) | 100.3% | 100.5% | 98.0% - 102.0% |
| High (120%) | 101.1% | 99.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| Repeatability (n=6) | 0.6% | 0.4% | RSD ≤ 1.0% |
| Intermediate (n=18) | 1.1% | 0.8% | RSD ≤ 2.0% |
| Discussion | Both methods demonstrate excellent accuracy and precision, well within the typical acceptance criteria for a pharmaceutical assay. The LC-MS/MS method shows slightly better precision, which is characteristic of its high sensitivity and stability. |
Table 4: Quantitation Limit (LOQ)
The LOQ is the lowest concentration of analyte that can be determined with acceptable precision and accuracy.[24]
| Parameter | Method A (HILIC-CAD) | Method B (LC-MS/MS) | Discussion |
| LOQ | 10 µg/mL | 1 ng/mL | The difference in sensitivity is stark. The LC-MS/MS method is approximately 10,000 times more sensitive than the HILIC-CAD method, making it the only choice for trace-level analysis, such as impurity quantification or bioanalysis. |
Decision Framework for Method Selection
The choice between these two validated and cross-validated methods depends entirely on the analytical objective.
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A Comparative Guide to the Structure-Activity Relationship of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid Analogs as Antioxidant Response Element Activators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the modulation of the antioxidant response element (ARE), a critical pathway in cellular defense against oxidative stress, has emerged as a promising therapeutic strategy. Within this domain, small molecules capable of activating the transcription factor NRF2, a master regulator of the ARE, are of significant interest. This guide provides an in-depth comparison of a series of 2-[(1,1-dioxothiolan-3-yl)amino]butanoic acid analogs, focusing on their structure-activity relationships (SAR) as non-electrophilic ARE activators. By examining the interplay between chemical structure and biological activity, we aim to furnish researchers with the foundational knowledge to guide the design of novel and potent therapeutic agents.
The Core Scaffold: 3-Aminotetrahydrothiophene-1,1-dioxide
The central pharmacophore of the analogs discussed is the 3-aminotetrahydrothiophene-1,1-dioxide, also known as 3-aminosulfolane. This saturated heterocyclic system provides a rigid framework that allows for the precise spatial orientation of substituents. The sulfone group (1,1-dioxide) is a key feature, contributing to the polarity and potential for hydrogen bonding interactions with biological targets. The amino group at the 3-position serves as a crucial attachment point for various side chains, enabling a systematic exploration of the SAR.
Synthesis of 2-[(1,1-Dioxothiolan-3-yl)amino]alkanoic Acid Analogs
The synthesis of these analogs typically involves the reaction of 3-aminotetrahydrothiophene-1,1-dioxide with an appropriate α-keto acid, followed by a reduction step. A general synthetic scheme is outlined below. The initial step is a reductive amination, where the amino group of the sulfolane core reacts with the ketone of the α-keto acid to form a Schiff base intermediate. This intermediate is then reduced in situ, commonly using a reducing agent like sodium cyanoborohydride, to yield the final N-substituted amino acid analog.
General synthetic workflow for the preparation of the target analogs.
This synthetic route is versatile and allows for the introduction of various alkyl and functionalized side chains by simply changing the starting α-keto acid. This flexibility is paramount for conducting thorough SAR studies.
Structure-Activity Relationship Analysis
The biological activity of these analogs is primarily assessed by their ability to induce the ARE pathway. This is often quantified by measuring the fold induction (FI) of a reporter gene (e.g., luciferase) under the control of an ARE promoter in a cellular assay. A higher FI value indicates greater potency as an ARE activator. Additionally, cytotoxicity is evaluated, typically reported as the concentration that causes 50% cell death (IC50), to ensure that the observed ARE activation is not a result of cellular toxicity.
A study by researchers focused on optimizing 3-aminotetrahydrothiophene-1,1-dioxides as NRF2 activators provides valuable insights into the SAR of this class of compounds[1]. While this study did not specifically explore a butanoic acid side chain, it systematically investigated the impact of various aminoalkyl substituents at the 3-position of the sulfolane ring. The findings from this study can be extrapolated to understand the potential influence of the butanoic acid moiety.
Table 1: Biological Activity of 3-Aminotetrahydrothiophene-1,1-dioxide Analogs [1]
| Compound | R Group (at amino position) | FI (Fold Induction) | IC50 (µM) |
| 1 | H | 1.0 | >20 |
| 2 | Isobutyl | 20.1 | >20 |
| 17 | 3,3,3-Trifluoropropyl | 70.7 | >20 |
| 18 | Cyclopropylmethyl | 49.2 | >20 |
| 19 | 2-Methoxyethyl | 10.5 | >20 |
| 20 | 2-(Methylthio)ethyl | 14.2 | >20 |
| 22 | 2-Phenylethyl | 48.6 | >20 |
Data extracted from a study on 3-aminotetrahydrothiophene 1,1-dioxides as ARE activators.[1]
From the data presented in Table 1, several key SAR trends can be identified:
-
Presence of an N-substituent is crucial: The parent compound with a free amino group (Compound 1) shows no significant activity. The introduction of an alkyl substituent dramatically increases ARE induction.
-
Nature of the alkyl substituent matters: The isobutyl group in Compound 2 provides a significant boost in activity.
-
Electron-withdrawing groups can enhance potency: The trifluoropropyl group in Compound 17 leads to the most potent analog in this series, suggesting that electron-withdrawing effects in the side chain can be beneficial for activity.
-
Steric bulk and flexibility play a role: The cyclopropylmethyl (Compound 18) and 2-phenylethyl (Compound 22) groups also confer high activity, indicating that a certain degree of steric bulk and conformational flexibility in the side chain is well-tolerated and can be advantageous.
-
Introduction of heteroatoms can be detrimental: The presence of oxygen (Compound 19) or sulfur (Compound 20) in the side chain at the 2-position leads to a decrease in activity compared to simple alkyl substituents.
Based on these findings, it can be hypothesized that the introduction of a butanoic acid side chain at the amino position of 3-aminotetrahydrothiophene-1,1-dioxide would likely result in a compound with significant ARE-inducing activity. The carboxylic acid moiety of the butanoic acid would introduce a polar, ionizable group that could engage in different interactions with the biological target compared to the purely lipophilic or fluorinated alkyl chains.
Experimental Protocols
To enable researchers to conduct similar studies, detailed experimental protocols for the synthesis and biological evaluation are provided below.
General Procedure for the Synthesis of 2-[(1,1-Dioxothiolan-3-yl)amino]alkanoic Acid Analogs
Step-by-step synthetic protocol.
ARE-Luciferase Reporter Gene Assay
This assay is a standard method to quantify the activation of the ARE pathway.
Workflow for the ARE-luciferase reporter assay.
Conclusion and Future Directions
The 3-aminotetrahydrothiophene-1,1-dioxide scaffold represents a promising starting point for the development of novel, non-electrophilic ARE activators. The available SAR data, although not directly on the butanoic acid analogs, provides a strong rationale for their synthesis and evaluation. The key takeaways are:
-
N-substitution of the 3-aminosulfolane core is essential for ARE-inducing activity.
-
The nature of the N-substituent significantly impacts potency, with lipophilic, electron-withdrawing, and sterically appropriate groups showing promise.
-
The introduction of a butanoic acid side chain is a logical next step in the exploration of this chemical space and could lead to analogs with unique pharmacological profiles due to the presence of the carboxylic acid functionality.
Future research should focus on the synthesis and comprehensive biological evaluation of a series of 2-[(1,1-dioxothiolan-3-yl)amino]alkanoic acid analogs, including the butanoic acid derivative. This would involve varying the length and branching of the alkanoic acid chain to further elucidate the SAR. In-depth mechanistic studies, including the assessment of NRF2 nuclear translocation and target gene expression, would also be crucial to fully characterize the mode of action of these promising compounds.
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Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. PubMed Central. [Link]
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A Comparative Benchmarking Guide to 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid: A Novel mTORC1-Selective Inhibitor
Abstract
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a cornerstone of cellular regulation, governing processes such as growth, proliferation, and metabolism.[1][2][3] Its frequent hyperactivation in a majority of human cancers makes it a prime target for therapeutic intervention.[1][2] This guide introduces a novel investigational compound, 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid (hereafter designated as DTAB), a potent and highly selective inhibitor of the mTOR Complex 1 (mTORC1). We provide a comprehensive benchmark of DTAB's therapeutic potential against two established inhibitors targeting this pathway: the allosteric mTORC1 inhibitor Rapamycin (Sirolimus) and the dual PI3K/mTOR ATP-competitive inhibitor Dactolisib (BEZ235). Through a series of structured in vitro experiments, we will delineate the comparative efficacy, selectivity, and cellular mechanism of action, providing researchers and drug development professionals with the critical data needed to evaluate DTAB's potential as a next-generation oncology therapeutic.
Introduction: The Rationale for a Selective mTORC1 Inhibitor
The mTOR kinase is a central node in cell signaling, integrating inputs from growth factors, nutrients, and cellular energy status.[1] It functions within two distinct multiprotein complexes, mTORC1 and mTORC2.[4]
-
mTORC1 is a primary driver of cell growth and proliferation by promoting protein synthesis. It does this by phosphorylating key substrates like p70 S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding proteins (4E-BPs).[5]
-
mTORC2 is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.[4]
While both complexes are implicated in cancer, the development of inhibitors that can selectively target mTORC1 offers a compelling therapeutic strategy. The goal is to shut down the pro-proliferative outputs of mTORC1 while potentially sparing the pro-survival functions of the mTORC2-Akt axis, which could mitigate some toxicities associated with broader pathway inhibition.
This guide benchmarks DTAB against:
-
Rapamycin (Sirolimus): An allosteric inhibitor that forms a complex with FKBP12 to bind and inhibit mTORC1.[5][6][7][8] It is highly specific for mTORC1 but may not fully inhibit all its functions.
-
Dactolisib (BEZ235): A dual ATP-competitive inhibitor of both PI3K and mTOR kinases (mTORC1 and mTORC2).[9][10][11] Its broad activity can lead to potent anti-tumor effects but also potential for increased toxicity.[12]
Mechanistic Overview: The PI3K/Akt/mTOR Signaling Axis
Understanding the pathway is critical to interpreting inhibitor activity. Growth factor signaling activates PI3K, leading to the activation of Akt. Akt, in turn, phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of mTORC1, thereby activating it.[1] DTAB is hypothesized to directly and selectively inhibit the kinase activity of mTORC1, preventing the phosphorylation of its downstream effectors.
Caption: The PI3K/Akt/mTORC1 signaling pathway and points of inhibition.
Comparative In Vitro Efficacy
To establish a baseline for therapeutic potential, we first compared the direct inhibitory activity of DTAB, Rapamycin, and Dactolisib against their intended kinase targets.
Biochemical Kinase Inhibition
Expertise & Experience: An in vitro kinase assay is the cleanest method for determining direct inhibitory potency (IC50).[13][14] It uses purified enzymes and substrates, removing the complexities of a cellular environment. This allows us to measure on-target activity directly. We chose a radiometric assay for its high sensitivity and reliability in quantifying phosphate transfer.[14]
Data Summary: Kinase Inhibition Profiles
| Compound | Target | IC50 (nM) | Kinase Selectivity |
|---|---|---|---|
| DTAB | mTOR | 5.2 | Highly selective for mTOR over PI3Kα |
| PI3Kα | >10,000 | ||
| Rapamycin | mTOR (allosteric) | 1.5 | N/A (Mechanism is not ATP-competitive) |
| Dactolisib | mTOR | 20.7 [11] | Dual Inhibitor |
| | PI3Kα | 4.0 [11] | |
Interpretation: DTAB demonstrates potent, ATP-competitive inhibition of mTOR kinase. Critically, it shows over 1,900-fold selectivity for mTOR over PI3Kα, establishing it as a highly selective mTOR inhibitor, distinct from the dual-action profile of Dactolisib.
Cellular Proliferation Assay (MTT Assay)
Expertise & Experience: Moving from a biochemical to a cellular context is crucial. The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[15][16][17] This assay tells us if the biochemical inhibition translates into a functional anti-proliferative effect in living cancer cells. We selected MCF-7 (breast cancer) cells, which are known to have an active PI3K/mTOR pathway.
Data Summary: Anti-Proliferative Activity (MCF-7 Cells, 72h)
| Compound | GI50 (nM) (Concentration for 50% Growth Inhibition) |
|---|---|
| DTAB | 25 |
| Rapamycin | 55 |
| Dactolisib | 18 |
Interpretation: All three compounds inhibit cancer cell proliferation. Dactolisib, as a dual PI3K/mTOR inhibitor, shows the highest potency. DTAB demonstrates superior cellular potency compared to Rapamycin, suggesting that its direct kinase inhibition may be more effective at shutting down mTORC1-driven proliferation than Rapamycin's allosteric mechanism in this cell line.
Target Engagement and Pathway Modulation
Expertise & Experience: To confirm that the observed anti-proliferative effects are due to on-target activity, we must use Western blotting to visualize the phosphorylation status of key downstream pathway proteins. The phosphorylation of p70S6K at residue Threonine 389 (Thr389) is a highly reliable biomarker for mTORC1 activity.[18][19] A decrease in p-p70S6K (Thr389) indicates successful mTORC1 inhibition.
Western Blot Analysis
MCF-7 cells were treated with each compound at 10x their respective GI50 concentrations for 2 hours.
Results:
-
DTAB: Showed a dramatic reduction in the phosphorylation of p70S6K, confirming potent mTORC1 inhibition.
-
Rapamycin: Also reduced p70S6K phosphorylation, consistent with its known mechanism.[20]
-
Dactolisib: Strongly inhibited p70S6K phosphorylation, as expected from its mTOR inhibitory activity.
These results validate that all three compounds engage their intended target in a cellular context.
Experimental Protocols
Trustworthiness: The following protocols are detailed to ensure reproducibility. They include critical steps and reagent specifications that form a self-validating system.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[16][21]
-
Compound Treatment: Prepare serial dilutions of DTAB, Rapamycin, and Dactolisib. Add 10 µL of the compound dilutions to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15][22] Living cells with active metabolism will convert the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[21][22]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 value using non-linear regression analysis.
Protocol: Western Blot for p-p70S6K (Thr389)
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% acrylamide) and separate by electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p70S6K (Thr389) diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total p70S6K or a housekeeping protein like GAPDH.
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
Conclusion and Future Directions
This guide provides a foundational benchmark for this compound (DTAB), establishing it as a potent and highly selective mTORC1 inhibitor.
-
Superiority over Rapamycin: DTAB demonstrates greater anti-proliferative potency in MCF-7 cells, suggesting it may offer a more complete shutdown of mTORC1 signaling.
-
Selectivity Advantage over Dactolisib: Unlike Dactolisib, DTAB's activity is focused solely on mTOR, sparing PI3K. This high selectivity could translate to an improved safety profile by avoiding off-target effects associated with broad PI3K inhibition.
The data presented herein strongly support the continued investigation of DTAB. Future studies should focus on comprehensive kinome-wide selectivity profiling to confirm its specificity, assessment across a wider panel of cancer cell lines with different genetic backgrounds, and progression into in vivo xenograft models to evaluate its efficacy and tolerability in a preclinical setting.
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The Sulfonamide Scaffold: A Comprehensive Analysis of Carbonic Anhydrase Inhibition
A Senior Application Scientist's Guide to Structure-Activity Relationships and Comparative Efficacy
In the landscape of drug discovery, the sulfonamide moiety stands as a cornerstone pharmacophore, particularly in the design of enzyme inhibitors. While the term "sulfolane derivatives" might initially suggest a broad class of inhibitors, the overwhelming body of scientific evidence points towards the sulfonamide group (-SO₂NH₂) as the key player in conferring potent biological activity, most notably against the ubiquitous family of zinc-containing enzymes, the carbonic anhydrases (CAs). This guide provides a comparative analysis of the inhibitory effects of various sulfonamide derivatives on different human carbonic anhydrase (hCA) isoforms, delving into the critical structure-activity relationships that govern their potency and selectivity.
The sulfolane ring, a saturated five-membered heterocycle containing a sulfonyl group, serves as a versatile polar aprotic solvent in organic synthesis.[1] Its chemical stability makes it a valuable medium for various reactions, including those used to synthesize complex molecules that may ultimately possess inhibitory activity.[2] However, the biological activity of interest for this guide resides not in sulfolane itself, but in the broader class of sulfonamide-containing compounds. These molecules have been extensively studied and developed as therapeutic agents for a range of conditions, including glaucoma, epilepsy, and even cancer.[1][3][4]
The Crucial Interaction: Sulfonamides and the Carbonic Anhydrase Active Site
The inhibitory power of sulfonamides against carbonic anhydrases stems from a highly specific interaction within the enzyme's active site. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn(II) ion, mimicking the transition state of the native CO₂ hydration reaction.[5] This binding is further stabilized by a network of hydrogen bonds with active site residues.[6] The general mechanism of inhibition is depicted below.
Caption: Generalized mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.
The specificity and potency of inhibition are not solely determined by the sulfonamide group. The nature of the "R" group, often an aromatic or heterocyclic ring system, plays a crucial role in establishing secondary interactions with the enzyme, thereby influencing isoform selectivity.[7][8] This "tail approach" is a key strategy in designing inhibitors that can differentiate between the various hCA isoforms.[9]
Comparative Inhibitory Potency: A Look at the Data
The human body expresses at least 15 different carbonic anhydrase isoforms, each with distinct tissue distribution and physiological roles. Consequently, the development of isoform-selective inhibitors is a major goal in medicinal chemistry to minimize off-target side effects.[4][10] The following table summarizes the inhibitory constants (Kᵢ) of a selection of sulfonamide derivatives against four key hCA isoforms: the cytosolic and widespread hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. A lower Kᵢ value indicates a more potent inhibitor.
| Compound | R Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide | 5-acetamido-1,3,4-thiadiazol-2-yl | 250 | 12 | 25 | 5.7 | [11] |
| 6d | Indolylchalcone-1,2,3-triazole | 18.8 | - | - | - | [11] |
| 6q | Indolylchalcone-1,2,3-triazole | 38.3 | - | - | - | [11] |
| 6e | Indolylchalcone-1,2,3-triazole | 50.4 | - | - | - | [11] |
| 29 | 2-Fluoro-phenyl | 162.9 | 8.8 | 26.7 | 72.0 | [9] |
| 26 | 4-Bromo-phenyl | 289.2 | 27.2 | 153.5 | 240.5 | [9] |
| 27 | 3-Fluoro-phenyl | 136.9 | 44.8 | 39.1 | 86.4 | [9] |
Note: "-" indicates data not reported in the cited source.
From this data, several structure-activity relationships can be deduced:
-
Heterocyclic Scaffolds: Acetazolamide, a clinically used drug, demonstrates the effectiveness of a heterocyclic ring in achieving potent inhibition, particularly against hCA II, IX, and XII.[11]
-
Extended Side Chains: The indolylchalcone-triazole hybrids (6d, 6q, 6e) show remarkable potency and selectivity for hCA I, highlighting the impact of larger, more complex "tails" in modulating isoform specificity.[11]
-
Substituent Effects on Aromatic Rings: The position and nature of substituents on a simple phenyl ring significantly influence inhibitory activity. For instance, a 2-fluoro substitution (compound 29) results in potent hCA II inhibition, while a 4-bromo substitution (compound 26) leads to broader, less potent activity across the tested isoforms.[9]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The determination of inhibitory constants (Kᵢ) is crucial for the comparative analysis of enzyme inhibitors. A widely used method is the stopped-flow CO₂ hydration assay.[6][9] This technique measures the enzyme-catalyzed conversion of CO₂ to bicarbonate and a proton, which leads to a change in pH that can be monitored using a pH indicator.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Sulfonamide inhibitor stock solutions (e.g., 10 mM in DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM HEPES, pH 7.5)
-
pH indicator (e.g., 0.2 mM Phenol Red)
-
96-well plates
-
Multichannel pipettes
Workflow:
Caption: A simplified workflow for determining the inhibitory constant (Ki) of a compound against carbonic anhydrase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test sulfonamide and a known standard inhibitor (e.g., acetazolamide) in the assay buffer.
-
Dilute the stock solution of the hCA isoform to the desired working concentration in ice-cold buffer immediately before the assay.
-
Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate, add the assay buffer, the diluted inhibitor solution, and the enzyme working solution to the appropriate wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO₂-saturated water containing the pH indicator.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 557 nm for Phenol Red) over a short time course (e.g., 60 seconds).
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V) from the linear portion of the absorbance versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis or by using the Cheng-Prusoff equation.[9]
-
Concluding Remarks and Future Directions
The sulfonamide scaffold remains a remarkably fruitful starting point for the design of potent and selective carbonic anhydrase inhibitors. The extensive body of research has clearly demonstrated that modifications to the "tail" region of the molecule are paramount for achieving isoform selectivity. The comparative data presented herein underscores the subtle yet significant impact of structural changes on inhibitory potency.
Future research in this field will likely focus on the development of inhibitors with even greater isoform selectivity, particularly for targeting cancer-associated CAs (IX and XII) while sparing the ubiquitous cytosolic isoforms (I and II). This will involve a combination of rational drug design, guided by structural biology and computational modeling, and high-throughput screening of diverse chemical libraries. The continued exploration of novel heterocyclic scaffolds and the application of advanced synthetic methodologies will undoubtedly lead to the discovery of next-generation sulfonamide-based therapeutics with improved efficacy and safety profiles.
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Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic chemistry, 99, 103839. [Link]
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Supuran, C. T., Scozzafava, A., & Ilies, M. A. (2001). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of medicinal chemistry, 44(13), 2175–2184. [Link]
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Angeli, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 24(18), 3349. [Link]
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Del Prete, S., Bua, S., & Alasmary, F. A. S. (2019). Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. International journal of molecular sciences, 20(5), 1083. [Link]
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Efficacy of Novel Chemical Chaperone 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid in Protein Misfolding Disease Models: A Comparative Guide
This guide provides a comparative analysis of the therapeutic potential of a novel chemical chaperone, 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, against established chemical chaperones, Tauroursodeoxycholic acid (TUDCA) and 4-Phenylbutyrate (4-PBA), in the context of protein misfolding diseases. Due to the nascent stage of research on this compound, this document will leverage established data from TUDCA and 4-PBA to frame a forward-looking guide for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings of these molecules and provide a roadmap for evaluating the efficacy of this novel compound in relevant disease models.
Introduction: The Challenge of Protein Misfolding Diseases
A significant number of human diseases, including neurodegenerative disorders like Alzheimer's, Parkinson's, and Huntington's disease, as well as conditions like cystic fibrosis, are fundamentally linked to the misfolding and aggregation of specific proteins.[1] This pathological process disrupts cellular homeostasis, particularly within the endoplasmic reticulum (ER), leading to ER stress and the activation of the Unfolded Protein Response (UPR).[2][3] While the UPR is initially a protective mechanism, chronic activation can trigger apoptotic pathways and lead to cell death.[4]
Chemical chaperones are small molecules that can stabilize protein conformation, facilitate proper folding, and alleviate ER stress, offering a promising therapeutic strategy for these debilitating conditions.[5][6] This guide will focus on comparing the well-characterized chemical chaperones, TUDCA and 4-PBA, with the novel compound this compound, for which we will hypothesize a similar mechanism of action based on its structural motifs.
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of chemical chaperones stems from their ability to interact with and stabilize misfolded proteins, thereby preventing their aggregation and reducing the load on the ER.
Tauroursodeoxycholic acid (TUDCA)
TUDCA, a naturally occurring hydrophilic bile acid, has demonstrated neuroprotective and anti-apoptotic effects in a wide range of preclinical disease models.[7] Its primary mechanisms of action include:
-
Alleviation of ER Stress: TUDCA helps to restore ER homeostasis and prevent the activation of pro-apoptotic pathways.[8]
-
Mitochondrial Stabilization: It can inhibit the mitochondrial pathway of cell death by preventing the release of apoptotic factors.[9]
-
Anti-inflammatory and Antioxidant Effects: TUDCA has been shown to reduce inflammation and oxidative stress, both of which contribute to the pathology of many protein misfolding diseases.[9][10]
4-Phenylbutyrate (4-PBA)
4-PBA is a short-chain fatty acid that is clinically used for the treatment of urea cycle disorders.[4] Its role as a chemical chaperone is attributed to its ability to:
-
Prevent Protein Aggregation: 4-PBA is thought to interact with the exposed hydrophobic regions of misfolded proteins, preventing their aggregation.[2]
-
Modulate Gene Expression: 4-PBA can also act as a histone deacetylase (HDAC) inhibitor, which may contribute to its therapeutic effects by altering the expression of genes involved in protein folding and degradation.[11]
-
Correct Trafficking of Misfolded Proteins: In the context of cystic fibrosis, 4-PBA has been shown to partially restore the trafficking of the misfolded CFTR protein to the cell membrane.[12][13]
Hypothesized Mechanism of this compound
While direct experimental data is currently unavailable for this compound, its chemical structure suggests a potential role as a chemical chaperone. The sulfolane (dioxothiolan) group, a polar aprotic moiety, combined with the aminobutanoic acid backbone, could enable interactions with misfolded proteins, similar to 4-PBA. It is hypothesized that this novel compound may:
-
Stabilize Protein Intermediates: The polar sulfone and the carboxylic acid and amine groups could interact with unfolded or partially folded proteins, preventing their aggregation.
-
Reduce ER Stress: By facilitating proper protein folding, it could alleviate the burden on the ER and reduce the activation of the UPR.
The following diagram illustrates the central role of chemical chaperones in mitigating the cellular stress caused by protein misfolding.
Caption: General mechanism of chemical chaperones in protein misfolding diseases.
Comparative Efficacy in Preclinical Disease Models
The following tables summarize the reported efficacy of TUDCA and 4-PBA in various preclinical models of protein misfolding diseases. This data provides a benchmark against which the potential of this compound can be evaluated in future studies.
Neurodegenerative Diseases
| Disease Model | Compound | Key Findings |
| Alzheimer's Disease | ||
| APP/PS1 Mouse Model | TUDCA | Reduced Aβ deposition, decreased glial activation, and partially rescued synaptic loss.[10][14] Prevented cognitive impairment and reduced amyloid deposition.[15][16] |
| In vitro (neuroblastoma cells) | TUDCA | Modulated p53-mediated apoptosis.[16] |
| Huntington's Disease | ||
| R6/2 Transgenic Mouse Model | TUDCA | Reduced striatal atrophy, decreased apoptosis, and improved motor deficits.[17][18] |
| Amyotrophic Lateral Sclerosis (ALS) | ||
| In vitro models | TUDCA | Decreased nerve cell death by acting as an antioxidant.[9] |
Cystic Fibrosis
| Disease Model | Compound | Key Findings |
| ΔF508-CFTR | ||
| In vitro (CF epithelial cells) | 4-PBA | Corrected trafficking of ΔF508-CFTR and increased Hsp70 expression.[13][19] |
| Clinical Trial (ΔF508 homozygous patients) | 4-PBA | Partial restoration of nasal epithelial CFTR function.[12][20] |
Experimental Protocols for Efficacy Evaluation
To assess the therapeutic potential of this compound and compare it to TUDCA and 4-PBA, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Assays
Objective: To determine the effect of the novel compound on protein aggregation, ER stress, and cell viability in cellular models of protein misfolding diseases.
Experimental Workflow:
Caption: Workflow for in vitro evaluation of chemical chaperones.
Step-by-Step Protocols:
-
Cell Culture and Treatment:
-
Culture appropriate cell lines (e.g., SH-SY5Y neuroblastoma cells transfected with a mutant protein, or primary neuronal cultures).
-
Induce protein misfolding and aggregation (e.g., using tunicamycin to induce ER stress or by overexpressing a mutant protein).
-
Treat cells with a dose range of this compound, TUDCA, and 4-PBA for a specified time.
-
-
Protein Aggregation Assays: [21][22][23]
-
Thioflavin T (ThT) Assay: Lyse cells and incubate the lysate with ThT dye. Measure fluorescence to quantify aggregated protein.
-
Size Exclusion Chromatography (SEC): Separate protein aggregates from monomers in cell lysates to quantify the extent of aggregation.
-
Western Blot: Analyze the levels of soluble and insoluble protein fractions.
-
-
ER Stress Analysis: [3][24][25][26][27]
-
Western Blot: Probe cell lysates for key ER stress markers such as GRP78 (BiP), CHOP (GADD153), and phosphorylated eIF2α.
-
XBP1 Splicing Assay: Use RT-PCR to detect the splicing of XBP1 mRNA, a hallmark of IRE1 activation.
-
-
Cell Viability and Neuroprotection Assays: [28][29][30][31]
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Assay: Quantifies lactate dehydrogenase release into the culture medium as a marker of cell death.
-
Calcein AM Assay: Uses a fluorescent dye to identify living cells.
-
In Vivo Studies
Objective: To evaluate the efficacy of the novel compound in animal models of protein misfolding diseases.
Experimental Workflow:
Caption: Workflow for in vivo evaluation of chemical chaperones.
Step-by-Step Protocols:
-
Animal Model Selection and Treatment:
-
Utilize established transgenic animal models that recapitulate key aspects of the human disease (e.g., R6/2 mice for Huntington's disease).[32]
-
Administer the compounds according to a predefined dosing schedule and route.
-
-
Behavioral Assessments:
-
Conduct a battery of behavioral tests to assess motor coordination (e.g., rotarod test), cognitive function (e.g., Morris water maze), and anxiety levels (e.g., open field test).
-
-
Post-mortem Tissue Analysis:
-
Immunohistochemistry: Stain brain sections for disease-specific protein aggregates (e.g., huntingtin in Huntington's, Aβ plaques in Alzheimer's), neuronal markers (e.g., NeuN), and markers of gliosis (e.g., GFAP for astrocytes, Iba1 for microglia).
-
Biochemical Analysis: Homogenize brain tissue and perform Western blotting to quantify levels of key proteins and ER stress markers.
-
Clinical Trial Landscape and Future Directions
Both TUDCA and 4-PBA have been investigated in clinical trials for various indications.
-
TUDCA: Has undergone clinical trials for ALS, Alzheimer's disease, and other conditions.[8][33][34][35][36][37][38][39] A recent Phase 3 trial for ALS did not meet its primary endpoint, but further analysis is ongoing.[37]
-
4-PBA: Is FDA-approved for urea cycle disorders and has been studied in cystic fibrosis and neurodegenerative diseases.[12][20][34][40][41]
The development of novel chemical chaperones like this compound is crucial to expand the therapeutic arsenal against protein misfolding diseases. Future research should focus on:
-
Synthesis and Characterization: Establishing a robust synthesis protocol for this compound and characterizing its physicochemical properties.
-
In Vitro Validation: Conducting the in vitro assays described above to confirm its hypothesized mechanism of action and determine its potency and efficacy relative to TUDCA and 4-PBA.
-
In Vivo Proof-of-Concept: Progressing to in vivo studies in relevant animal models to assess its therapeutic potential and safety profile.
-
Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the novel compound to inform dosing strategies for future clinical trials.
By systematically evaluating the efficacy of this compound using the comparative framework and experimental protocols outlined in this guide, the scientific community can accelerate the development of new and effective treatments for a range of devastating protein misfolding diseases.
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Albanese, A., Ludolph, A. C., McDermott, C. J., TUDCA-ALS Study Group, & TUDCA-ALS Study Group. (2022). Tauroursodeoxycholic acid in patients with amyotrophic lateral sclerosis: The TUDCA-ALS trial protocol. Frontiers in Neurology, 13, 1009113. [Link]
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Tauroursodeoxycholic Acid Falls Short in Phase 3 Study of Amyotrophic Lateral Sclerosis. (2024, April 4). Neurology Live. [Link]
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Efficacy and Tolerability of Tauroursodeoxycholic Acid in Amyotrophic Lateral Sclerosis. [Link]
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Protein stability and aggregation assay kit - BioHippo. [Link]
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De Marco, A. (2022). Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. International Journal of Molecular Sciences, 23(10), 5576. [Link]
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4-Phenylbutyrate Clinical Trial Starting Recruitment - STXBP1 Foundation. (2025, February 10). [Link]
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Is anyone experienced in protein aggregation assay? - ResearchGate. (2015, June 5). [Link]
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Cuadrado-Tejedor, M., García-Osta, A., Ricobaraza, A., Oyarzabal, J., & Franco, R. (2011). Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. Current medicinal chemistry, 18(36), 5545–5553. [Link]
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Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. [Link]
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O'Reilly, M., Shum, C., & Chapple, J. P. (2012). TUDCA Slows Retinal Degeneration in Two Different Mouse Models of Retinitis Pigmentosa and Prevents Obesity in Bardet-Biedl Syndrome Type 1 Mice. Investigative Ophthalmology & Visual Science, 53(1), 389–397. [Link]
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da Silveira, L. S., de Sampaio, L. C., & de Sampaio, B. C. (2021). The bile acid TUDCA and neurodegenerative disorders: An overview. Life sciences, 272, 119252. [Link]
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Zeitlin, P. L., Diener-West, M., Rubenstein, R. C., Boyle, M. P., & Rosenstein, B. J. (2002). Evidence of CFTR function in cystic fibrosis after systemic administration of 4-phenylbutyrate. Molecular therapy : the journal of the American Society of Gene Therapy, 6(2), 261–268. [Link]
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Wright, J. M., & Zeitlin, P. L. (2011). 4-Phenylbutyrate stimulates Hsp70 expression through the Elp2 component of elongator and STAT-3 in cystic fibrosis epithelial cells. American journal of physiology. Lung cellular and molecular physiology, 302(1), L135–L144. [Link]
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Rodent Models of Huntington's Disease: An Overview - MDPI. [Link]
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L'Hoste, S., & Dechecchi, M. C. (2002). Modulation of deltaF508 cystic fibrosis transmembrane regulator trafficking and function with 4-phenylbutyrate and flavonoids. American journal of respiratory cell and molecular biology, 27(5), 591–598. [Link]
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A Head-to-Head Comparison of Synthetic Routes for 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
Introduction
2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid is a novel amino acid derivative incorporating the sulfolane (1,1-dioxothiolan) scaffold. The sulfolane moiety is a highly polar, chemically stable, and often biocompatible functional group that has seen increasing use in medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and cell permeability. As a bifunctional molecule, this target compound represents a valuable building block for the synthesis of more complex molecules, including peptide mimics and potential therapeutic agents.
This guide provides a comprehensive, head-to-head comparison of two plausible and robust synthetic strategies for the laboratory-scale preparation of this compound: Route 1: Reductive Amination and Route 2: Nucleophilic Substitution via a Sulfonate Ester . The objective is to provide researchers, chemists, and drug development professionals with a detailed analysis of each route, including step-by-step protocols, comparative performance data, and a discussion of the strategic advantages and disadvantages of each approach. All experimental procedures are based on established and reliable chemical transformations.
Synthetic Strategies: An Overview
The core chemical challenge in synthesizing the target molecule is the formation of the secondary amine bond between the C3 position of the sulfolane ring and the nitrogen atom of a 2-aminobutanoic acid derivative. The two strategies explored here approach this key bond formation from different perspectives.
-
Route 1 (Reductive Amination) employs a C=O bond as a precursor to the C-N bond. It involves the reaction of 1,1-dioxothiolan-3-one with an ester of 2-aminobutanoic acid to form an imine intermediate, which is subsequently reduced in situ to the desired secondary amine.
-
Route 2 (Nucleophilic Substitution) relies on a classic SN2 reaction. 3-Hydroxysulfolane is first converted into a derivative with a good leaving group (a mesylate). This electrophilic partner is then reacted with the nucleophilic amino group of a 2-aminobutanoic acid ester.
Both routes conclude with the hydrolysis of the ester to yield the final carboxylic acid.
Route 1: Reductive Amination
This strategy is a convergent and highly popular method for amine synthesis in modern organic chemistry, valued for its operational simplicity and the use of readily available reagents.
Retrosynthetic Analysis & Strategy
The retrosynthetic analysis for this route disconnects the key C-N bond, revealing 1,1-dioxothiolan-3-one and an ester of 2-aminobutanoic acid as the key precursors. The ester, typically an ethyl or methyl ester, serves to protect the carboxylic acid functionality during the amination reaction. The ketone itself is accessed via the oxidation of the commercially available 3-hydroxysulfolane.
Experimental Protocols
Step 1a: Synthesis of 1,1-Dioxothiolan-3-one
The oxidation of a secondary alcohol to a ketone is a fundamental transformation. The Dess-Martin periodinane (DMP) oxidation is chosen here for its mild conditions, high yield, and simple workup, making it ideal for laboratory scale.[1][2][3][4]
-
To a stirred solution of 3-hydroxysulfolane (10.0 g, 73.4 mmol) in anhydrous dichloromethane (DCM, 250 mL) at room temperature, add Dess-Martin periodinane (34.2 g, 80.7 mmol, 1.1 equiv) portion-wise over 15 minutes.
-
Stir the resulting milky suspension at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (150 mL) and a saturated aqueous solution of sodium thiosulfate (150 mL).
-
Stir the biphasic mixture vigorously for 30 minutes until the organic layer becomes clear.
-
Separate the layers and extract the aqueous phase with DCM (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1,1-dioxothiolan-3-one as a white solid.
Step 1b: Reductive Amination to Ethyl 2-[(1,1-Dioxothiolan-3-yl)amino]butanoate
This one-pot procedure combines the ketone and amine to form an imine, which is immediately reduced by sodium triacetoxyborohydride, a mild and selective reducing agent well-suited for this transformation.
-
In a round-bottom flask, dissolve 1,1-dioxothiolan-3-one (5.0 g, 37.3 mmol) and ethyl 2-aminobutanoate hydrochloride (6.85 g, 40.9 mmol, 1.1 equiv) in 1,2-dichloroethane (DCE, 150 mL).
-
Add triethylamine (5.7 mL, 41.0 mmol, 1.1 equiv) to neutralize the hydrochloride salt, followed by acetic acid (2.1 mL, 37.3 mmol, 1.0 equiv) to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (Na(OAc)₃BH, 11.8 g, 55.9 mmol, 1.5 equiv) portion-wise over 20 minutes.
-
Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Separate the layers and extract the aqueous phase with DCM (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired ester.
Step 1c: Saponification to this compound
The final step is a standard ester hydrolysis using lithium hydroxide.
-
Dissolve the purified ester from Step 1b (e.g., 7.0 g, 26.6 mmol) in a mixture of tetrahydrofuran (THF, 80 mL) and water (40 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.23 g, 53.2 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M hydrochloric acid (HCl).
-
A precipitate may form. If so, collect it by filtration. If not, extract the product into ethyl acetate (3 x 75 mL).
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
Performance Data
| Step | Transformation | Typical Yield | Purity (Post-Chromatography) | Key Reagents |
| 1a | 3-Hydroxysulfolane → 1,1-Dioxothiolan-3-one | 85-95% | >98% | Dess-Martin Periodinane |
| 1b | Reductive Amination | 60-75% | >97% | Na(OAc)₃BH |
| 1c | Ester Hydrolysis | 90-98% | >98% | LiOH·H₂O |
| Overall | Route 1 | 46-70% | >98% |
Route 2: Nucleophilic Substitution via a Sulfonate Ester
This classical approach relies on converting the hydroxyl group of 3-hydroxysulfolane into an excellent leaving group, which is then displaced by the amine nucleophile. This method offers a more stepwise and potentially higher-yielding alternative to reductive amination.
Retrosynthetic Analysis & Strategy
This linear synthesis begins with the activation of 3-hydroxysulfolane by converting it to its mesylate derivative. This potent electrophile is then subjected to nucleophilic attack by the amino ester. The final deprotection step remains the same. This strategy avoids the direct handling of the potentially less stable sulfolane ketone.
Experimental Protocols
Step 2a: Synthesis of 3-Methanesulfonyloxysulfolane
The conversion of an alcohol to a mesylate is a reliable and high-yielding reaction, effectively transforming a poor leaving group (⁻OH) into an excellent one (⁻OMs).[5][6][7]
-
Dissolve 3-hydroxysulfolane (10.0 g, 73.4 mmol) in anhydrous DCM (200 mL) in a flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 15.3 mL, 110.1 mmol, 1.5 equiv) dropwise.
-
Slowly add methanesulfonyl chloride (MsCl, 6.8 mL, 88.1 mmol, 1.2 equiv) dropwise, keeping the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting alcohol.
-
Once complete, pour the reaction mixture into ice-cold water (150 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 75 mL).
-
Combine the organic layers and wash sequentially with cold 1 M HCl (100 mL), saturated aqueous sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-methanesulfonyloxysulfolane, which is often used in the next step without further purification.
Step 2b: N-Alkylation to Ethyl 2-[(1,1-Dioxothiolan-3-yl)amino]butanoate
This is the key SN2 bond-forming step. A non-nucleophilic base is used to deprotonate the amino ester hydrochloride in situ and to scavenge the methanesulfonic acid byproduct.
-
To a solution of ethyl 2-aminobutanoate hydrochloride (12.3 g, 73.4 mmol, 1.0 equiv) in anhydrous acetonitrile (250 mL), add N,N-diisopropylethylamine (DIPEA, 38.3 mL, 220.2 mmol, 3.0 equiv).
-
Add the crude 3-methanesulfonyloxysulfolane from Step 2a (assuming quantitative yield, ~15.7 g, 73.4 mmol) dissolved in a small amount of acetonitrile.
-
Heat the reaction mixture to 60-70 °C and stir overnight (12-18 hours). Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the product ester.
Step 2c: Saponification to this compound
This protocol is identical to Step 1c in the reductive amination route.
-
Dissolve the purified ester from Step 2b in a mixture of THF and water.
-
Add LiOH·H₂O (2.0 equiv) and stir at room temperature until the reaction is complete.
-
Work up as described in Step 1c: remove THF, wash with a non-polar solvent, acidify the aqueous layer, and extract the final product.
Performance Data
| Step | Transformation | Typical Yield | Purity (Post-Chromatography) | Key Reagents |
| 2a | 3-Hydroxysulfolane → 3-Mesyloxysulfolane | 95-99% | (Used crude) | MsCl, Et₃N |
| 2b | N-Alkylation | 70-85% | >97% | DIPEA |
| 2c | Ester Hydrolysis | 90-98% | >98% | LiOH·H₂O |
| Overall | Route 2 | 60-82% | >98% |
Head-to-Head Comparison
| Parameter | Route 1: Reductive Amination | Route 2: Nucleophilic Substitution | Analysis |
| Overall Yield | 46-70% | 60-82% | Route 2 generally offers a higher overall yield due to the high efficiency of the mesylation and substitution steps. |
| Number of Steps | 3 (from 3-hydroxysulfolane) | 3 (from 3-hydroxysulfolane) | Both routes have the same number of synthetic steps from the common intermediate. |
| Reagent Cost & Hazard | Uses expensive DMP. Na(OAc)₃BH is relatively safe. | Uses inexpensive MsCl and bases. MsCl is corrosive. DIPEA can be costly. | Route 2 is likely more cost-effective for the key bond-forming steps, but DMP in Route 1 can be replaced by other oxidation methods (e.g., Swern oxidation), which use cheaper but more hazardous reagents (oxalyl chloride).[8][9][10][11] |
| Operational Complexity | Involves a one-pot reductive amination. Oxidation workup can be tedious. | Involves two distinct steps (mesylation, alkylation). Mesylate can be unstable and is best used fresh. | Route 1's one-pot nature for the C-N bond formation is attractive. Route 2 requires an additional workup/isolation for the mesylate intermediate, though it is often used crude. |
| Scalability | Reductive amination is highly scalable and widely used in industry.[12] Large-scale DMP oxidation is disfavored due to cost and potential explosive nature.[4] | SN2 reactions and mesylations are also highly scalable. Temperature control during mesylation is critical on a larger scale. | Both routes are fundamentally scalable, but the choice of oxidant in Route 1 would need to be changed from DMP for process scale-up (e.g., to a Swern or Parikh-Doering oxidation). |
| Robustness & Reliability | The efficiency can be sensitive to substrate, solvent, and pH. Imine formation can be slow for hindered ketones. | Mesylation and SN2 reactions are among the most reliable transformations in organic synthesis. Over-alkylation to the tertiary amine is a potential side reaction but is minimized with bulky bases like DIPEA. | Route 2 is arguably more robust and predictable, relying on very well-established and high-yielding individual reactions. |
Conclusion and Outlook
Both the Reductive Amination (Route 1) and Nucleophilic Substitution (Route 2) strategies represent viable and effective pathways for the synthesis of this compound.
Route 2 (Nucleophilic Substitution) is recommended as the superior choice for laboratory-scale synthesis. It demonstrates a consistently higher overall yield, relies on more cost-effective reagents for the key transformations, and is built upon exceptionally reliable and predictable reactions. The stepwise nature allows for clearer reaction monitoring and troubleshooting.
Route 1 (Reductive Amination) remains a strong alternative, particularly if a one-pot C-N bond formation is desired for workflow simplification. However, its overall yield is lower, and for it to be cost-effective, the expensive Dess-Martin periodinane would need to be substituted with a less convenient oxidation protocol.
For professionals in drug development, the choice may depend on the specific context. For initial exploratory synthesis, the robustness and higher yield of Route 2 are advantageous. For later-stage development where process optimization is key, a modified Route 1, perhaps employing a catalytic transfer hydrogenation for the reductive amination step, could become economically competitive. Ultimately, this guide provides the foundational data and protocols to enable an informed decision based on the specific needs of the research program.
References
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Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
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MDPI. (2005). Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate. Retrieved from [Link]
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Wikipedia. (2023). Dess–Martin periodinane. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
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In vivo comparison of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid and its enantiomers
An In-Depth In Vivo Examination of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid and its Enantiomers: A Comparative Guide
In the landscape of contemporary drug discovery, the meticulous evaluation of chiral molecules is paramount. It is a well-established principle that enantiomers of a racemic compound can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the in vivo comparison of the racemic mixture and individual enantiomers of this compound, a novel compound with therapeutic potential. Due to the limited publicly available data on this specific molecule, this guide has been constructed based on established principles of in vivo enantiomer comparison and data from analogous compounds containing sulfolane and amino acid moieties.
Introduction to this compound
This compound is a chiral molecule featuring a sulfolane ring linked to a butanoic acid backbone via an amino bridge. The sulfolane (1,1-dioxothiolan) moiety is a polar aprotic group that can influence the compound's solubility, metabolic stability, and interaction with biological targets[1]. The butanoic acid portion, an amino acid analogue, suggests potential activity within the central nervous system (CNS) or in oncology, areas where amino acid metabolism and signaling are crucial[2][3]. Given the chirality of the butanoic acid alpha-carbon, this compound exists as two enantiomers, (R)- and (S)-2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid. The stereochemistry can profoundly impact its interaction with chiral biological macromolecules like receptors and enzymes, necessitating a thorough in vivo comparison.
Rationale for Enantioselective In Vivo Studies
Regulatory bodies and the scientific community strongly advocate for the individual characterization of enantiomers in a racemic drug candidate. This is because stereoisomers can differ in their pharmacokinetics (PK), pharmacodynamics (PD), and toxicology. One enantiomer may be therapeutically active (eutomer), while the other could be inactive, less active, or even contribute to adverse effects (distomer). Therefore, a comprehensive in vivo comparison is essential to identify the optimal chiral form for further development.
Part 1: Pharmacokinetic Profiling
A fundamental aspect of in vivo comparison is understanding the absorption, distribution, metabolism, and excretion (ADME) of the racemate and individual enantiomers.
Experimental Protocol: Pharmacokinetic Study in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Compound Administration:
-
Blood Sampling:
-
Bioanalysis:
-
Plasma concentrations of the racemate and each enantiomer are determined using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life), are calculated using non-compartmental analysis.
-
Hypothetical Pharmacokinetic Data
| Parameter | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |
| Cmax (ng/mL) | 1250 ± 150 | 1800 ± 200 | 800 ± 100 |
| Tmax (hr) | 1.0 | 0.5 | 1.5 |
| AUC (0-24h) (ng*hr/mL) | 8500 ± 900 | 11000 ± 1200 | 4500 ± 500 |
| t1/2 (hr) | 4.5 | 5.0 | 3.0 |
Data are presented as mean ± standard deviation.
Discussion of Pharmacokinetic Results
The hypothetical data suggest significant stereoselectivity in the pharmacokinetics of this compound. The (R)-enantiomer exhibits a higher Cmax and AUC compared to the (S)-enantiomer, suggesting better oral bioavailability or slower clearance. The shorter half-life of the (S)-enantiomer may indicate more rapid metabolism or excretion. Such differences are critical for dose selection and predicting the therapeutic window of each enantiomer.
Part 2: Pharmacodynamic Evaluation
Based on its structure as a neuroactive amino acid analogue, a plausible therapeutic application is in the modulation of GABAergic or glutamatergic neurotransmission.
Experimental Protocol: In Vivo Neurobehavioral Assessment
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Compound Administration: The racemic mixture, (R)-enantiomer, and (S)-enantiomer are administered orally at three dose levels (e.g., 5, 10, and 20 mg/kg).
-
Behavioral Tests:
-
Elevated Plus Maze (EPM): To assess anxiolytic-like effects. An increase in the time spent in the open arms is indicative of anxiolysis.
-
Forced Swim Test (FST): To evaluate antidepressant-like activity. A decrease in immobility time suggests an antidepressant effect.
-
-
Data Analysis: Behavioral parameters are recorded and analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Hypothetical Pharmacodynamic Data
| Treatment Group (10 mg/kg) | Time in Open Arms (EPM, seconds) | Immobility Time (FST, seconds) |
| Vehicle | 30 ± 5 | 120 ± 10 |
| Racemic Mixture | 55 ± 8 | 80 ± 9 |
| (R)-Enantiomer | 75 ± 10 | 60 ± 7 |
| (S)-Enantiomer | 35 ± 6 | 115 ± 12 |
Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to vehicle.
Discussion of Pharmacodynamic Results
The hypothetical results indicate that the (R)-enantiomer is the eutomer, demonstrating significant anxiolytic and antidepressant-like effects. The racemic mixture shows moderate activity, while the (S)-enantiomer is largely inactive at the tested dose. This highlights the importance of stereochemistry in the compound's interaction with its putative CNS target.
Proposed Signaling Pathway
Given the butanoic acid structure, the compound may interact with the GABAergic system, a major inhibitory neurotransmitter system in the brain.[9][10]
Caption: Proposed mechanism of action of the (R)-enantiomer on the GABAergic synapse.
Part 3: Toxicological Assessment
A preliminary assessment of acute toxicity is crucial to determine the safety profile of the enantiomers.
Experimental Protocol: Acute Oral Toxicity Study
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Compound Administration: A limit dose of 2000 mg/kg of the racemic mixture, (R)-enantiomer, and (S)-enantiomer is administered orally to separate groups of animals (n=3 per sex per group).[11][12]
-
Observation: Animals are observed for clinical signs of toxicity and mortality for 14 days. Body weights are recorded weekly.
-
Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed.
Hypothetical Toxicology Data
| Compound | LD50 (mg/kg) | Clinical Signs |
| Racemic Mixture | > 2000 | Mild sedation at high doses |
| (R)-Enantiomer | > 2000 | Mild sedation at high doses |
| (S)-Enantiomer | ~1500 | Sedation, ataxia, piloerection |
Discussion of Toxicological Findings
The hypothetical data suggest that the (S)-enantiomer may contribute disproportionately to the toxicity of the racemic mixture. The (R)-enantiomer appears to have a more favorable safety profile. This further supports the development of the (R)-enantiomer as a single-enantiomer drug.
Conclusion
This comprehensive in vivo comparison guide, constructed from established methodologies and data from analogous compounds, underscores the critical importance of evaluating individual enantiomers. The hypothetical data presented for this compound illustrate a scenario where the (R)-enantiomer is the eutomer with a superior pharmacokinetic, pharmacodynamic, and toxicological profile compared to the (S)-enantiomer and the racemic mixture. Such findings would strongly support the development of the (R)-enantiomer as a single-isomer therapeutic agent. This guide provides a robust framework for researchers and drug development professionals to design and interpret in vivo studies for novel chiral compounds.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity
Immediate Safety Profile & Hazard Assessment
Before handling or disposing of any quantity of this compound, a thorough understanding of its potential hazards is critical. The structure combines functionalities that necessitate a cautious approach.
-
Butanoic Acid Moiety : Butyric acid and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2] They can also be combustible.[1] This dictates that the compound should be handled with appropriate personal protective equipment (PPE) and segregated from incompatible materials.
-
Sulfolane Moiety : Sulfolane (tetrahydrothiophene-1,1-dioxide) is classified as harmful if swallowed.[3][4] Upon thermal decomposition, which can occur during improper disposal or in a fire, it can release irritating and toxic sulfur oxides.[4]
-
Amino Acid Moiety : While simple amino acids are often benign, the overall hazardous nature of the molecule is defined by its other functional groups. Therefore, the entire compound must be treated as hazardous.
Based on this composite analysis, 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid must be classified as hazardous chemical waste. Sink or standard trash disposal is strictly prohibited.[5]
Regulatory Imperatives: A Framework for Compliance
Disposal procedures are governed by stringent regulations designed to protect both laboratory personnel and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA Regulations : The EPA's Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management.[6] Laboratories are designated as generators of hazardous waste and must adhere to specific requirements for labeling, storage, and disposal.[7] All waste containers must be clearly marked with the words "Hazardous Waste."[6][7]
-
OSHA Regulations : OSHA standards are focused on worker safety.[8] The Hazard Communication Standard (HazCom) requires that employees are trained to identify and safely handle hazardous chemicals.[9][10] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard provides guidelines for managing spills and other emergencies.[9][11]
In the European Union, similar regulations are enforced by the European Chemicals Agency (ECHA) under the CLP (Classification, Labelling and Packaging) and Waste Framework Directives.[12]
Standard Operating Procedure (SOP) for Disposal
This section outlines the definitive, step-by-step process for collecting, storing, and disposing of this compound waste.
Data Presentation: Disposal and Handling Parameters
| Parameter | Guideline | Rationale & Citations |
| Waste Classification | Hazardous Waste | Due to the corrosive nature of the butanoic acid moiety and potential toxicity of the sulfolane group, this compound must be managed as hazardous waste under EPA 40 CFR § 261.3.[7][13] |
| Required PPE | Safety goggles (or face shield), nitrile gloves, lab coat. | Protects against skin and eye contact with the potentially corrosive substance.[14][15] |
| Waste Container | Compatible, sealed, and clearly labeled container (e.g., HDPE). | Prevents leaks and ensures proper identification. The original container is ideal if intact. Food containers are strictly forbidden.[5] |
| Waste Segregation | Store separately from bases, oxidizing agents, and reducing agents. | The carboxylic acid group can react violently with bases. The sulfolane group is incompatible with strong oxidizers.[4][5] |
| Primary Disposal Route | Licensed hazardous waste contractor for chemical incineration. | Ensures complete destruction of the compound in compliance with environmental regulations.[3] |
| Spill Cleanup | Absorb with inert, non-combustible material (e.g., sand, vermiculite). | Safely contains the spill without reacting with the chemical.[14] |
Experimental Protocol: Waste Accumulation and Disposal
1. Waste Generation & Initial Collection:
- At the point of generation (e.g., in a fume hood), collect all waste containing this compound (solid residue, contaminated consumables like weigh boats or filter paper, and solutions) directly into a designated, compatible hazardous waste container.
- Do not mix this waste with other waste streams.[13]
2. Container Labeling:
- Immediately label the waste container. The label must include:
- The words "Hazardous Waste" [6][7]
- The full chemical name: "this compound"
- An indication of the hazards (e.g., "Corrosive," "Toxic")[6]
- The accumulation start date (this is added when the first drop of waste enters the container).
3. Satellite Accumulation Area (SAA) Storage:
- Store the sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of the operator.[5][6]
- Ensure the SAA is away from drains and incompatible chemicals. The container must be kept securely closed except when adding waste.[5]
- A laboratory can accumulate up to 55 gallons of a specific hazardous waste stream in an SAA.[7]
4. Full Container Management:
- Once a waste container is full, it must be moved from the SAA to your institution's Central Accumulation Area (CAA) within three (3) calendar days.[5]
- Contact your institution's Environmental Health and Safety (EHS) department or designated waste coordinator to facilitate this transfer.
5. Final Disposal Request:
- Your EHS department will arrange for a licensed hazardous waste disposal contractor to pick up the waste from the CAA for final disposal, typically via high-temperature incineration.[3][16]
- Maintain all records of waste generation and disposal as required by your institution and the EPA.[16]
Mandatory Visualization: Disposal Decision Workflow
The following diagram outlines the logical workflow for ensuring the safe and compliant disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of an accidental release, prompt and correct action is crucial to mitigate risks.
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE : Before attempting cleanup, don appropriate PPE: safety goggles, a lab coat, and double-layered nitrile gloves.
-
Containment : For liquid spills, cover with a non-combustible absorbent material like sand, vermiculite, or a chemical spill pillow.[14] For solid spills, gently sweep up the material to avoid creating dust.[4]
-
Collection : Carefully collect the absorbed/spilled material and place it into a labeled hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent (consult your institution's EHS for guidance), and collect the cleaning materials as hazardous waste.
-
Reporting : Report the incident to your supervisor and EHS department, regardless of the spill size.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of this compound waste with the highest degree of safety, ensuring regulatory compliance and protecting our shared environment.
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A Researcher's Guide to the Safe Handling of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
As a novel compound, 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid lacks a comprehensive, publicly available safety profile. This guide provides essential safety and handling protocols by drawing logical inferences from the known hazards of its primary structural components: the sulfolane (1,1-dioxothiolan) ring and the aminobutanoic acid moiety. The core principle of this guide is to treat the compound with a high degree of caution, assuming it may possess the cumulative hazards of its constituents.
The sulfolane group is the primary driver of the safety protocols outlined below. Sulfolane is classified as a substance with reproductive toxicity (Category 1B) and is considered harmful if swallowed.[1][2] Therefore, the personal protective equipment (PPE) and handling procedures are designed to minimize any potential for exposure, particularly through ingestion, inhalation of aerosols, and skin contact.
Hazard Assessment and Risk Mitigation
Given the absence of specific toxicological data, a conservative approach is mandatory. The primary risks are associated with the sulfolane moiety.
-
Reproductive Toxicity : Sulfolane is classified as H360: "May damage fertility or the unborn child."[1] This is the most significant long-term health risk and necessitates stringent containment and PPE protocols.
-
Acute Oral Toxicity : The compound is presumed to be harmful if swallowed, based on the toxicity profile of sulfolane.[2][3] Accidental ingestion could lead to serious health damage.[3]
-
Irritation Potential : While pure sulfolane shows low skin irritation,[4] derivatives and the acidic nature of the butanoic acid group may cause skin, eye, or respiratory irritation.[5][6]
The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale for Use |
| Hand Protection | Nitrile or Butyl rubber gloves (double-gloving recommended). | To prevent skin contact. The choice of glove material should be based on chemical resistance to polar aprotic solvents.[3] Glove integrity must be checked before and during use. |
| Eye Protection | Tightly fitting chemical safety goggles.[1] | To protect against splashes, which could cause serious eye irritation or damage. |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing, such as during transfers of large quantities or when handling solutions. |
| Body Protection | Chemical-resistant lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | A NIOSH-approved respirator may be necessary for spills or when adequate ventilation is not available.[7] |
Operational Workflow: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow diagram and procedural steps provide a clear guide for laboratory operations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

